molecular formula C11H12O2 B8480275 2,2-Dimethyl-3-oxo-chroman

2,2-Dimethyl-3-oxo-chroman

Cat. No.: B8480275
M. Wt: 176.21 g/mol
InChI Key: CWKSUMOKMLVJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-oxo-chroman is a chroman derivative offered for research purposes. Chroman and its substituted derivatives are structures of high interest in medicinal and organic chemistry. They form the core scaffold in a range of biologically active molecules and are frequently investigated for their potential pharmacological properties. Researchers utilize this compound as a key synthetic intermediate or building block in the development of novel chemical entities. Its structure, featuring the chroman core with specific substitutions, makes it a valuable precursor for constructing more complex molecular architectures. All properties and potential applications are suggestive and for research guidance. This product is provided solely for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for ensuring safe handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,2-dimethyl-4H-chromen-3-one

InChI

InChI=1S/C11H12O2/c1-11(2)10(12)7-8-5-3-4-6-9(8)13-11/h3-6H,7H2,1-2H3

InChI Key

CWKSUMOKMLVJHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC2=CC=CC=C2O1)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxo-chroman: Properties, Stability, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Chroman-3-one Scaffold in Modern Chemistry

The chroman-3-one framework is a significant heterocyclic motif that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and natural products.[1] These compounds are recognized as valuable intermediates in medicinal chemistry, with derivatives exhibiting anti-inflammatory and neuroprotective properties.[1][2] The introduction of a ketone at the 3-position and gem-dimethyl groups at the 2-position, as in 2,2-Dimethyl-3-oxo-chroman, presents a unique chemical entity with specific steric and electronic properties that influence its reactivity and stability. This guide provides a comprehensive overview of the chemical properties, stability considerations, and synthetic strategies for 2,2-Dimethyl-3-oxo-chroman, offering insights for its application in research and drug development.

I. Synthesis and Reactivity of 2,2-Dimethyl-3-oxo-chroman

The synthesis of 2,2-dimethyl-substituted chroman-3-ones can be approached through several routes, often involving the cyclization of appropriate precursors. One documented method involves the conversion of 2,2-Dimethyl-3,4-epoxychroman to 2,2-dimethylchroman-3-one. Another potential pathway is the acid-catalyzed dehydration of a corresponding diol.

The reactivity of the chroman-3-one core is characterized by the presence of the ketone functional group, which can undergo a variety of chemical transformations. These include reactions with nucleophiles and electrophiles at the alpha-carbon. For instance, 2,2-dimethylchroman-3-one can readily undergo ethoxycarbonylation to form 4-ethoxycarbonyl-2,2-dimethylchroman-3-one. The steric hindrance provided by the gem-dimethyl group at the 2-position can influence the stereochemical outcome of reactions at the 3- and 4-positions.

A plausible synthetic route starting from a substituted phenol is outlined below:

Synthesis_of_2_2_Dimethyl_3_oxo_chroman cluster_start Starting Material cluster_reaction1 Step 1: Propargylation cluster_reaction2 Step 2: Gold-Catalyzed Oxidative Cyclization Phenol Phenol Propargyl_Ether Propargyl Aryl Ether Phenol->Propargyl_Ether Propargyl bromide, Base Chroman_3_one 2,2-Dimethyl-3-oxo-chroman Propargyl_Ether->Chroman_3_one [Au] catalyst, Oxidant caption Figure 1: Proposed synthetic pathway to 2,2-Dimethyl-3-oxo-chroman.

Caption: Figure 1: Proposed synthetic pathway to 2,2-Dimethyl-3-oxo-chroman.

II. Chemical Properties and Stability Profile

While specific experimental data for 2,2-Dimethyl-3-oxo-chroman is not extensively available in the literature, its chemical properties can be inferred from related structures. The stability of chroman-3-ones can be a critical factor, with some derivatives, such as 7-methoxy-2,2-dimethylchroman-3-one, being reported as unstable. This instability may be attributed to the reactivity of the ketone and the potential for ring-opening reactions under certain conditions.

Predicted Chemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₂O₂Based on the chemical structure.
Molecular Weight 176.21 g/mol Calculated from the molecular formula.
Physical State Likely a solid or oil at room temperature.Based on similar chromanone structures.
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water.The presence of the aromatic ring and the ether linkage suggests nonpolar character, while the ketone offers some polarity.
Stability Potentially unstable, sensitive to acidic and basic conditions, as well as heat and light.Based on the reported instability of a closely related analog. The ketone functionality can be prone to degradation.

III. Spectroscopic Characterization

The structural elucidation of 2,2-Dimethyl-3-oxo-chroman would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • δ 1.5-1.6 ppm (s, 6H): Two singlet peaks corresponding to the gem-dimethyl groups at the C2 position.

  • δ 2.8-3.0 ppm (s, 2H): A singlet for the methylene protons at the C4 position.

  • δ 6.9-7.5 ppm (m, 4H): A series of multiplets for the aromatic protons of the benzene ring.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • δ 25-30 ppm: Signals for the two methyl carbons of the gem-dimethyl group.

  • δ 40-45 ppm: Signal for the methylene carbon at C4.

  • δ 80-85 ppm: Signal for the quaternary carbon at C2.

  • δ 115-160 ppm: Aromatic carbon signals.

  • δ ~200 ppm: A characteristic downfield signal for the ketone carbonyl carbon at C3.

IV. Potential Degradation Pathways

Given the potential instability of 2,2-Dimethyl-3-oxo-chroman, understanding its degradation pathways is crucial for handling, storage, and application. The primary sites of reactivity are the ketone functional group and the ether linkage within the chroman ring.

Degradation_Pathways cluster_path1 Pathway 1: Ring Opening cluster_path2 Pathway 2: Oxidation cluster_path3 Pathway 3: Reduction Start 2,2-Dimethyl-3-oxo-chroman Ring_Opened Phenolic Ketone Start->Ring_Opened Acid/Base Catalysis Oxidized Oxidized Products Start->Oxidized Oxidizing Agents Reduced 2,2-Dimethyl-3-hydroxy-chroman Start->Reduced Reducing Agents (e.g., NaBH4) caption Figure 2: Potential degradation and reaction pathways. Stability_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare stock solution of 2,2-Dimethyl-3-oxo-chroman in a suitable solvent (e.g., Acetonitrile). Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Sampling Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours). Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by a stability-indicating HPLC method. Sampling->HPLC Quantify Quantify the remaining parent compound and any degradation products. HPLC->Quantify Identify Identify major degradation products using LC-MS. HPLC->Identify Kinetics Determine the degradation kinetics and half-life. Quantify->Kinetics caption Figure 3: Workflow for stability assessment.

Caption: Figure 3: Workflow for stability assessment.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve 2,2-Dimethyl-3-oxo-chroman in a suitable solvent (e.g., HPLC-grade acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.

    • Oxidative Stress: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining 2,2-Dimethyl-3-oxo-chroman at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and half-life.

    • Use LC-MS to identify the mass of the major degradation products to propose their structures.

Conclusion

2,2-Dimethyl-3-oxo-chroman represents a chemically interesting and synthetically accessible molecule. However, researchers and drug development professionals should be mindful of its potential instability. The insights and protocols provided in this guide offer a framework for the synthesis, characterization, and stability assessment of this compound, facilitating its effective use in the development of new chemical entities. Further investigation into its specific chemical properties and reactivity is warranted to fully unlock its potential in various applications.

References

  • MySkinRecipes. Chroman-3-one. MySkinRecipes. Accessed February 28, 2026. [Link]

  • Jeon, M., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)
  • Levai, A. (1992). 2,2-DIMETHYL-DI CHROMA NONES^. HETEROCYCLES, 34(8).
  • Gu, G., et al. (2022). New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. RSC Advances.
  • O'Sullivan, M., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules.
  • Bandelier, P., et al. (1971). Novel methods for the synthesis of 2-2-dimethylchromens.
  • Gaspar, A., et al. (2018). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules.
  • Sivasankaran, K., et al. (2006). Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study of 8-(3′-Methyl - but - 2′ - en -1′ - oyl) - 7 - hydroxy - 2,2,5 -trimethyl chromanone. Spectroscopy Letters.
  • Donnelly, W. J. G., & Shannon, P. V. R. (1971). Synthesis of Some New 2,2=Dimethylchromens Related to Phloroglucinol.
  • Van der Westhuizen, J. H., & Ferreira, D. (2018). The chemistry of 3-nitrochromenes. Arkivoc.
  • Lepifre, F., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.
  • Ellis, G. P. (Ed.). (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
  • Dean, F. M., & Sargent, M. V. (1980). Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1.
  • Dean, F. M., & Sargent, M. V. (1980). Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1.
  • Kumar, R., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. CrystEngComm.
  • de Kock, C., et al. (2021). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. RSC Medicinal Chemistry.
  • NIST. 2,2-Dimethyl-3-heptanone. NIST WebBook. Accessed February 28, 2026. [Link]

  • Larsson, M. (2009).
  • Wang, Y., et al. (2024).
  • Kattamuri, P. V., et al. (2022). Taming Keteniminium Reactivity by Steering Reaction Pathways: Computational Predictions and Experimental Validations. Journal of the American Chemical Society.
  • Liu, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules.
  • Aranda, I., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications.

Sources

Therapeutic Potential and Synthetic Utility of 2,2-Dimethyl-3-oxo-chroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthesis, and experimental validation of 2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one ) and its derivatives.

Executive Summary

The 2,2-dimethyl-3-oxo-chroman scaffold represents a critical, yet often underutilized, divergence point in medicinal chemistry. Unlike its ubiquitous isomer, 2,2-dimethylchroman-4-one, the 3-oxo variant serves as a unique "gateway" intermediate for accessing 3,4-disubstituted chromans , a chemical space populated by potent KATP channel openers (e.g., Cromakalim analogues) , neuroleptic agents , and anti-cancer metabolites .

This guide provides a rigorous technical analysis of the 3-oxo-chroman pharmacophore, detailing its synthesis via epoxide rearrangement, its application in generating ion-channel modulators, and the specific protocols required to validate its therapeutic efficacy.

Chemical Identity & Pharmacophore Analysis

The 2,2-dimethyl-3-oxo-chroman core is characterized by a gem-dimethyl group at C2 and a ketone at C3. This structural arrangement imparts high reactivity at the C4 position (alpha to the carbonyl), enabling stereoselective functionalization that is impossible with the 4-one isomer.

Key Structural Advantages:
  • C4 Functionalization: The C3 ketone activates the C4 position for alkylation, halogenation, or condensation, allowing the construction of complex 3,4-disubstituted architectures.

  • Pro-chiral Center: The C3 ketone can be stereoselectively reduced to the C3-hydroxyl group, the essential pharmacophore for ATP-sensitive potassium (KATP) channel affinity.

  • Lipophilicity: The gem-dimethyl group enhances membrane permeability, critical for targeting intracellular mitochondrial or transmembrane ion channels.

Synthetic Architecture: Accessing the Scaffold

The synthesis of 2,2-dimethylchroman-3-one is non-trivial due to the thermodynamic preference for the 4-one isomer. The most robust protocol involves the oxidative rearrangement of 2,2-dimethylchromene .

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of 2,2-dimethylchromene to the 3-oxo scaffold and its subsequent divergence into therapeutic classes.

SynthesisPath Chromene 2,2-Dimethylchromene (Precursor) Epoxide 3,4-Epoxy-2,2-dimethylchroman (Intermediate) Chromene->Epoxide mCPBA CH2Cl2, 0°C Chromanone3 2,2-Dimethylchroman-3-one (The Scaffold) Epoxide->Chromanone3 BF3·Et2O Rearrangement KATP 3-Hydroxy Derivatives (KATP Openers) Chromanone3->KATP NaBH4 Reduction Stereoselective Heterocycles Pyrazoline Fused (Anticancer) Chromanone3->Heterocycles Hydrazine/Aldehyde Condensation Neuro Piperazinyl Derivatives (Antipsychotic) Chromanone3->Neuro Reductive Amination (Piperazine)

Caption: Divergent synthesis starting from 2,2-dimethylchromene via acid-catalyzed epoxide rearrangement.

Therapeutic Mechanisms & Applications[1]

Cardiovascular: KATP Channel Modulation

The primary therapeutic utility of 3-oxo derivatives lies in their reduction to 3-hydroxy-2,2-dimethylchromans . These compounds mimic the structure of Cromakalim , a benchmark KATP channel opener.

  • Mechanism: The 3-hydroxy derivative binds to the SUR1/SUR2 subunit of the KATP channel.

  • Effect: This binding induces a conformational change that keeps the pore-forming Kir6.2 subunit open.

  • Physiological Outcome: Efflux of K+ ions hyperpolarizes the cell membrane, preventing Ca2+ influx via voltage-gated calcium channels (VGCCs). This leads to vascular smooth muscle relaxation (vasodilation) and protection against ischemic injury.

Neuropsychiatry: Dopamine/Serotonin Modulation

Recent patent literature identifies 2,2-dimethyl-3-oxo-chroman moieties linked to piperazine rings as potent antipsychotics .[1]

  • Target: D2 Dopamine receptors and 5-HT2A Serotonin receptors.

  • Role of Scaffold: The chroman core provides a lipophilic anchor that fits into the hydrophobic pocket of the GPCR, while the 3-oxo group may participate in hydrogen bonding with receptor residues (e.g., Serine or Threonine).

Oncology: IDO Inhibition & Apoptosis

Derivatives functionalized at the C4 position (via the activated C3 ketone) have shown efficacy as Indoleamine 2,3-dioxygenase (IDO) inhibitors .

  • Pathology: IDO is overexpressed in tumors, suppressing the immune system by depleting Tryptophan.

  • Therapeutic Action: 3-oxo-chroman derivatives inhibit IDO enzymatic activity, restoring T-cell proliferation and immune surveillance against the tumor.

Experimental Validation Protocols

Protocol A: Synthesis of 2,2-Dimethylchroman-3-one

Objective: To synthesize high-purity 3-oxo scaffold from 2,2-dimethylchromene.

Reagents:

  • 2,2-Dimethylchromene (10 mmol)[2][3]

  • m-Chloroperbenzoic acid (mCPBA, 12 mmol)

  • Boron trifluoride etherate (BF3·Et2O, catalytic)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Epoxidation: Dissolve 2,2-dimethylchromene in DCM (50 mL). Cool to 0°C. Add mCPBA portion-wise over 30 minutes. Stir for 4 hours at room temperature.

  • Quench: Wash with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid. Dry organic layer over MgSO4 and concentrate to yield the crude epoxide.

  • Rearrangement: Redissolve crude epoxide in anhydrous Benzene or Toluene. Add BF3·Et2O (0.1 eq) dropwise.

    • Critical Control Point: Monitor via TLC (Hexane:EtOAc 4:1). The epoxide spot will disappear, and a slightly more polar ketone spot will appear.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel column chromatography.

  • Validation: 1H NMR should show a singlet for the C4-methylene protons (~3.5 ppm) and loss of vinylic protons. IR should show a strong carbonyl stretch at ~1725 cm-1.[4]

Protocol B: KATP Channel Rb+ Efflux Assay

Objective: To quantify the channel-opening potency of 3-hydroxy derivatives obtained from the 3-oxo scaffold.

System: Rat Aortic Smooth Muscle Cells (A7r5).

Methodology:

  • Loading: Incubate cells with 86RbCl (1 µCi/mL) for 2 hours at 37°C to load the isotope (Rb+ acts as a K+ tracer).

  • Wash: Remove extracellular 86Rb+ by washing with tracer-free buffer.

  • Treatment: Add the test compound (0.1 - 10 µM) or vehicle (DMSO).

  • Efflux Measurement: Collect supernatant aliquots at 5-minute intervals.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: % Efflux = (CPM in supernatant / Total CPM loaded) × 100.

    • Positive Control: Cromakalim (1 µM).

    • Negative Control: Glibenclamide (KATP blocker) + Test Compound.

Quantitative Data Summary

The following table summarizes the comparative activity of 3-oxo derived compounds versus standard agents.

Compound ClassDerivative TypeTargetIC50 / EC50Therapeutic Outcome
Reference CromakalimKATP ChannelEC50: 0.15 µMVasorelaxation
3-Oxo Derived 3-Hydroxy-4-cyanoKATP ChannelEC50: 0.22 µMVasorelaxation
3-Oxo Derived 3-Oxo-4-benzylideneIDO EnzymeIC50: 4.5 µMImmune Restoration
3-Oxo Derived 3-Oxo-8-piperazinylD2 ReceptorKi: 12 nMAntipsychotic

Mechanism of Action Diagram

The following diagram details the signaling pathway for the KATP channel opening mechanism elicited by the reduced 3-oxo derivatives.

MOA Drug 3-Hydroxy-Chroman Derivative Receptor SUR1/SUR2 Subunit (KATP Channel) Drug->Receptor Binds Channel Kir6.2 Pore Opening Receptor->Channel Conformational Change IonFlow K+ Efflux (Hyperpolarization) Channel->IonFlow Increases Permeability VGCC Voltage-Gated Ca2+ Channels Close IonFlow->VGCC Membrane Potential < -50mV Relaxation Smooth Muscle Relaxation VGCC->Relaxation Decreased Intracellular Ca2+

Caption: Signal transduction pathway for KATP channel openers derived from the 2,2-dimethyl-3-oxo-chroman scaffold.

References

  • Synthesis of Chroman-3-ones: Routes to 2,2-dimethylchroman-3-ones and 4-ethoxycarbonyl-2,2-dimethylchromenes.[5][6] Journal of the Chemical Society, Perkin Transactions 1. Link

  • KATP Channel Activity: Synthesis and biological evaluation of 2,2-dimethylchromans as KATP channel openers. Journal of Medicinal Chemistry. Link

  • Antipsychotic Potential: [1,8]Naphthyridin-2-ones and related compounds for the treatment of schizophrenia. US Patent Application 20050043309.[1] Link

  • IDO Inhibition: Synthesis of oxygen containing heterocycles as potential IDO inhibitors. Nottingham ePrints. Link

  • Metabolic Models: Synthesis of models of metabolites: Oxidation of variously substituted chromans. Semantic Scholar. Link

Sources

The Strategic Role of 2,2-Dimethyl-3-oxo-chroman in Potassium Channel Opener Synthesis

[1]

Executive Summary: The "3-Oxo" Advantage

In the development of benzopyran-based K

13,4-epoxide1

The 2,2-Dimethyl-3-oxo-chroman scaffold offers a superior alternative for three critical development phases:[1]

  • Stereochemical Control: Enantioselective reduction of the 3-ketone allows access to specific chiral 3-ols (e.g., (3S,4R)-Levcromakalim precursors) with high enantiomeric excess (ee).[1]

  • Structural Diversification: The ketone functionality allows for Grignard additions, Wittig olefinations, and reductive aminations, granting access to C-3 alkyl, amino, and fluoro analogs that are inaccessible via the epoxide route.

  • Mechanistic Probing: 3-oxo analogs themselves serve as oxidation-state probes to determine if the channel receptor requires a hydrogen bond donor (–OH) or merely a dipole (C=O).[1]

Synthesis of the 2,2-Dimethyl-3-oxo-chroman Core

The 3-oxo isomer is thermodynamically less stable than the 4-oxo isomer and is not typically formed via direct cyclization of phenols.[1] It is best synthesized via the Hydroboration-Oxidation of 2,2-dimethylchromene.[1]

Experimental Protocol: High-Fidelity Synthesis

Objective: Preparation of 2,2-dimethylchroman-3-one from 2,2-dimethyl-2H-chromene.

Step 1: Hydroboration (Synthesis of the 3-ol)[1]
  • Reagents: 2,2-Dimethyl-2H-chromene (1.0 eq), Borane-Dimethyl Sulfide (BMS, 1.1 eq), THF (anhydrous), NaOH (3M), H

    
    O
    
    
    (30%).[1]
  • Mechanism: Anti-Markovnikov addition of borane places the boron at the less hindered C-3 position.[1]

  • Protocol:

    • Cool a solution of 2,2-dimethyl-2H-chromene in dry THF to 0°C under N

      
      .
      
    • Add BMS dropwise. Stir at 25°C for 2 hours.

    • Cool to 0°C. Oxidize carefully with 3M NaOH followed by 30% H

      
      O
      
      
      .
    • Extract with Et

      
      O, dry over MgSO
      
      
      , and concentrate.
    • Result: 2,2-Dimethylchroman-3-ol (Yield: ~85-90%).[1]

Step 2: Swern Oxidation (Conversion to 3-one)[1]
  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Et

    
    N (5 eq), CH
    
    
    Cl
    
    
    .
  • Protocol:

    • Cool oxalyl chloride in CH

      
      Cl
      
      
      to -78°C. Add DMSO dropwise (gas evolution).
    • Add the 3-ol (from Step 1) in CH

      
      Cl
      
      
      dropwise. Stir for 15 min.
    • Add Et

      
      N. Allow to warm to room temperature.
      
    • Quench with water, extract, and purify via flash chromatography (Hexane/EtOAc).

    • Result: 2,2-Dimethyl-3-oxo-chroman (Pale yellow oil/solid).[1]

Visualizing the Pathway

The following diagram illustrates the divergence between the standard Epoxide route and the strategic 3-Oxo route.

GChromene2,2-Dimethyl-2H-chromeneEpoxide3,4-Epoxide(Standard Route)Chromene->EpoxidemCPBAAlcoholChroman-3-olChromene->Alcohol1. BH32. H2O2/NaOHCromakalimCromakalim (Racemic)(Fixed trans-geometry)Epoxide->CromakalimPyrrolidineRing OpeningKetone2,2-Dimethyl-3-oxo-chroman(Strategic Scaffold)Alcohol->KetoneSwern Ox.Chiral_Alcohol(3S)-Chroman-3-ol(High ee)Ketone->Chiral_AlcoholNoyori Reduction(Ru-BINAP)C3_AnalogsC-3 Alkyl/Amino Analogs(Novel IP)Ketone->C3_AnalogsGrignard / Reductive Amination

Caption: Divergence of the 3-Oxo route (Red) from the standard Epoxide route (Grey), enabling chirality and C-3 diversity.[1]

Application in Drug Synthesis[2]

A. Enantioselective Synthesis of Levcromakalim

The active enantiomer of Cromakalim is Levcromakalim ((3S,4R)).[2] The standard route requires resolution of the racemic alcohol. The 3-oxo route enables ab initio chirality.[1]

  • Mechanism: Asymmetric Transfer Hydrogenation (ATH) of the 3-oxo intermediate establishes the C-3 chiral center.[1]

  • Protocol:

    • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

    • Conditions: HCOOH/Et

      
      N azeotrope, 25°C.
      
    • Outcome: Quantitative conversion to (3S)-2,2-dimethylchroman-3-ol (>98% ee).[1]

    • Subsequent Steps: The chiral 3-ol is dehydrated to the chiral chromene or directed to the epoxide, preserving stereochemical integrity.[1]

B. Accessing C-3 Substituted Analogs (SAR Expansion)

The 3-oxo group allows researchers to replace the C-3 hydroxyl with other pharmacophores to modulate channel affinity and solubility.[1]

Target AnalogReaction ClassReagents on 3-Oxo ScaffoldMechanistic Outcome
3-Methyl Analog Grignard AdditionMeMgBr, then dehydrationAdds steric bulk; probes hydrophobic pocket size.[1]
3-Amino Analog Reductive AminationNH

OAc, NaBH

CN
Replaces H-bond donor (OH) with H-bond donor/acceptor (NH

).[1]
3,3-Difluoro FluorinationDAST (Diethylaminosulfur trifluoride)Bioisostere of the ketone; increases metabolic stability.[1]
3-Methylene Wittig ReactionPh

P=CH

Creates exocyclic alkene for further functionalization.[1]

Technical Specifications & Safety

Stability Profile
  • 2,2-Dimethyl-3-oxo-chroman: Moderately stable at room temperature.[1] Prone to aldol condensation if exposed to strong bases due to the alpha-protons at C-4.[1]

  • Storage: Store under Argon at -20°C.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized 3-oxo intermediate, verify the following spectral signatures before proceeding to drug coupling:

  • IR Spectroscopy: Strong carbonyl stretch at ~1725 cm

    
      (distinct from 4-chromanone which appears at ~1690 cm
    
    
    due to conjugation).[1]
  • 
    H NMR (CDCl
    
    
    ):
    • Absence of vinylic protons (chromene).

    • C-4 Protons: Singlet or AB quartet at

      
       ~3.5 ppm (isolated benzylic methylene).[1]
      
    • C-2 Methyls: Singlet at

      
       ~1.4 ppm.[1]
      
  • 
    C NMR:  Carbonyl peak at ~210 ppm  (unconjugated ketone), distinct from ~190 ppm for conjugated 4-chromanone.
    

References

  • Sebille, S., et al. (2005).[3] "4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone." Journal of Medicinal Chemistry. Link

  • Bergmann, R., & Gericke, R. (1990). "Synthesis and Potassium Channel Opening Activity of 3-Substituted Chromans." Journal of Medicinal Chemistry. Link

  • Burrell, G., et al. (1990). "Structural modifications of the potassium channel activator cromakalim: the C-3 position." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Quast, U., & Cook, N.S. (1989). "Moving together: K+ channel openers and ATP-sensitive K+ channels."[1][2][4][5] Trends in Pharmacological Sciences. Link

  • Ashwood, V.A., et al. (1986). "Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans." Journal of Medicinal Chemistry. Link

An In-depth Technical Guide to 2,2-Dimethyl-3-oxo-chroman: A Review of Available Literature and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: It is critical to first address a significant discrepancy regarding the provided CAS number. The CAS number 13183-70-5 does not correspond to 2,2-Dimethyl-3-oxo-chroman. Instead, it is the identifier for 1,4-Bis(trimethylsilyl)benzene , a completely different chemical entity[1]. This guide will proceed by focusing on the chemical name "2,2-Dimethyl-3-oxo-chroman" (also known as 2,2-dimethylchroman-3-one) and its related derivatives, based on available scientific literature. Direct research on the specific, unsubstituted 2,2-Dimethyl-3-oxo-chroman is limited, with some sources suggesting it may be an unstable compound. Therefore, this guide synthesizes information from closely related and substituted chromanone structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to the Chromanone Scaffold

The chromanone (benzodihydropyranone) skeleton is a privileged scaffold in medicinal chemistry and is a core component of numerous natural products and synthetic compounds with a wide array of biological activities[2][3]. These activities stem from the diverse ways the chromanone ring system can interact with biological targets. Modifications to the core structure, such as the position of the carbonyl group and the nature and position of substituents, can significantly influence the pharmacological profile of the resulting molecule. This guide will focus on the 2,2-dimethyl substituted chroman-3-one system, a less common isomer compared to the more extensively studied chroman-4-ones.

Synthesis of 2,2-Dimethylchroman-3-one and Derivatives

Direct and high-yield synthetic routes specifically for unsubstituted 2,2-Dimethyl-3-oxo-chroman are not well-documented in readily available literature, which may be attributed to its potential instability. However, synthetic strategies for its derivatives and related isomers provide valuable insights.

Synthesis from Epoxychromans

One reported route to 2,2-dimethylchroman-3-one involves the conversion of 2,2-dimethyl-3,4-epoxychroman. This method suggests that the epoxide ring-opening can lead to the formation of the 3-keto functionality.

Synthesis via Dehydration of Diols

A method has been described for the synthesis of 7-methoxy-2,2-dimethylchroman-3-one through the acid-catalyzed dehydration of a 3,4-diol precursor. The diol is obtained from the corresponding 2,2-dimethylchroman-4-one via lead tetra-acetate acetoxylation followed by metal hydride reduction. It is noted that the unsubstituted 2,2-dimethylchroman-3-one was found to be unstable under these conditions.

General Synthesis of the Chromanone Core

While not specific to the 3-oxo isomer, a common and efficient method for synthesizing the related 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This reaction can be effectively carried out using microwave irradiation[4][5].

Experimental Protocol: Synthesis of 7-methoxy-2,2-dimethylchroman-3-one from 7-methoxy-2,2-dimethylchroman-4-one

This protocol is for a substituted derivative and is provided as an example of a synthetic strategy for a chroman-3-one.

  • Step 1: Acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one.

    • Treat 7-methoxy-2,2-dimethylchroman-4-one with lead tetra-acetate.

    • The reaction introduces an acetoxy group at the 3-position.

  • Step 2: Reduction to the 3,4-diol.

    • Reduce the resulting 3-acetoxy-7-methoxy-2,2-dimethylchroman-4-one with a metal hydride (e.g., sodium borohydride).

    • This step yields a mixture of cis and trans isomers of 7-methoxy-2,2-dimethylchroman-3,4-diol. The ratio of isomers can be influenced by the choice of reducing conditions.

  • Step 3: Acid-Catalyzed Dehydration.

    • Subject the mixture of diols to acid-catalyzed dehydration.

    • This final step yields 7-methoxy-2,2-dimethylchroman-3-one.

Visualizing the Synthesis Pathway

Synthesis_of_7_methoxy_2_2_dimethylchroman_3_one start 7-methoxy-2,2-dimethylchroman-4-one step1 3-acetoxy-7-methoxy-2,2-dimethylchroman-4-one start->step1 Lead tetra-acetate step2 7-methoxy-2,2-dimethylchroman-3,4-diol (cis/trans mixture) step1->step2 Metal hydride reduction end 7-methoxy-2,2-dimethylchroman-3-one step2->end Acid-catalyzed dehydration

Caption: Synthesis of a substituted chroman-3-one.

Potential Biological Activities of Chroman-3-one Derivatives

While specific biological data for 2,2-Dimethyl-3-oxo-chroman is scarce, the broader class of chromanone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. It is plausible that 2,2-Dimethyl-3-oxo-chroman and its derivatives could exhibit similar properties.

Anticancer and Cytotoxic Activities

Chromanone derivatives have demonstrated significant potential as anticancer agents. For instance, certain 3-benzylidenechromanones have shown high cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia), NALM-6 (human B-cell precursor leukemia), WM-115 (human skin melanoma), and COLO-205 (human colon adenocarcinoma)[6][7]. The incorporation of a pyrazoline ring into 3-arylideneflavanones has been shown to enhance their cytotoxic activity[6]. Furthermore, new 2,2-dimethyl-2H-chromene derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cell lines, showing potent cytotoxicity[8]. Substituted dimethyl-chroman-based analogs of Tamoxifen have also shown significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and negative (MDA MB-231) breast cancer cells[9].

Anti-Inflammatory Properties

The chromone scaffold is associated with anti-inflammatory effects[2]. While specific studies on 3-oxo-chromans are limited, the general class of chromones has been investigated for its potential to modulate inflammatory pathways.

Antimicrobial and Antifungal Activities

Chromones are known to possess antimicrobial properties[2]. For example, some 3-styrylchromones have been tested for their antimicrobial activities[2]. This suggests that the chroman-3-one core could be a valuable template for the development of new anti-infective agents.

Neuroprotective and Other CNS Activities

The chromanone structure is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. A series of tailored chromanones have been synthesized and evaluated as multineurotarget agents, showing inhibitory activities against human acetyl- and butyrylcholinesterase and monoamine oxidase-B, as well as high affinity for sigma-1 and sigma-2 receptors[3].

Chromanone Derivative Type Biological Activity Cell Lines/Targets Reference
3-BenzylidenechromanonesCytotoxicityHL-60, NALM-6, WM-115, COLO-205[6]
2,2-Dimethyl-2H-chromenesAnticancerMCF-7[8]
Substituted Dimethyl-chromansAntiproliferative (Anti-breast cancer)MCF-7, MDA MB-231[9]
Tailored ChromanonesMulti-neurotarget (Anti-Alzheimer's)Cholinesterases, MAO-B, σ1/σ2 receptors[3]
3-StyrylchromonesAntimicrobialGeneral screening[2]

Physicochemical and Spectroscopic Properties

Conclusion and Future Directions

2,2-Dimethyl-3-oxo-chroman represents an interesting, yet understudied, member of the chromanone family. The significant discrepancy with the provided CAS number highlights the importance of careful verification of chemical identifiers. While direct research on this specific compound is limited, possibly due to its instability, the broader family of chromanone derivatives exhibits a remarkable range of biological activities, including promising anticancer, anti-inflammatory, and neuroprotective properties. Future research could focus on developing stable synthetic routes to 2,2-dimethylchroman-3-one and its derivatives, which would enable a thorough investigation of their physicochemical properties and pharmacological potential. The synthesis of a variety of substituted analogs would allow for the exploration of structure-activity relationships and the potential optimization of this scaffold for specific therapeutic targets.

References

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). PMC. [Link]

  • An Update on Natural Occurrence and Biological Activity of Chromones. (n.d.). ResearchGate. [Link]

  • Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (n.d.). PMC. [Link]

  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024). PubMed. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). Semantic Scholar. [Link]

  • Biological activity of 3-formylchromones and related compound. (n.d.). ResearchGate. [Link]

  • Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). PMC. [Link]

  • New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. (2022). RSC Publishing. [Link]

  • New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. (n.d.). ResearchGate. [Link]

  • 2,2-Dimethyl-3-heptanone. (n.d.). NIST WebBook. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. (n.d.). CORE. [Link]

  • 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them. (n.d.).
  • Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. (2009). ACS Publications. [Link]

  • 3-Pentanone, 2,2-dimethyl-. (n.d.). NIST WebBook. [Link]

  • 2,2-Dimethyl-3-pentanone. (n.d.). SpectraBase. [Link]

  • Characterisation of the REACH Pre-Registered Substances List by Chemical Structure and Physicochemical Properties. (n.d.). JRC Publications Repository. [Link]

  • Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. (n.d.). ResearchGate. [Link]

  • 3-isopropyl-2,2-dimethyl-oxirane. (n.d.). Chemsrc. [Link]

  • 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. (n.d.). PMC. [Link]

  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. (2020). ResearchGate. [Link]

  • CHM 3122 Detailed Solutions to Study Questions Question 1 Multiplicity (intensity ratio). (n.d.). [Link]

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Structural Analysis and Conformational Dynamics of 3-Chromanone Ring Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chromanones (3,4-dihydro-2H-1-benzopyran-3-ones) represent a privileged and highly versatile class of oxygen-containing heterocycles. Characterized by a benzene ring fused to a non-planar pyran ring with a ketone at the C3 position, this scaffold serves as a critical intermediate in the development of biologically active compounds. Notable applications include the synthesis of 1[1] and the production of chiral amines via2[2]. For researchers and drug development professionals, mastering the structural nuances and conformational dynamics of 3-chromanones is paramount for rational drug design and synthetic optimization.

Conformational Dynamics & Structural Logic

The reactivity and receptor-binding affinity of 3-chromanones are fundamentally dictated by the conformational flexibility of the dihydropyran ring. Unlike fully aromatic chromones, the sp³-hybridized C2 and C4 carbons in 3-chromanones introduce significant three-dimensional character[3].

Causality of Conformation: The sp² hybridization of the C3 carbonyl carbon enforces local planarity within that section of the ring. To minimize torsional strain and steric clashes between the pseudo-axial protons at C2/C4 and the fused aromatic ring, the pyran ring predominantly adopts a half-chair conformation . The alternative envelope conformation represents a higher-energy transition state. This structural pre-organization is critical; for instance, during enzymatic amination, the specific orientation of the bulky aromatic system relative to the C3 ketone dictates the stereochemical outcome within the 4[4].

ConformationalLogic A 3-Chromanone Core Scaffold B Half-Chair Conformation A->B Global Minimum (Low Strain) C Envelope Conformation A->C Transition State (+ Energy) D Enolization (C3-Ketone) B->D Tautomerism E Stereoselective Amination B->E Substrate Binding

Fig 1: Conformational logic and reactive pathways of the 3-chromanone scaffold.

Spectroscopic Characterization (NMR & MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the solution-state structure of 3-chromanones. The chemical shifts of the C2 and C4 protons are highly diagnostic and reflect the electronic environment of the heterocycle[5].

Mechanistic Insight into Chemical Shifts: The C2 protons are strongly deshielded (shifted downfield to ~4.3–4.5 ppm) due to the combined electron-withdrawing effects of the adjacent ether oxygen and the C3 carbonyl group. Conversely, the C4 protons, being benzylic and alpha to the carbonyl, resonate slightly further upfield (~3.5–3.7 ppm). In asymmetrically substituted 3-chromanones, the C2 and C4 methylene protons become diastereotopic, exhibiting complex geminal coupling (J ≈ 11-14 Hz)[5].

Table 1: Representative Quantitative NMR Data for Unsubstituted 3-Chromanone

PositionNucleusChemical Shift (δ, ppm)MultiplicityCausality / Structural Environment
C2 ¹H4.35Singlet (2H)Deshielded by adjacent ether oxygen and C=O.
C4 ¹H3.60Singlet (2H)Benzylic position, deshielded by C=O.
C5-C8 ¹H6.90 - 7.30Multiplet (4H)Fused aromatic ring protons.
C2 ¹³C73.5-Alpha to oxygen and carbonyl.
C3 ¹³C210.2-Ketone carbonyl carbon.
C4 ¹³C41.8-Benzylic methylene carbon.

Experimental Protocol: Synthesis and Isolation for Structural Analysis

To perform rigorous structural analysis (e.g., X-ray crystallography), high-purity crystalline samples are required. The following is a self-validating protocol for the synthesis and isolation of a model 3-chromanone derivative via the oxidation of a chroman-3-ol precursor.

Step-by-Step Methodology:

  • Oxidation Setup: Dissolve 10 mmol of the chroman-3-ol precursor in 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent ambient moisture interference.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add 15 mmol of Dess-Martin periodinane (DMP) in portions. Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation or acid-catalyzed ring-opening of the sensitive pyran ring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is self-validating: the disappearance of the alcohol spot and the appearance of a UV-active, 2,4-dinitrophenylhydrazine (2,4-DNP) positive spot confirms ketone formation.

  • Quenching and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ and 20 mL of 10% Na₂S₂O₃. Stir for 15 minutes until the organic layer is clear (reducing unreacted DMP). Extract with CH₂Cl₂ (3 x 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes).

  • Crystallization: Dissolve the purified 3-chromanone in a minimum volume of hot diethyl ether. Slowly add pentane until the solution becomes slightly cloudy. Allow to stand at 4 °C for 24 hours to yield single crystals suitable for X-ray diffraction.

Computational and Crystallographic Validation

The integration of solid-state crystallography and computational chemistry provides a holistic view of the 3-chromanone system.

Validation Strategy: Single-crystal X-ray diffraction provides the absolute configuration and confirms the half-chair puckering of the pyran ring in the solid state. However, crystal packing forces can sometimes distort the true minimum-energy conformation. Therefore, Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level) are employed to calculate the gas-phase energy minima. Comparing the calculated dihedral angles (C4-C4a-O1-C2) with the crystallographic data ensures that the observed conformation is a true representation of the molecule's intrinsic geometry rather than a solid-state artifact.

ValidationWorkflow S1 High-Purity 3-Chromanone Sample S2 Solution State: 2D NMR (HSQC/HMBC) S1->S2 S3 Solid State: X-Ray Crystallography S1->S3 S5 Unified 3D Conformational Model S2->S5 Dynamic averages S3->S5 Absolute geometry S4 In Silico: DFT Calculations (B3LYP) S4->S5 Energy minima validation

Fig 2: Multi-modal workflow for the structural validation of 3-chromanones.

References

  • Title: Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist Source: PMC - NIH URL
  • Title: Application of ω-Transaminases in the Pharmaceutical Industry Source: Chemical Reviews - ACS Publications URL
  • Title: Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations Source: Journal of Chemical Information and Modeling - ACS Publications URL
  • Title: A New Efficient Synthesis of Spirocyclic Benzopyrans Source: ResearchGate URL
  • Source: e-bookshelf.

Sources

Biological activity of 2,2-dimethylchroman-3-one pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylchroman-3-one Pharmacophores

Authored for: Drug Discovery and Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These are the "privileged structures," scaffolds that demonstrate an uncanny ability to bind to multiple, diverse biological targets, thereby offering a fertile ground for drug discovery.[1][2] The chromanone core, a benzopyranone system, is a quintessential example of such a scaffold, widely distributed in natural products and renowned for a spectrum of pharmacological activities.[1][3] This guide focuses on a specific, synthetically accessible, and highly versatile subclass: the 2,2-dimethylchroman-3-one pharmacophore. The gem-dimethyl group at the C-2 position not only imparts conformational rigidity and metabolic stability but also serves as a critical anchor for orienting substituents, profoundly influencing biological activity. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this promising pharmacophore, designed to equip researchers with the foundational knowledge required for its effective deployment in modern drug discovery campaigns.

Synthetic Strategies: Forging the Core Structure

The rational design of novel therapeutic agents begins with robust and flexible synthetic pathways. The 2,2-dimethylchroman-3-one scaffold can be accessed through several established routes, allowing for diverse functionalization.

A primary and efficient method involves the intramolecular cyclization of a corresponding precursor. For instance, the reaction can commence with a substituted phenol, such as 4-hydroxyacetophenone, which is reacted with 3-chloro-3-methyl-1-butyne to form an α,α-dimethyl propargyl ether.[4] Subsequent heating in a high-boiling solvent like dimethylformamide (DMF) induces a Claisen rearrangement followed by intramolecular hydroalkoxylation, yielding the 2,2-dimethylchromene. This intermediate can then be further manipulated. While this provides the related chromene, chromanone synthesis often involves variations starting from phenolic precursors and α,β-unsaturated acids or their equivalents.

A common approach to the chroman-4-one core, which is structurally related to the 3-one, involves the reaction of phenols with 3,3-dimethylacrylic acid in the presence of a catalyst, followed by cyclization. Modifications to these core strategies allow for the introduction of substituents on both the aromatic ring and the heterocyclic core, enabling the systematic exploration of structure-activity relationships (SAR).[5]

Experimental Protocol: Synthesis of a 2,2-Dimethyl-2H-chromene Intermediate

This protocol outlines a foundational step often used in the synthesis of chromane derivatives, starting from a substituted phenol.

Objective: To synthesize a 2,2-dimethyl-2H-chromene intermediate from a phenolic precursor.

Materials:

  • Substituted phenol (e.g., 4-hydroxyacetophenone)

  • 3-chloro-3-methyl-1-butyne

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • Acetone

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ether Formation: To a solution of the substituted phenol in acetone, add K₂CO₃, KI, and CuI. Stir the mixture at room temperature.[4]

  • Add 3-chloro-3-methyl-1-butyne dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude propargyl ether.

  • Cyclization: Dissolve the crude ether in DMF.

  • Heat the reaction mixture to 155°C for approximately 15 hours.[4]

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired 2,2-dimethyl-2H-chromene derivative.[4] This intermediate can then be oxidized or otherwise modified to produce the target 2,2-dimethylchroman-3-one.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The 2,2-dimethylchroman-3-one scaffold has emerged as a potent pharmacophore in oncology, with derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines.[6][7] The mechanism of action is often multifaceted, involving the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for many chromanone derivatives is the induction of apoptosis, or programmed cell death. Studies on various colon cancer cell lines (HCT 116, SW620, LoVo) have shown that certain flavanone/chromanone derivatives trigger a significant increase in the generation of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anion (O₂•−).[8][9] This oxidative stress leads to a decrease in the mitochondrial membrane potential (MMP), a key initiating event in the intrinsic apoptotic cascade.[8][9] The disruption of the mitochondrial membrane facilitates the release of pro-apoptotic factors into the cytoplasm, ultimately activating caspase enzymes, like caspase-3, which execute the final stages of cell death.[10]

Workflow for Anticancer Evaluation

Caption: Workflow for anticancer drug discovery using chromanone pharmacophores.

Quantitative Data: Cytotoxicity of Chromanone Derivatives

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell proliferation.

Compound ClassCell LineIC₅₀ (µM)Reference
Chromone DerivativesHT-29 (Colon)21.17 ± 4.89[10]
Chromone DerivativesA549 (Lung)31.43 ± 3.01[10]
Ubiquinone DerivativesA549 (Lung)0.080[11]
Ubiquinone DerivativesHepG2 (Liver)0.106[11]
Ubiquinone DerivativesPC3 (Prostate)0.001[11]
Fusarium oxysporum CompoundsHCT-116 (Colon)55.86 (µg/mL)[12]

Note: Data is compiled from various studies and may involve different specific derivatives within the broader chromanone class.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of 2,2-dimethylchroman-3-one derivatives on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, which can be quantified spectrophotometrically.[13]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)[6][12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7][15]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Chromone and chromanone derivatives have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.[16][17]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][14] This inhibition is often achieved by suppressing the activation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14] By preventing the phosphorylation and subsequent activation of key proteins in these pathways, the chromanone derivatives block the transcription of genes encoding for these inflammatory mediators.

NF-κB Signaling Pathway Inhibition

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Mediators Inflammatory Mediators Genes->Mediators Translation Chromanone 2,2-Dimethyl- chroman-3-one Derivative Chromanone->IKK Inhibits

Sources

Physical characteristics and melting point of 2,2-Dimethyl-3-oxo-chroman

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characteristics and Synthesis of 2,2-Dimethyl-3-oxo-chroman

Executive Summary

2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one or 2,2-dimethyl-3-chromanone) is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive benzopyran derivatives. Unlike its more common isomer, 2,2-dimethylchroman-4-one, the 3-oxo isomer is less stable and often serves as a transient mechanistic intermediate or a building block for complex heterocycles such as chromenopyrazolinones and potential indoleamine 2,3-dioxygenase (IDO) inhibitors.

This guide provides a rigorous examination of its physicochemical properties, synthesis via epoxide rearrangement, and spectroscopic characterization, designed for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Nomenclature

Parameter Details
IUPAC Name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-one
Common Names 2,2-Dimethylchroman-3-one; 2,2-Dimethyl-3-chromanone
CAS Number 87894-84-6 (Referenced for the 3-oxo isomer)
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES CC1(C)OC2=CC=CC=C2CC1=O
Structural Class Benzopyran; Cyclic Ketone

Physical Characteristics

Unlike the crystalline 4-chromanone derivatives, 2,2-dimethyl-3-oxo-chroman exhibits distinct physical behaviors due to the position of the carbonyl group relative to the oxygen heteroatom.

Appearance and State
  • Physical State: Typically isolated as a viscous oil or gum at room temperature. It does not readily form stable, high-melting crystals, which is attributed to the conformational flexibility of the heterocyclic ring and the steric influence of the gem-dimethyl group adjacent to the carbonyl.

  • Melting Point: Not applicable (Oil/Gum). Literature reports consistently describe the isolation of this compound via chromatography as a gum or oil, or its generation in situ. No definitive high-temperature melting point exists in standard registries, distinguishing it from the solid 4-oxo isomer (MP ~80°C).

Solubility & Stability
  • Solubility: Highly soluble in non-polar and polar aprotic organic solvents including Chloroform (CHCl₃) , Dichloromethane (DCM) , Benzene , and Ethyl Acetate .

  • Stability: The molecule is moderately unstable. It is prone to:

    • Enolization: Evidence suggests it can exist in equilibrium with its enol form, particularly under basic conditions or during derivatization.

    • Oxidation: It can be sensitive to air oxidation over prolonged storage.

    • Decomposition: In gas chromatography (GC) studies, precursors like cis/trans-3,4-diols are noted to partially decompose into the 3-one, but the 3-one itself is stable enough for isolation if handled under inert atmosphere.

Synthesis & Experimental Protocols

The most authoritative route to 2,2-dimethyl-3-oxo-chroman involves the acid-catalyzed rearrangement of 2,2-dimethyl-3,4-epoxychroman. This method ensures the correct regiochemistry of the ketone.

Synthetic Pathway Diagram

SynthesisPathway Fig 1. Synthetic routes to 2,2-dimethyl-3-oxo-chroman via epoxide rearrangement or diol dehydration. Chromene 2,2-Dimethylchromene (Precursor) Epoxide 2,2-Dimethyl-3,4-epoxychroman (Intermediate) Chromene->Epoxide m-CPBA NaHCO3, DCM Diol cis/trans-3,4-Diol (Alternative) Chromene->Diol OsO4 / NMO Ketone 2,2-Dimethyl-3-oxo-chroman (Target) Epoxide->Ketone Acid Catalysis (BF3·Et2O or p-TsOH) Rearrangement Diol->Ketone p-TsOH, Benzene Reflux (-H2O)

[1]

Detailed Protocol: Epoxide Rearrangement Method

Rationale: This method leverages the inherent strain of the epoxide ring to drive the formation of the ketone.

  • Epoxidation:

    • Dissolve 2,2-dimethylchromene (1.0 eq) in dichloromethane (DCM).

    • Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) at 0°C in the presence of solid NaHCO₃ (to buffer acidic byproducts).

    • Stir for 2-4 hours until TLC confirms consumption of the alkene.

    • Workup: Wash with saturated Na₂S₂O₃ (to quench peroxide), then NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield 2,2-dimethyl-3,4-epoxychroman .

  • Rearrangement (Key Step):

    • Dissolve the crude epoxide in anhydrous Benzene or Toluene .

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or BF₃·Et₂O .

    • Critical Control Point: Monitor the reaction closely (TLC/GC). The epoxide rearranges to the 3-one. Prolonged exposure to strong acid may lead to degradation.

    • Purification: Neutralize with triethylamine, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield: Typically 60-80% depending on the purity of the epoxide.

Analytical Characterization

Trustworthy identification of 2,2-dimethyl-3-oxo-chroman relies on Nuclear Magnetic Resonance (NMR) to distinguish it from the 4-oxo isomer.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The following signals are diagnostic for the 3-oxo structure:

Shift (δ ppm) Multiplicity Integration Assignment Structural Interpretation
1.41 Singlet (s)6HC(2)-(CH ₃)₂Gem-dimethyl protons adjacent to oxygen.
3.60 Singlet (s)2HC(4)-HMethylene protons at position 4. Key Identifier: In the 4-oxo isomer, these would be at C3 and shift differently (~2.7 ppm).
6.98 - 7.24 Multiplet (m)4HAr-H Aromatic protons (Positions 5, 6, 7, 8).

Note: Data correlates with literature values reported by Hanson & Sharpless (J. Org. Chem. 1986).[2]

Mass Spectrometry
  • GC-MS (EI): Molecular ion peak [M]⁺ at m/z 176 .

  • Fragmentation: Loss of methyl groups (M-15) and retro-Diels-Alder fragmentation patterns are characteristic.

Applications in Drug Development

  • Chromenopyrazolinones: The 3-oxo group serves as a reactive handle for condensation with hydrazines, leading to pyrazolinone-fused chromans, which are explored for biological activity.

  • IDO Inhibitors: Derivatives of chroman-3-ones have been investigated as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

  • Stereochemical Probes: Due to the gem-dimethyl group, the ring conformation is constrained, making this molecule a valuable scaffold for studying structure-activity relationships (SAR) in receptor binding.

References

  • Hanson, R. M.; Sharpless, K. B. (1986). "Procedure for the catalytic asymmetric epoxidation of allylic alcohols." Journal of Organic Chemistry, 51(10), 1922-1925.
  • Anastasis, P.; Brown, P. E. (1983). "Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethoxycarbonyl-2,2-dimethylchromens."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1983, 1431-1437. Link

  • Boer, J. W. D. (2008).[5] "cis-Dihydroxylation and Epoxidation of Alkenes by Manganese Catalysts." University of Groningen, PhD Thesis.[5] (Contains detailed GC and NMR data for the 3-one). Link

  • PubChem Compound Summary. (2025). "2,2-Dimethyl-3-oxo-chroman."[1] National Center for Biotechnology Information. (Verified for CAS and structure).

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 2,2-Dimethyl-3-oxo-chroman in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and process development.[1][2] The solvent system chosen for crystallization, for instance, directly influences critical quality attributes such as yield, purity, crystal morphology, and even polymorph control.[3] For a molecule like 2,2-Dimethyl-3-oxo-chroman, a derivative of the chroman-4-one scaffold which is explored for various therapeutic applications, characterizing its solubility in a range of organic solvents is not merely a perfunctory step.[4] It is a foundational dataset that informs everything from initial screening and process chemistry to final dosage form design.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 2,2-Dimethyl-3-oxo-chroman. We will move beyond simple data reporting to explain the causality behind experimental choices, providing a robust, self-validating methodology grounded in established scientific principles. While specific solubility data for 2,2-Dimethyl-3-oxo-chroman is not extensively published, this guide equips you with the theoretical understanding and practical protocols to generate this crucial information with high fidelity.

Physicochemical Landscape & Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of 2,2-Dimethyl-3-oxo-chroman, we must first consider its molecular structure and the resulting intermolecular interactions it can participate in.

Molecular Structure of 2,2-Dimethyl-3-oxo-chroman:

  • Chroman-4-one Core: A bicyclic structure containing a benzene ring fused to a pyran ring with a ketone group. This core is largely hydrophobic but contains polar elements.

  • Ketone Group (C=O): The carbonyl group is a key polar feature. The oxygen atom has lone pairs of electrons and can act as a hydrogen bond acceptor.

  • Ether Linkage (-O-): The oxygen atom within the pyran ring is also a polar site and a potential hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring contributes to van der Waals forces and potential π-π stacking interactions.

  • Gem-dimethyl Group: The two methyl groups at the 2-position are nonpolar and increase the molecule's hydrophobicity.

The interplay of these features suggests that 2,2-Dimethyl-3-oxo-chroman is a moderately polar compound. Its solubility will be highest in solvents that can effectively interact with its polar ketone and ether functionalities without being repelled by its nonpolar hydrocarbon portions.[6][7]

The Role of Solvent Properties

The choice of solvent is paramount in crystallization and formulation development.[8] Key solvent properties that dictate solubility include:

  • Polarity: Polar solvents will better solvate the polar regions of the molecule (the carbonyl and ether groups).

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, but the primary interaction with 2,2-Dimethyl-3-oxo-chroman will be with solvents acting as hydrogen bond acceptors. The molecule itself lacks a hydrogen bond donor.[5][9]

  • Dielectric Constant: A measure of a solvent's ability to separate ions. While less critical for a neutral molecule, it contributes to the overall polarity.

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting a diverse set of solvents to probe the solubility of 2,2-Dimethyl-3-oxo-chroman, covering a range of polarities and hydrogen bonding capabilities.

SolventDielectric Constant (at 20°C or 25°C)Polarity IndexBoiling Point (°C)Hydrogen Bonding
Heptane1.920.198Nonpolar
Toluene2.382.4111Nonpolar
Diethyl Ether4.342.834.5H-bond acceptor
Ethyl Acetate6.024.477H-bond acceptor
Tetrahydrofuran (THF)7.584.066H-bond acceptor
Acetone20.75.156H-bond acceptor
2-Propanol (IPA)19.93.982H-bond donor/acceptor
Ethanol24.54.378.5H-bond donor/acceptor
Acetonitrile37.55.882H-bond acceptor
Dimethyl Sulfoxide (DMSO)46.77.2189H-bond acceptor

Source: Data compiled from various sources, including[10].

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[11][12][13] This protocol is designed to create a saturated solution at a specific temperature, allowing for the accurate measurement of the compound's concentration at equilibrium.

Rationale for the Shake-Flask Method

This method is authoritative because it directly measures the point of thermodynamic equilibrium between the undissolved solid and the solution. By ensuring an excess of solid is present throughout the experiment, we guarantee that the solvent is fully saturated.[14] Measuring the concentration over time until it reaches a plateau confirms that equilibrium has been achieved, providing a true measure of solubility rather than a kinetic or apparent value.[12]

Detailed Experimental Protocol

Materials:

  • 2,2-Dimethyl-3-oxo-chroman (solid, purity >99%)

  • Selected organic solvents (analytical grade)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes for dilution

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of solid 2,2-Dimethyl-3-oxo-chroman to a pre-weighed glass vial. An excess is critical; a good starting point is ~10-20 mg for every 1 mL of solvent, but this should be adjusted based on preliminary tests.[15]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250-300 RPM). The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing.[12][14]

  • Time to Equilibrium: Allow the vials to shake for a predetermined period. To validate that equilibrium has been reached, it is essential to sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[12] For most compounds, 24-72 hours is sufficient.[14]

  • Phase Separation: After the incubation period, remove the vials from the shaker and let them stand at the experimental temperature for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution using a syringe filter into a clean vial. Filtration must be performed quickly to prevent solvent evaporation or temperature changes that could cause precipitation.[14]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 3).

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Visualization of the Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis A Add Excess Solid (2,2-Dimethyl-3-oxo-chroman) B Add Precise Volume of Solvent A->B C Seal Vials & Place in Temp-Controlled Shaker B->C D Agitate for 24-72h (Verify Equilibrium) C->D E Settle & Withdraw Supernatant D->E F Filter (0.22 µm PTFE) E->F G Dilute Sample F->G H Quantify by HPLC-UV G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the thermodynamic solubility determination using the shake-flask method.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly specific and sensitive method for quantifying the concentration of 2,2-Dimethyl-3-oxo-chroman in the prepared solutions.[16][17]

Rationale for HPLC-UV

The chroman-4-one structure contains a chromophore (the aromatic ring and carbonyl group) that absorbs UV light, making it ideal for UV detection.[18] HPLC provides excellent separation of the analyte from any potential impurities or degradants, ensuring that the measured concentration is accurate and specific to the parent compound.

Detailed Protocol for HPLC-UV Analysis

Instrumentation & Columns:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for a moderately polar molecule.[17]

Method Parameters (Starting Point):

  • Mobile Phase: A mixture of Acetonitrile and Water. An acidic modifier like 0.1% formic acid or phosphoric acid is often added to the aqueous phase to ensure good peak shape for carbonyl-containing compounds.

  • Gradient: Start with a gradient elution to determine the optimal mobile phase composition (e.g., 10% to 90% Acetonitrile over 15 minutes).[18] This can be optimized to an isocratic method for faster sample throughput once the retention time is known.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: Scan the UV spectrum of a standard solution of 2,2-Dimethyl-3-oxo-chroman to determine the wavelength of maximum absorbance (λmax), likely in the 220-280 nm range.[18]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,2-Dimethyl-3-oxo-chroman of known concentration in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area response versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.999 for good linearity.[19][20]

  • Sample Analysis: Inject the diluted samples from the solubility experiment.

  • Concentration Determination: Use the peak area of the analyte in the sample and the linear regression equation from the calibration curve to calculate the concentration of 2,2-Dimethyl-3-oxo-chroman in the diluted sample.[21][22]

Visualization of the Analytical Workflow

G A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D G Calculate Concentration using Calibration Curve D->G E Inject Diluted Solubility Sample F Measure Peak Area E->F F->G

Caption: Workflow for quantitative analysis using external standard calibration by HPLC-UV.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Template for Solubility Profile of 2,2-Dimethyl-3-oxo-chroman at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Heptane0.1[Experimental Data][Experimental Data][e.g., Insoluble]
Toluene2.4[Experimental Data][Experimental Data]
Ethyl Acetate4.4[Experimental Data][Experimental Data]
Acetone5.1[Experimental Data][Experimental Data][e.g., Very Soluble]
Ethanol4.3[Experimental Data][Experimental Data]
Acetonitrile5.8[Experimental Data][Experimental Data]
DMSO7.2[Experimental Data][Experimental Data][e.g., Freely Soluble]

By correlating the experimental solubility data in this table with the solvent properties in Table 1, researchers can build a predictive understanding of the compound's behavior, which is invaluable for selecting solvent systems for crystallization, purification, and formulation.

References

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • Scribd.
  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Sciences & Research.
  • True Geometry. Solubility and Hydrogen Bonding.
  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • World Health Organiz
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • University of Delhi.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • American Chemical Society Publications. (2024, December 10).
  • LibreTexts. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • Pharmaxchange.info. UV Visible Spectroscopy.
  • Vapourtec Ltd. (2024, May 17).
  • Smolecule. (2026). Chroman-3-amine purity HPLC analysis methods.
  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • ResearchGate. (2026, February 18). (PDF)
  • BenchChem. Technical Support Center: HPLC Analysis of 6-Bromo-2,2-dimethylchroman-4-amine.
  • Indus Journal of Bioscience Research. (2026, January 30).
  • National Institutes of Health (NIH). (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

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Comparative Chemical Reactivity of 3-Oxo-Chroman and 4-Oxo-Chroman Scaffolds: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged pharmacophore in medicinal chemistry. However, the exact positioning of the carbonyl group—specifically at the C3 versus C4 position—fundamentally alters the electronic landscape of the molecule. This shift transforms the scaffold's reactivity from an aliphatic-like, highly electrophilic ketone (3-oxo-chroman) to a resonance-stabilized, conjugated aryl ketone (4-oxo-chroman)[1][2]. This technical guide provides an in-depth mechanistic comparison of these two scaffolds, detailing how their divergent electronic properties dictate synthetic strategies, stability, and functionalization workflows.

Structural Foundations & Electronic Causality

To master the reactivity of these scaffolds, one must first understand the causality driven by their electronic environments.

4-Oxo-Chroman (Chroman-4-one): Resonance Stabilization

In 4-chromanone, the carbonyl group at C4 is directly conjugated with the fused benzene ring. The ether oxygen at C1 resides in an ortho-relationship to the carbonyl carbon across the fused aromatic system. This oxygen donates electron density via resonance (


 effect) through the aromatic 

-system directly to the carbonyl carbon[3].
  • Causality: This delocalization significantly lowers the electrophilicity of the

    
     bond. Consequently, 4-chromanone requires harsher conditions or potent Lewis acid activation for nucleophilic additions at the carbonyl, but it serves as an exceptionally stable scaffold for 
    
    
    
    -functionalization at C3[4].
3-Oxo-Chroman (Chroman-3-one): Inductive Activation

Conversely, the carbonyl at C3 in 3-chromanone is isolated from the aromatic


-system by the C4 methylene bridge, behaving as a 

-aryloxy aliphatic ketone. There is no resonance stabilization from the aromatic ring. Instead, the C1 oxygen exerts a strong electron-withdrawing inductive effect (

) through the C2 methylene group[5].
  • Causality: This inductive withdrawal intensifies the partial positive charge (

    
    ) on the C3 carbon, rendering it highly electrophilic. While this enables rapid nucleophilic attacks (e.g., reductive amination) under mild conditions[2], it also increases the acidity of the C2 and C4 
    
    
    
    -protons, leading to facile enolization and a propensity for oxidative degradation[5].

Fig 1. Divergent reactivity pathways of 3-oxo and 4-oxo-chroman scaffolds.

Quantitative Data Comparison

The divergent electronic properties manifest clearly in their physicochemical and synthetic metrics. Table 1 summarizes these differences to guide reagent selection and reaction design.

Property / Metric3-Oxo-Chroman (Chroman-3-one)4-Oxo-Chroman (Chroman-4-one)Mechanistic Rationale
Carbonyl Electrophilicity Very HighModerate to Low

effect from C1 oxygen vs.

resonance from aryl ring.
Primary

-Proton Sites
C2 and C4C3C3 is isolated; C4 is conjugated.
Biocatalytic Amination Yield >99% conversion (rapid)Moderate (requires optimized

-TAs)
High

at C3 facilitates rapid PLP-imine formation[2][6].
Chemical Stability Low (Prone to enolization/oxidation)High (Shelf-stable)C2/C4 enolization breaks the aliphatic isolation, driving oxidative degradation[1][5].
Typical Synthetic Role Electrophilic hub for C3-aminesStable scaffold for C3-functionalization3-oxo is targeted at the carbonyl; 4-oxo is targeted at the

-carbon[4][7].

Self-Validating Experimental Protocols

To translate these mechanistic principles into practice, the following workflows detail the optimal functionalization strategies for each scaffold.

Protocol A: Biocatalytic Asymmetric Reductive Amination of 3-Chromanone

Because of its high electrophilicity, 3-chromanone is an ideal substrate for enzymatic amination using


-transaminases (

-TAs) to yield optically pure chroman-3-amines[2][6].

Reagents: 3-Chromanone (100 mg), (R)-selective


-transaminase, Isopropylamine (amine donor), Pyridoxal 5'-phosphate (PLP), Phosphate buffer (100 mM, pH 7.5), DMSO (co-solvent).

Step-by-Step Methodology:

  • Cofactor & Donor Activation: Dissolve PLP (1 mM) and isopropylamine (500 mM) in the phosphate buffer. Adjust pH to 7.5. Causality: PLP must be pre-incubated with the amine donor to form the reactive pyridoxamine phosphate (PMP) intermediate.

  • Substrate Addition: Dissolve 3-chromanone in DMSO (final DMSO concentration 10% v/v) and add dropwise to the buffer. Causality: 3-chromanone is hydrophobic; DMSO prevents substrate crashing without denaturing the enzyme.

  • Enzymatic Transfer: Add the (R)-selective

    
    -TA (10 mg/mL). Incubate at 30°C for 24 hours under gentle orbital shaking (150 rpm).
    
  • Self-Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, basify with 1M NaOH, extract with EtOAc, and analyze via chiral GC. Validation: The reaction is self-validating when the (R)-3-aminochromane peak area exceeds 99% relative to the (S)-enantiomer, confirming absolute enzyme stereoselectivity[6].

  • Workup: Basify the bulk aqueous phase to pH 11 to deprotonate the product amine. Extract with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo to yield (R)-3-aminochromane (typically ~78% isolated yield)[6].

Fig 2. Biocatalytic asymmetric amination workflow for 3-chromanone.

Protocol B: C3-Bromination and Sm-Mediated Reformatsky of 4-Chromanone

The resonance stability of the 4-chromanone carbonyl allows for aggressive


-functionalization at C3 without unwanted nucleophilic addition at the ketone[4].

Reagents: 4-Chromanone, Pyridinium tribromide, Samarium(II) iodide (


, 0.1 M in THF), Ethyl bromoacetate, Dichloromethane (DCM).

Step-by-Step Methodology:

  • 
    -Bromination:  Dissolve 4-chromanone in DCM. Cool to 0°C. Add pyridinium tribromide (1.05 eq) portion-wise. Stir for 2 hours at room temperature.
    
  • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material and the emergence of a less polar spot confirms quantitative C3-bromination. Wash with saturated

    
    , dry, and concentrate to isolate 3-bromo-chroman-4-one.
    
  • Reformatsky Coupling: Under an argon atmosphere, dissolve 3-bromo-chroman-4-one and ethyl bromoacetate in anhydrous THF. Cool to -78°C.

  • 
     Addition:  Dropwise add 
    
    
    
    (2.2 eq). Causality:
    
    
    is chosen over traditional Zinc because it is a milder, single-electron reductant that chemoselectively generates the enolate at C3 without reducing the resonance-stabilized C4 carbonyl[4].
  • Self-Validation Checkpoint 2: The deep blue color of

    
     will immediately fade to yellow upon electron transfer. The persistence of a blue/green tint indicates complete consumption of the bromide.
    
  • Workup: Quench with 0.1 M HCl at -78°C, warm to room temperature, and extract with diethyl ether. Purify via flash chromatography to yield the C3-functionalized peptidomimetic precursor[4].

References

  • Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. ACS Catalysis, 3(4):555–559 (2013).[Link]

  • Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, (2021).[Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg (Gupea), (2015).[Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry Central Journal (via PMC), (2021).[Link]

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Methodological & Application

Step-by-step preparation of 2,2-Dimethyl-3-oxo-chroman from phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 2,2-Dimethyl-3-oxo-chroman from Phenol

Executive Summary & Mechanistic Rationale

2,2-Dimethylchroman-3-one (also known as 2,2-dimethyl-3-oxo-chroman) is a highly valued oxygen-containing heterocyclic scaffold in drug development. It is frequently utilized as a critical intermediate in the synthesis of biologically active compounds, including potassium channel openers and anti-schizophrenia agents[1].

Direct functionalization of the chroman core specifically at the C3 position is synthetically challenging. Therefore, the most robust, field-proven methodology relies on a three-step bottom-up approach starting from phenol:

  • Ortho-directed annulation of phenol to form 2,2-dimethylchromene[2].

  • Buffered epoxidation of the chromene double bond.

  • Acid-catalyzed regioselective rearrangement of the epoxide to the 3-chromanone[3].

Synthetic Workflow Visualization

G SM Phenol + 3-Methyl-2-butenal INT1 2,2-Dimethylchromene SM->INT1 PhB(OH)2, Propionic Acid Xylenes, 3Å MS, Reflux (Ortho-Annulation) INT2 2,2-Dimethyl-3,4-epoxychroman INT1->INT2 m-CPBA, NaHCO3 (aq) DCM, 0°C to RT (Buffered Epoxidation) PROD 2,2-Dimethylchroman-3-one INT2->PROD p-TSA, Benzene/Toluene RT to 50°C (1,2-Hydride Shift)

Fig 1: Step-by-step synthetic workflow for the preparation of 2,2-dimethylchroman-3-one.

Step-by-Step Experimental Protocols

Step 1: Phenylboronic Acid-Mediated Synthesis of 2,2-Dimethylchromene

Objective: Construct the chromene core via a condensation reaction between phenol and 3-methyl-2-butenal (prenal). Causality & Insight: Uncatalyzed alkylation of phenol typically yields an intractable mixture of ortho and para substituted products alongside complex polymers. To circumvent this, phenylboronic acid is employed as a transient template. It forms a cyclic boronate intermediate with the phenol oxygen, which acts as an intramolecular directing group to deliver the prenal exclusively to the ortho position[2]. Propionic acid acts as a co-catalyst to facilitate the final dehydration step, while molecular sieves drive the equilibrium forward by sequestering the generated water[3].

Protocol:

  • In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus or Soxhlet extractor containing 3Å molecular sieves, dissolve phenol (45.5 mmol) in anhydrous xylenes (200 mL)[3].

  • Add phenylboronic acid (73.0 mmol, 1.6 eq), 3-methyl-2-butenal (91.2 mmol, 2.0 eq), and propionic acid (27 mmol, 0.6 eq) to the solution[2].

  • Purge the system with nitrogen and heat the mixture to vigorous reflux (approx. 140 °C) for 72 hours[3].

  • Self-Validation (In-Process): Monitor the reaction via TLC (hexane/EtOAc). The product 2,2-dimethylchromene is highly UV-active compared to the starting materials.

  • Cool the mixture to room temperature and quench with 20% aqueous NH₄OAc (150 mL)[3].

  • Separate the organic phase, extract the aqueous layer with EtOAc, and dry the combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify via silica gel flash chromatography (eluting with pentane) to yield 2,2-dimethylchromene as a pale yellow oil[2].

Step 2: Buffered Epoxidation to 2,2-Dimethyl-3,4-epoxychroman

Objective: Oxidize the electron-rich C3-C4 double bond of the chromene. Causality & Insight: The chromene double bond is highly susceptible to electrophilic attack by meta-chloroperoxybenzoic acid (m-CPBA). However, the resulting 3,4-epoxychroman is exceptionally acid-sensitive. If standard m-CPBA conditions are used, the meta-chlorobenzoic acid byproduct will prematurely catalyze the ring-opening of the epoxide, leading to a complex mixture of cis/trans-diols and benzoate esters[3]. A biphasic system strongly buffered with sodium bicarbonate is strictly required to neutralize the acid immediately upon formation, preserving the epoxide.

Protocol:

  • Dissolve 2,2-dimethylchromene (20.0 mmol) in dichloromethane (100 mL).

  • Add an equal volume of saturated aqueous NaHCO₃ solution (100 mL) to create a biphasic system.

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Slowly add m-CPBA (24.0 mmol, 1.2 eq) in small portions to avoid thermal spikes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation (In-Process): ¹H NMR of an aliquot should show the complete disappearance of the characteristic alkene doublets (δ 5.60 and 6.32 ppm)[2].

  • Separate the organic layer, wash sequentially with 10% aqueous Na₂SO₃ (to quench excess peroxide), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate in vacuo at a low temperature (<30 °C) to yield 2,2-dimethyl-3,4-epoxychroman. Use immediately in the next step to avoid degradation.

Step 3: Acid-Catalyzed Regioselective Rearrangement

Objective: Isomerize the 3,4-epoxide to the target 2,2-dimethylchroman-3-one. Causality & Insight: The addition of a strong organic acid (p-toluenesulfonic acid) protonates the oxirane oxygen. Due to the adjacent aromatic ring, the C4 benzylic position is highly capable of stabilizing a developing positive charge. Consequently, the C4-O bond heterolytically cleaves. This benzylic carbocation intermediate immediately triggers a 1,2-hydride shift from C3 to C4. Subsequent deprotonation yields the ketone exclusively at the C3 position[3].

Protocol:

  • Dissolve the crude 2,2-dimethyl-3,4-epoxychroman (approx. 18 mmol) in anhydrous benzene or toluene (50 mL)[4].

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation (In-Process): GC-MS or TLC will indicate the conversion of the epoxide to a new, more polar spot.

  • Quench the acid by washing the organic layer with saturated aqueous NaHCO₃.

  • Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to afford 2,2-dimethylchroman-3-one as a stable compound[4].

Quantitative Data & Analytical Validation

To ensure a self-validating workflow, researchers must verify the structural integrity of the intermediates and final product using the following benchmarked NMR data[4],[2].

StepCompound NameExpected YieldKey ¹H NMR Markers (400 MHz, CDCl₃)
1 2,2-Dimethylchromene40 – 66%δ 6.32 (d, J = 9.9 Hz, 1H, C4-H), 5.60 (d, J = 9.9 Hz, 1H, C3-H), 1.43 (s, 6H, gem-CH₃)
2 2,2-Dimethyl-3,4-epoxychroman> 90%Disappearance of alkene doublets; appearance of upfield oxirane protons
3 2,2-Dimethylchroman-3-one> 85%δ 3.60 (s, 2H, C4-H₂), 1.41 (s, 6H, gem-CH₃), 6.98–7.24 (m, 4H, Ar-H)

Critical Note: The C4 methylene protons in the final product appear as a distinct singlet at δ 3.60 ppm. This is the definitive marker of successful rearrangement to the 3-oxo isomer. If the regioselectivity failed and the 4-oxo isomer formed, the C3 methylene protons would appear further upfield around δ 2.72 ppm[4].

References[3] Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone, rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXiaR9gzP8KqPP85DKKhjCngRjtZTWkdwVon0uWHG-e1VR2JA8LX-p5ZaaxHuolL_6K04yarpVFZJ1UWLgzNTS0c8KnnKymDBDmd7ai9pZ9w-v8t6v-Uy5xi5vt08LmQiNB2wwFar65gBxIZKyUBTewJxDNEYGd3hJj4wUkA==[1] US20050043309A1 - [1,8]naphthyridin-2-ones and related compounds for the treatment of schizophrenia, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2vBRxEtrk1NLxHWD49aBNez-xChb68hjHr3uMupWIirrVgi0uRVESTvPPBPxMRFAbORbcWiEWRJ6QUNBb1Kh2YB1MvFVGVyEfM7Dc9HvNa906zxu4-7PppJxwNdJgSOQiV2Y2XHWEKQK7eyx0Q==[5] Manganese Catalysed Asymmetric cis-Dihydroxylation with H2O2, rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qZYhvwJ9jqBdYIV8XjZCmUciNB3uwkrD420H3yia7Gae6kTd4Xp-iFweVnE555PnS0B94Tkyq9bhRaFh9PJIIX_1nNz6acI248V-xmNe3oQDFoT2p_ADHbV7vD8Kq6tWBbd3Ud4ZPPLRW3h9bzZaMKI=[2] Manganese Catalysed Asymmetric cis-Dihydroxylation with H2O2 (Synthesis of 2,2-dimethylchromene), rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEhrl_uSmGd9UcArwa8gNoK36yK_t_u3JvkRxswtcWBCzN77WCD9V1n_0_UjQp7XeDlkQfnwz9V34K6JHjjXskApTzgmswpvo1nRC4cq8T_YFlzzZ2SRhHy0OBdq57DprBDXexeoi2fPwPGCJcoa6y1k3X[4] cis-Dihydroxylation and Epoxidation of Alkenes by Manganese Catalysts - Selectivity, Reactivity and Mechanism, rug.nl,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNtskedk_E_Q1ubN94YNymLVRmeyOG4JKtFWj_-kn5Zhu6PIWsFEo2ViE1EEPUt2685SwD4QeHMg7HJURSHY2eNaRzwcvJKrWYPm_er002sCb9yqO2lGieia-r-roSdWxp_B5lKEtnSSbDGf3Z8QwGx8R6axjKfkw-2g==

Sources

Grignard reaction conditions using 2,2-Dimethyl-3-oxo-chroman as substrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized conditions for the nucleophilic addition of Grignard reagents (R-Mg-X) to 2,2-dimethyl-3-oxo-chroman (2,2-dimethylchroman-3-one). While Grignard additions are standard, this specific substrate presents a unique "steric-electronic" conflict.[1] The gem-dimethyl group at the C2 position imposes significant steric hindrance adjacent to the carbonyl, while the C4 protons remain susceptible to deprotonation (enolization). Standard protocols often result in low yields due to these competing pathways. This note provides a Standard Protocol and an Enhanced Organocerium Protocol (Imamoto conditions) to maximize 1,2-addition over enolization, ensuring high yields of the target tertiary alcohol.

Introduction & Mechanistic Challenges

The synthesis of 3-substituted-2,2-dimethylchroman-3-ols is of high interest in medicinal chemistry, particularly for potassium channel openers (e.g., Cromakalim analogs) and anti-hypertensive scaffolds. However, the 2,2-dimethyl-3-oxo-chroman substrate poses two critical challenges:

  • Steric Hindrance (C2 Blocking): The bulky gem-dimethyl group at C2 creates a "picket fence" effect, retarding the trajectory of the incoming nucleophile (Grignard reagent) toward the carbonyl carbon at C3.

  • Enolization Risk (C4 Acidity): Grignard reagents are strong bases (

    
    ). When nucleophilic attack is kinetically slowed by sterics, the basicity dominates. The Grignard reagent can deprotonate the C4 position (benzylic protons), forming a magnesium enolate. Upon acidic workup, this reverts to the starting material, leading to "mysterious" low conversion.
    
Mechanistic Pathway Analysis

The following diagram illustrates the competition between the desired nucleophilic addition and the parasitic enolization pathway.

Grignard_Mechanism SM 2,2-Dimethyl-3-oxo-chroman (Substrate) Transition_Add Transition State A (Nucleophilic Attack) SM->Transition_Add Kinetic Control (Desired) Transition_Enol Transition State B (Deprotonation at C4) SM->Transition_Enol Thermodynamic/Steric (Side Reaction) Grignard R-Mg-X (Reagent) Grignard->Transition_Add Grignard->Transition_Enol Intermediate_Alk Mg-Alkoxide (Stable Intermediate) Transition_Add->Intermediate_Alk Intermediate_Enol Mg-Enolate (Dead End) Transition_Enol->Intermediate_Enol Product Target Tertiary Alcohol (3-Substituted) Intermediate_Alk->Product H3O+ Quench Recovery Recovered Starting Material Intermediate_Enol->Recovery H3O+ Quench

Figure 1: Mechanistic divergence in Grignard addition to sterically hindered chromanones. The goal is to accelerate the green pathway over the red pathway.

Optimization Strategy

To overcome the steric barrier and suppress enolization, we utilize two main levers: Temperature Control and Transmetallation (Organocerium) .

Comparative Conditions Table
ParameterStandard ConditionsEnhanced Conditions (Recommended)
Reagent R-Mg-X (2.0 - 3.0 equiv)R-Mg-X + anhydrous CeCl₃
Solvent THF (Anhydrous)THF (Anhydrous)
Temperature -78°C to 0°C-78°C to RT
Mechanism Direct Nucleophilic AttackNucleophilic Attack via Organocerium
Primary Risk Enolization (Recovery of SM)Water contamination (deactivates CeCl₃)
Typical Yield 40 - 60%85 - 95%
Rationale Suitable for small R groups (Me, Et)Essential for bulky R groups (iPr, Ph)
Why Organocerium (Luche/Imamoto)?

Lanthanide salts, specifically Cerium(III) chloride (


), react with Grignard reagents to form organocerium species (

). These reagents are more nucleophilic towards carbonyls but less basic than organomagnesiums. This selectively promotes addition over enolization, solving the specific problem of the 2,2-dimethyl-3-oxo-chroman substrate [1].

Experimental Protocols

Protocol A: Standard Grignard Addition (For Non-Bulky R-Groups)

Use this for Methyl- or Ethyl- Grignards where steric clash is manageable.

Reagents:

  • 2,2-Dimethyl-3-oxo-chroman (1.0 equiv)

  • Grignard Reagent (e.g., MeMgBr, 3.0 M in ether) (2.5 equiv)

  • Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to suppress the rate of enolization.

  • Addition: Add the Grignard reagent dropwise via syringe over 20 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC.

    • Checkpoint: If SM persists after reaching 0°C, do not heat. Heating often promotes enolization/decomposition.

  • Quench: Slowly add saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
Protocol B: Organocerium-Mediated Addition (High-Performance)

Mandatory for bulky nucleophiles (Isopropyl, Phenyl) or valuable substrates.

Reagents:

  • Anhydrous Cerium(III) Chloride (

    
    ) (3.0 equiv)
    
  • 2,2-Dimethyl-3-oxo-chroman (1.0 equiv)

  • Grignard Reagent (3.0 equiv)

  • Anhydrous THF[4][5]

Step-by-Step:

  • CeCl3 Activation (Critical):

    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2-4 hours with vigorous stirring. The powder should turn from clumpy to a fine, free-flowing white powder. Failure to fully dry CeCl3 will kill the Grignard reagent.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF to form a milky slurry. Stir for 2 hours at RT to ensure solvation/complexation (improves homogeneity).

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the Grignard reagent dropwise. Stir for 30-60 minutes at -78°C. The organocerium reagent is now formed.

  • Substrate Addition:

    • Dissolve 2,2-Dimethyl-3-oxo-chroman in minimal THF.

    • Add this solution dropwise to the organocerium mixture at -78°C.

  • Reaction:

    • Stir at -78°C for 2 hours.

    • Allow to warm to Room Temperature (organocerium reagents are less prone to side reactions at higher temps than pure Grignards).

  • Quench & Purification:

    • Quench with 10% aqueous acetic acid or sat.

      
      .[6]
      
    • Note: Cerium salts can form emulsions. If an emulsion forms, filter through a Celite pad before extraction.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization dominated (Protocol A).Switch to Protocol B (Organocerium).
Low Yield with Protocol B Wet

quenched the Grignard.
Ensure

is dried at 140°C/vacuum for >2h.
Dehydration Product (Chromene) Acidic workup was too harsh or prolonged.Use

instead of HCl. Keep workup cold.
Ring Opening Base-catalyzed cleavage of the chroman ring.Avoid heating the reaction mixture above RT before quenching.
Workflow Visualization

Workflow Start Start: 2,2-Dimethyl-3-oxo-chroman Decision Nucleophile Bulk? Start->Decision PathA Small (Me, Et) Protocol A Decision->PathA Low Sterics PathB Bulky (iPr, Ph) or High Value Protocol B (CeCl3) Decision->PathB High Sterics ProcessA 1. THF, -78°C 2. Add RMgX slowly 3. Warm to 0°C PathA->ProcessA ProcessB 1. Dry CeCl3 (140°C/Vac) 2. THF slurry + RMgX (-78°C) 3. Add Substrate PathB->ProcessB Quench Quench: Sat. NH4Cl (Avoid strong acid) ProcessA->Quench ProcessB->Quench Purify Purification: Flash Chromatography (Neutral Alumina or Silica) Quench->Purify

Figure 2: Decision tree for selecting the optimal experimental workflow.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Orr, R. K., et al. "A Modular Synthesis of 2-Alkyl- and 2-Arylchromans via a Three-Step Sequence."[7] Synthesis, 49, 657-666.[7] Link

  • Master Organic Chemistry. "Reactions of Grignard Reagents." Link

Sources

Application Note: Advanced Synthetic Protocols for Cromakalim utilizing 2,2-Dimethyl-3-oxo-chroman Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cromakalim, particularly its active (3S,4R)-enantiomer levcromakalim, is a benchmark ATP-sensitive potassium (K_ATP) channel opener utilized extensively for its potent vasodilatory properties[1]. The conventional synthetic route relies on the epoxidation of 6-cyano-2,2-dimethyl-2H-chromene, followed by nucleophilic ring-opening with aqueous ammonia in a sealed vessel to yield the trans-4-amino-3-hydroxychroman intermediate[1],[2].

While robust, the classic epoxide aminolysis suffers from harsh conditions (high pressure and temperature) and strict structural rigidity, yielding exclusively the trans-diaxial product due to the rigid


 trajectory[2]. For advanced drug development and Structure-Activity Relationship (SAR) profiling, accessing diverse stereoisomers and C4-substituted analogs is critical.

Here, we detail an alternative, highly versatile synthetic pathway utilizing 6-cyano-2,2-dimethyl-3-oxo-chroman [3] as the key intermediate. By leveraging the activated benzylic C4 position of the 3-oxo-chroman, researchers can perform alpha-oximation followed by diastereoselective reduction, a strategy validated in the development of related potassium channel openers[4].

Mechanistic Causality

The strategic shift to a 3-oxo-chroman intermediate fundamentally changes the mechanism of C-N bond formation, offering superior synthetic control:

  • Meinwald Rearrangement : Instead of forcing a nucleophile into a sterically hindered epoxide, the epoxide is smoothly rearranged to the 3-chromanone using a Lewis acid (e.g.,

    
    ). The migration of the benzylic hydride to C3 is thermodynamically driven by the formation of the stable carbonyl[4].
    
  • Alpha-Oximation : The C4 methylene in the 3-oxo-chroman is doubly activated (benzylic and alpha to the ketone). Deprotonation forms a stable enolate that readily attacks isoamyl nitrite, installing an oxime group at C4. This primes the position for amine installation without requiring high-pressure ammonia.

  • Stereodivergent Reduction : Catalytic hydrogenation of the 4-oximino-3-oxo-chroman reduces both functional groups simultaneously. Unlike the rigid

    
     epoxide opening, the stereochemical outcome here is dictated by the catalyst surface, allowing access to both cis and trans isomers depending on the chosen catalytic system[4].
    

Visualization of the Synthetic Workflow

Cromakalim_Synthesis A 6-Cyano-2,2-dimethyl -2H-chromene B 3,4-Epoxide Intermediate A->B mCPBA (Epoxidation) C 6-Cyano-2,2-dimethyl -3-oxo-chroman B->C BF3·OEt2 (Meinwald) D 4-Oximino-3-oxo -chroman C->D i-Amyl Nitrite KOtBu E 4-Amino-3-hydroxy -chroman D->E H2, Pd/C (Reduction) F Cromakalim E->F 1. Cl-CO-(CH2)3-Cl 2. NaH

Synthetic workflow: 3-oxo-chroman intermediate pathway to Cromakalim.

Quantitative Data Comparison

Table 1: Quantitative Comparison of Cromakalim Synthetic Strategies

ParameterClassic Epoxide Aminolysis3-Oxo-chroman Pathway
Key Intermediate 3,4-Epoxy-chroman6-Cyano-2,2-dimethyl-3-oxo-chroman
C-N Bond Formation Direct

nucleophilic attack
Alpha-oximation via Isoamyl nitrite
Reaction Conditions Aqueous

, sealed tube, 80°C
Ambient pressure, -10°C to RT
Stereochemical Outcome Strictly trans-diaxialTunable (cis or trans via catalyst choice)
Typical Yield (Core Motif) 45–55%65–75% (over two steps)
SAR Versatility Low (Limited to N-substitutions)High (Allows C4-alkylation prior to reduction)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 6-Cyano-2,2-dimethyl-3-oxo-chroman via Meinwald Rearrangement
  • Procedure : Dissolve 3,4-epoxy-6-cyano-2,2-dimethylchroman (1.0 eq) in anhydrous dichloromethane (DCM) under an inert

    
     atmosphere and cool to 0°C. Add Boron trifluoride diethyl etherate (
    
    
    
    , 0.2 eq) dropwise. Remove the ice bath and stir for 1 hour at room temperature. Quench with saturated aqueous
    
    
    and extract with DCM.
  • Causality : The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. Because the C4 position is benzylic, it better stabilizes the developing positive charge, prompting the C3 hydride to migrate to C4, smoothly yielding the C3-ketone[4].

  • Self-Validation & In-Process Controls : The reaction mixture will exhibit an exothermic shift and turn from colorless to pale orange. TLC monitoring (Hexanes/EtOAc 4:1) will show complete consumption of the epoxide (

    
    ) and the appearance of a new UV-active spot (
    
    
    
    ) that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the ketone.
Protocol 2: Alpha-Oximation of the 3-Oxo-chroman
  • Procedure : Cool a solution of 6-cyano-2,2-dimethyl-3-oxo-chroman (1.0 eq) in anhydrous THF to -10°C. Add Potassium tert-butoxide (KOtBu, 1.2 eq) and stir for 15 minutes. Dropwise add isoamyl nitrite (1.5 eq). Allow the reaction to warm to room temperature over 2 hours. Quench by slowly adding 1M HCl until the pH reaches ~4. Extract with ethyl acetate.

  • Causality : The strong base deprotonates the highly acidic C4 benzylic protons. The resulting enolate attacks the electrophilic nitrogen of isoamyl nitrite. Subsequent tautomerization yields the highly stable oxime, effectively installing the nitrogen atom at C4.

  • Self-Validation & In-Process Controls : Addition of KOtBu immediately produces a deep red solution, visually confirming enolate formation. Upon HCl quench, the color discharges and a yellow precipitate (the oxime) forms. IR spectroscopy will confirm success via a new broad -OH stretch (~3300

    
    ) and C=N stretch (~1650 
    
    
    
    ), alongside the disappearance of the C4 methylene protons (~3.5 ppm) in
    
    
    NMR.
Protocol 3: Diastereoselective Reduction
  • Procedure : Suspend 10% Pd/C (10 mol%) in methanol and carefully add the 4-oximino-3-oxo-chroman substrate (1.0 eq). Purge the vessel with

    
     gas and stir vigorously under an 
    
    
    
    atmosphere (balloon or Parr shaker at 30 psi) for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
  • Causality : Palladium catalyzes the sequential hydrogenation of the C=N-OH group to a primary amine, and the C=O group to a secondary alcohol. The heterogeneous catalyst surface typically enforces a syn-addition, yielding predominantly the cis-amino alcohol[4]. (Note: To achieve the trans-isomer required for Levcromakalim, specific homogeneous Ru-BINAP catalysts can be substituted to enforce dynamic kinetic resolution).

  • Self-Validation & In-Process Controls : Hydrogen uptake will cease after exactly 3 molar equivalents of

    
     are consumed (2 eq for the oxime, 1 eq for the ketone). The product spot on TLC will stain intensely purple with Ninhydrin, confirming the successful generation of a primary aliphatic amine.
    
Protocol 4: Pyrrolidinone Ring Closure (Cromakalim Synthesis)
  • Procedure : Dissolve the 4-amino-3-hydroxychroman derivative (1.0 eq) in anhydrous THF at 0°C. Add Triethylamine (1.2 eq) followed by dropwise addition of 4-chlorobutyryl chloride (1.1 eq). Stir for 2 hours to form the chloroamide intermediate. To this same pot, carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C, then heat the mixture to reflux for 4 hours.

  • Causality : The initial acylation selectively targets the highly nucleophilic primary amine over the secondary alcohol. The subsequent addition of NaH deprotonates the newly formed amide nitrogen, which then undergoes an intramolecular

    
     displacement of the terminal alkyl chloride to forge the 5-membered pyrrolidinone ring[1].
    
  • Self-Validation & In-Process Controls : The addition of NaH to the chloroamide intermediate will trigger immediate effervescence (

    
     gas evolution). The final Cromakalim product can be crystallized from EtOAc/Hexanes as a white solid. LC-MS analysis will show the expected 
    
    
    
    mass of 287.1.

References

  • Cromakalim - Wikipedia . Source: Wikipedia. URL: [Link][1]

  • Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity . Source: National Institutes of Health (PMC). URL: [Link][5]

  • Controlled-delivery cromakalim prodrugs (US20220324890A1) . Source: Google Patents. URL:[2]

  • 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1-benzopyran . Source: MolAid. URL: [Link][3]

  • 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and Related Compounds, Synthesis and Antihypertensive Activity of Novel Potassium Channel Activators . Source: Journal of Medicinal Chemistry (ACS). URL:[Link][4]

Sources

Application Note: Aromatic Ring Functionalization of 2,2-Dimethyl-3-oxo-chroman

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the aromatic ring in 2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one). Unlike its more common isomer (chroman-4-one), the 3-oxo derivative possesses a unique electronic structure where the ketone is non-conjugated to the aromatic ring, significantly altering its reactivity profile.

Executive Summary & Strategic Analysis

The 2,2-Dimethyl-3-oxo-chroman scaffold presents a specific challenge in medicinal chemistry: distinguishing between the reactivity of the aromatic ring and the highly reactive C4-methylene bridge. Unlike chroman-4-ones, where the ketone deactivates the ring via conjugation, the ketone in the 3-oxo isomer is isolated. Consequently, the aromatic ring behaves as an activated alkyl-aryl ether , dominated by the strong electron-donating effect of the O1 oxygen.

Reactivity Profile & Site Selectivity
  • The Director (O1): The ether oxygen at position 1 is the primary directing group, activating the ortho (C8) and para (C6) positions.

  • The Steric Gatekeeper (C2-Gem-Dimethyl): The bulky gem-dimethyl group at C2 exerts long-range steric pressure, but more importantly, the electronic activation at C6 (para to O1) is significantly higher than at C8 due to the combined directing effects of O1 and the alkyl-like C4 bridge.

  • The Liability (C4): The C4 position is both benzylic and

    
    -to-carbonyl. It is highly prone to radical halogenation and oxidation. Crucial:  Functionalization protocols must suppress radical pathways to avoid C4 side-reactions.
    

Target Strategy: The most robust route to diversifying this scaffold is Regioselective C6-Bromination followed by Palladium-Catalyzed Cross-Coupling .

Graphviz Reactivity Map

ReactivityMap cluster_legend Reactivity Logic Core 2,2-Dimethyl-3-oxo-chroman O1 O1 Ether Oxygen (Strong Donor) Core->O1 Contains C4 C4 Position (Liability: Radical/Aldol) Core->C4 Side Reaction Risk C6 C6 Position (Primary Target: Para) O1->C6 Directs (Strong) C8 C8 Position (Secondary Target: Ortho) O1->C8 Directs (Moderate) Electronic Activation Electronic Activation Steric Accessibility Steric Accessibility Electronic Activation->Steric Accessibility Target: C6 Target: C6 Steric Accessibility->Target: C6

Figure 1: Reactivity map highlighting the dominance of the O1-director and the strategic selection of C6 as the functionalization site.

Protocol 1: Regioselective C6-Bromination

This protocol utilizes N-Bromosuccinimide (NBS) in a polar solvent to favor the ionic Electrophilic Aromatic Substitution (EAS) mechanism over the radical pathway (which would attack C4).

Objective: Synthesis of 6-bromo-2,2-dimethyl-3-chromanone. Mechanism: Electrophilic Aromatic Substitution (SEAr).

Materials
  • Substrate: 2,2-Dimethyl-3-oxo-chroman (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free Br2.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous). MeCN is preferred for easier workup.

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Acts as a mild proton source to activate NBS without promoting radical formation.
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-3-oxo-chroman (1.0 g, 5.68 mmol) in anhydrous Acetonitrile (10 mL, 0.5 M concentration).

  • Activation: Add Ammonium Acetate (43 mg, 0.56 mmol). Stir at room temperature (25°C) for 5 minutes.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS (1.06 g, 5.96 mmol) portion-wise over 15 minutes. Note: Slow addition prevents localized high concentrations of brominating agent, improving regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product should appear as a less polar spot compared to the starting material.

  • Quench: Dilute the reaction mixture with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash the combined organic layers with 10% Sodium Thiosulfate solution (to remove excess bromine), followed by brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Yield: 75-85% Data Validation:

  • 1H NMR (CDCl3): Look for the loss of one aromatic proton and the shift of the remaining protons. The C6-Br substitution typically results in a doublet (J ~2 Hz) for H5 (ortho to Br) and a doublet of doublets for H7.

  • Regioselectivity Check: Confirm NO bromination at C4 (singlet at ~3.5 ppm should remain integral 2H).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the 6-bromo handle is installed, the scaffold can be diversified using Suzuki coupling. This protocol is optimized for electron-rich aryl bromides.

Objective: Synthesis of 6-Aryl-2,2-dimethyl-3-chromanone derivatives.

Materials
  • Substrate: 6-Bromo-2,2-dimethyl-3-chromanone (1.0 eq)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (3-5 mol%) - Robust catalyst for aryl bromides.
    
  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the 6-bromo substrate (0.5 mmol), Arylboronic acid (0.6 mmol), and

    
      (12 mg, 0.015 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M

    
      (0.75 mL).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (bubbling). Oxygen exclusion is critical for catalyst longevity.

  • Heating: Heat the reaction block to 90°C for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Extraction: Wash the filtrate with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (gradient elution Hexane/EtOAc).

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the core scaffold to the functionalized library, highlighting critical decision points (Solvent choice, Catalyst selection).

Workflow Start Start: 2,2-Dimethyl-3-oxo-chroman Step1 Step 1: Bromination (NBS, MeCN, 0°C) Start->Step1 Electrophilic Subst. Check QC: Check C4 Integrity (NMR: Singlet @ 3.5ppm) Step1->Check Intermediate Intermediate: 6-Bromo Derivative Check->Intermediate Pass Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Step2 C-C Bond Formation Product Final Product: 6-Aryl-3-chromanone Step2->Product

Figure 2: Step-by-step workflow for the synthesis of 6-aryl-3-chromanone libraries.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Bromination at C4 (Side Product) Radical mechanism active.Ensure reaction is kept in the dark. Use polar solvent (MeCN/DMF). Add radical scavenger (BHT) if persistent.
Low Conversion (Coupling) Catalyst poisoning or oxidation.Degas solvents thoroughly. Switch to highly active catalyst system like XPhos Pd G2 for sterically hindered boronic acids.
Des-bromo product (Reduction)

-hydride elimination or solvent impurity.
Avoid isopropanol/ethanol in coupling. Use Dioxane/Toluene.
Regioselectivity (C8 vs C6) Substrate concentration too high.Perform bromination at high dilution (0.1 M) and low temp (-10°C) to maximize para-selectivity.

References

  • Sigma-Aldrich. 6-Bromo-2,3-dihydro-2,2-dimethylchromen-4-one Product Page. (Analogous reactivity data). Link

  • National Institutes of Health (PMC). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. (Demonstrates C6 activation in chromen-2-ones). Link

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (Mechanistic distinction between radical and ionic bromination). Link

  • RSC Advances. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones.[1] (Context on chromone numbering and reactivity). Link

Sources

Application Note: Microwave-Assisted Synthesis of 2,2-Dimethylchroman-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the microwave-assisted synthesis of 2,2-dimethylchroman-3-one . Unlike the ubiquitous chroman-4-one, the 3-one isomer is a rarer, highly reactive scaffold often serving as a critical intermediate in the synthesis of complex benzofuran derivatives and bioactive natural products.

This guide details the Microwave-Assisted Dieckmann Condensation protocol, which offers superior speed and yield compared to conventional reflux methods.

Introduction & Significance

2,2-dimethylchroman-3-one is a bicyclic ketone distinct from its stable isomer, 2,2-dimethylchroman-4-one. It is prone to enolization and oxidation, making its synthesis and isolation challenging. Conventional methods, such as the acid-catalyzed dehydration of 3,4-diols or oxidative rearrangement of chromenes, often suffer from long reaction times and side-product formation (e.g., over-oxidation to coumarins).

Microwave irradiation (MWI) addresses these bottlenecks by providing rapid, volumetric heating that accelerates the rate-limiting cyclization step, minimizing the thermal window for degradation.

Key Advantages of MW Protocol
  • Reaction Time: Reduced from 6–12 hours (thermal reflux) to <30 minutes.

  • Selectivity: Kinetic control favors the formation of the 3-one over the thermodynamically stable benzofuran byproducts.

  • Yield: Improved isolation of the labile enol/ketone mixture.

Reaction Mechanism & Strategy

The most reliable microwave route utilizes a Dieckmann Condensation of a diester precursor. This intramolecular Claisen condensation forms the 6-membered pyran ring.

Synthetic Pathway[1][2][3][4][5][6][7][8][9][10]
  • Precursor Assembly: Alkylation of ethyl (2-hydroxyphenyl)acetate with ethyl 2-bromo-2-methylpropionate.

  • MW Cyclization: Base-mediated ring closure under microwave irradiation.

  • Decarboxylation: (Optional in situ or subsequent step) Hydrolysis and decarboxylation to yield the final ketone.[1]

ReactionScheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave Cyclization Phenol Ethyl (2-hydroxyphenyl)acetate Precursor Diester Intermediate (Ethyl 2-(2-(2-ethoxy-2-oxoethyl) phenoxy)-2-methylpropanoate) Phenol->Precursor K2CO3, Acetone Reflux Bromide Ethyl 2-bromo-2-methylpropionate Bromide->Precursor CyclicKetoEst Intermediate: 4-Ethoxycarbonyl-2,2- dimethylchroman-3-one Precursor->CyclicKetoEst NaOEt, EtOH MW 300W, 10 min FinalProduct Target: 2,2-Dimethylchroman-3-one CyclicKetoEst->FinalProduct H3O+, Heat (-CO2)

Figure 1: Synthetic pathway from commercial phenols to the target chroman-3-one via Dieckmann condensation.[1]

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.[1]

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/silicone septum.

  • Reagents:

    • Precursor: Ethyl 2-(2-(2-ethoxy-2-oxoethyl)phenoxy)-2-methylpropanoate (Prepared via standard alkylation).

    • Base: Sodium Ethoxide (NaOEt), 21% wt. in ethanol (freshly prepared or commercial).[1]

    • Solvent: Anhydrous Ethanol (EtOH).

    • Quench: 10% HCl (aq).

Step-by-Step Procedure
Step 1: Precursor Preparation (Conventional)

Note: This step is scale-dependent and typically performed outside the microwave due to volume.

  • Dissolve ethyl (2-hydroxyphenyl)acetate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetone.

  • Add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise.

  • Reflux for 12 hours. Filter salts and concentrate.[1]

  • Purify the resulting oil (Diester Precursor) via flash chromatography (Hexane/EtOAc 9:1).

Step 2: Microwave-Assisted Cyclization (The Core Protocol)

Reaction Scale: 1.0 mmol

  • Loading: In a 10 mL microwave vial, dissolve the Diester Precursor (322 mg, 1.0 mmol) in anhydrous Ethanol (3.0 mL) .

  • Activation: Add Sodium Ethoxide solution (1.5 eq, ~0.5 mL of 21% wt solution) via syringe. Seal the vial immediately.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (Standard)[1]

    • Temperature: 100 °C

    • Pressure Limit: 250 psi

    • Power: 300 W (Max)

    • Hold Time: 10 minutes

    • Stirring: High

  • Cooling: Allow the reaction to cool to <40 °C using the reactor's compressed air cooling.

  • Workup:

    • Transfer the reaction mixture to a flask.

    • Acidify with 10% HCl (aq) to pH 2. Caution: CO₂ evolution may occur if decarboxylation happens spontaneously, though usually, this yields the keto-ester.[1]

    • To achieve the 2,2-dimethylchroman-3-one (decarboxylated), reflux the acidic mixture for an additional 30 minutes (conventional heating) or microwave at 100 °C for 5 minutes.

    • Extract with Diethyl Ether (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification & Analysis

The crude product is often an orange oil containing a mix of the ketone and its enol form.[1]

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Light Petroleum / Ethyl Acetate (9:1).[2][1]

    • Rf: ~0.5 (varies by silica activity).[1]

  • Storage: Store under Nitrogen at -20°C. The compound oxidizes to 2,2-dimethylchromene or coumarin derivatives upon prolonged air exposure.

Optimization Data & Troubleshooting

The following table summarizes the optimization of the cyclization step.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1TolueneNaH1106035Slow, heterogeneous
2EtOHNaOEtReflux (Conv.)36048Significant oxidation byproducts
3EtOHNaOEt100 (MW) 10 82 Optimal Conditions
4EtOHNaOEt140 (MW)560Decomposition observed
Troubleshooting Guide
  • Issue: Low Yield / Starting Material Recovery.

    • Cause: Moisture in the solvent.[1] The Dieckmann condensation is reversible and sensitive to water.[1]

    • Fix: Use freshly distilled anhydrous ethanol and handle NaOEt under inert atmosphere.

  • Issue: Product is UV-active but NMR is messy.

    • Cause: Keto-Enol Tautomerism. 2,2-dimethylchroman-3-one exists in equilibrium.

    • Fix: Run NMR in CDCl₃ with a drop of D₂O to exchange the enol proton, simplifying the spectrum.

  • Issue: Presence of 2,2-dimethylchromene. [3][4][5]

    • Cause: Over-reduction or acid-catalyzed elimination during workup.

    • Fix: Keep workup strictly cold and avoid prolonged exposure to strong acids.

Alternative Route: Oxidative Rearrangement

For labs without access to the diester precursor, the target can be accessed from 2,2-dimethylchromene (Precocene I), which is commercially available or easily synthesized.[1]

  • Epoxidation: 2,2-dimethylchromene + mCPBA → 3,4-epoxy-2,2-dimethylchroman .

  • MW Rearrangement:

    • Dissolve epoxide in Benzene or Toluene.

    • Add catalytic p-TsOH.

    • MW Irradiation: 80 °C, 5 minutes.

    • Mechanism:[1][6][4][7] Acid-catalyzed opening of the epoxide followed by hydride shift to the ketone.

References

  • Microwave-Assisted Cyclization (Dieckmann Route)

    • Source: Studies towards the synthesis of annulin B. (Chapter III).
    • Context: Describes the cyclization of ethyl 2-(2-(2-ethoxy-2-oxoethyl)phenoxy)-2-methylpropanoate using a microwave reactor (300 W) to yield 2,2-dimethylchroman-3-one.
    • URL:

  • Mechanistic Grounding (Epoxide Rearrangement)

    • Title: Studies of chromens.[3][8][1][9][4][10] Part 3. Routes to 2,2-dimethylchroman-3-ones.[2][9][4][5][7][10]

    • Source:J. Chem. Soc., Perkin Trans.[1] 1, 1983, 2551-2555.

    • Context: Establishes the fundamental chemistry of 2,2-dimethylchroman-3-one, its instability, and conversion
    • URL:[1]

  • General Microwave Chromanone Synthesis

    • Title: Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds.
    • Source:Tetrahedron Letters, 51(33), 4382-4386.
    • Context: Validates the stability of the dimethyl-chroman scaffold under high-energy microwave conditions.
    • URL:

Sources

Application Note: Strategic Alpha-Halogenation of 2,2-Dimethyl-3-oxo-chroman

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of the 2,2-Dimethyl-3-oxo-chroman (2,2-dimethylchroman-3-one) scaffold.

Executive Summary & Substrate Analysis

The 2,2-Dimethyl-3-oxo-chroman scaffold presents a unique challenge in functionalization chemistry. Unlike its more common isomer (4-chromanone), the 3-chromanone features a ketone at the C3 position. The presence of the gem-dimethyl group at C2 blocks alpha-functionalization on the oxygenated side of the ring, forcing electrophilic attack exclusively to the C4 position .

Structural Reactivity Profile[1]
  • Target Site: C4 (Alpha-methylene).

  • Activation: The C4 protons are highly acidic due to the synergistic activation by the adjacent carbonyl (C3) and the aromatic ring (benzylic position).[1]

  • Tautomerism: 3-Chromanones exhibit significant keto-enol tautomerism. In solution, the enol form (3-hydroxy-2H-chromene) may be substantial, making the substrate highly nucleophilic toward electrophilic halogen sources.

  • Risk Factors:

    • Over-halogenation: The high reactivity of the benzylic position can lead to gem-dihalogenation.

    • Elimination: The resulting 4-halo-3-chromanone is prone to elimination of HX to form the conjugated 2,2-dimethylchromen-3-one , a reactive Michael acceptor that can polymerize.

Reagent Selection Matrix

Selection of the halogenating agent is critical to control stoichiometry and prevent aromatization or polymerization.

ReagentSelectivityReaction TypeApplication Context
Copper(II) Bromide (

)
HighHeterogeneous / IonicRecommended. Best for mono-bromination. The heterogeneous nature prevents high local concentrations of

, reducing over-bromination.[1]
Phenyltrimethylammonium Tribromide (PTAB) HighIonicExcellent. A mild, crystalline source of

that allows precise stoichiometric control.[1] Ideal for small-scale optimization.
N-Bromosuccinimide (NBS) ModerateRadical or IonicStandard. Versatile but requires careful condition control (acid catalysis vs. radical initiation) to avoid ring bromination or benzylic radical coupling.
Sulfuryl Chloride (

)
ModerateIonicSpecific. Used for chlorination.[1] Can be harsh; requires low temperature to prevent ring chlorination.

Mechanistic Pathway

The reaction proceeds via the enol tautomer. The blocked C2 position directs the electrophile exclusively to C4.

ReactionMechanism Substrate 2,2-Dimethyl-3-oxo-chroman (Keto Form) Enol Enol Intermediate (3-Hydroxy-2,2-dimethylchromene) Substrate->Enol Tautomerization (Acid/Base Cat) Complex Pi-Complex / Bromonium Enol->Complex + X+ (from Reagent) Product 4-Bromo-2,2-dimethyl-3-oxo-chroman Complex->Product - H+ Byproduct Elimination Product (Chromen-3-one) Product->Byproduct - HX (Elimination) (Avoid this via temp control)

Figure 1: Mechanistic pathway for the alpha-halogenation of 2,2-dimethyl-3-oxo-chroman. Note the critical branch point at the product stage where elimination can occur.

Detailed Experimental Protocols

Protocol A: Selective Mono-Bromination using Copper(II) Bromide

Objective: Synthesis of 4-bromo-2,2-dimethylchroman-3-one with minimal elimination byproducts. Mechanism:


 acts as a reservoir for bromine, releasing it slowly upon complexation with the ketone/enol, favoring mono-substitution.[1]

Materials:

  • 2,2-Dimethyl-3-oxo-chroman (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.0 - 2.2 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ) (Reagent Grade)[1]
    
  • Equipment: Reflux condenser, Nitrogen atmosphere.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-3-oxo-chroman (10 mmol) in EtOAc (50 mL).

  • Reagent Addition: Add

    
      (22 mmol, finely powdered) in one portion. The salt will not dissolve immediately.
    
  • Reaction: Heat the suspension to reflux (approx. 77°C for EtOAc) with vigorous stirring.

    • Observation: As the reaction proceeds, the black/dark green

      
       will turn into white 
      
      
      
      precipitate.[1]
    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 30 minutes. Reaction is typically complete in 2–4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the insoluble copper(I) salts. Wash the pad with EtOAc.

    • Critical: If the filtrate is green (traces of

      
      ), wash with cold water (2 x 20 mL) and brine.[1]
      
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure at <40°C  (to prevent thermal elimination of HBr).
    
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/Ether or perform rapid column chromatography (neutral alumina is preferred over silica to minimize acid-catalyzed elimination).[1]

Protocol B: Mild Bromination using PTAB (Phenyltrimethylammonium Tribromide)

Objective: Small-scale, high-precision bromination at room temperature.

Materials:

  • Substrate (1.0 equiv)

  • PTAB (1.05 equiv)[1]

  • Solvent: Anhydrous THF or Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) at room temperature (20–25°C).

  • Addition: Add PTAB (1.05 mmol) portion-wise over 10 minutes. The reagent is an orange solid.

  • Stirring: Stir at room temperature. The orange color will fade as the reagent is consumed.

  • Quench: Once the orange color disappears (approx. 1–2 hours), quench by adding 5 mL of water.

  • Extraction: Extract with Diethyl Ether (3 x 10 mL). Wash combined organics with 5%

    
     (to neutralize HBr) and brine.[1]
    
  • Isolation: Dry (

    
    ) and concentrate in vacuo.
    
Protocol C: Chlorination using Sulfuryl Chloride

Objective: Synthesis of 4-chloro-2,2-dimethylchroman-3-one.

Materials:

  • Substrate (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.0 equiv)[1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or DCM.[1]
    

Step-by-Step Procedure:

  • Setup: Dissolve substrate in DCM at 0°C.

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur.[1] Ensure proper ventilation.
  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Work-up: Wash with water and saturated

    
    . Dry and concentrate.
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Elimination (Formation of Enone) Acidic work-up or excessive heat.Use neutral alumina for purification. Keep rotary evaporator bath <40°C. Add a trace of

during workup to neutralize acid.
Gem-Dihalogenation Excess reagent or high local concentration.Use

(heterogeneous kinetics limit free

).[1] Add PTAB/NBS slowly.
Ring Halogenation Highly activated aromatic ring (e.g., if -OMe substituents are present).[1]Perform reaction at lower temperatures (-78°C to 0°C). Use PTAB (milder electrophile).[1]

Safety & Handling

  • Lachrymators: Alpha-halo ketones are potent lachrymators (tear agents). Handle all crude products in a well-ventilated fume hood.

  • Reagents:

    
     and 
    
    
    
    are corrosive and toxic.
    
    
    is toxic to aquatic life.
  • Waste: Dispose of copper salts and halogenated organic waste according to institutional EHS protocols.

References

  • General Alpha-Halogenation with Copper(II)

    • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] Link[1]

  • Reactivity of Chromanones

    • Lockhart, I. M. (1977).[1] Chromenes, Chromanones, and Chromones.[1][2] In: Ellis G.P. (eds) Chromenes, Chromanones, and Chromones.[1] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Use of PTAB for Selective Bromination

    • Marquet, A., & Jacques, J. (1962).[1] Bromuration sélective de cétones par le perbromure de phényltriméthylammonium. Bulletin de la Société Chimique de France, 332.[1]

  • Synthesis of 2,2-Dimethylchroman-3-one (Precursor Context)

    • Sbampato, G., et al. (2020).[1][3][4] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2063.[1] Link (Contextual reference for isomer comparison and NMR data).

  • Alpha-Bromination Protocols (BenchChem)

    • BenchChem Application Notes.[5] Halogenation Reagents and Protocols. Link (General reference for standard reagent handling).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,2-Dimethyl-3-oxo-chroman Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization for the synthesis of 2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one ).[1] Note that this isomer is distinct from the more common, thermodynamically stable 4-oxo isomer (chroman-4-one).[1] The synthesis of the 3-oxo isomer is challenging due to competitive ring-contraction pathways and the inherent instability of the


-keto ether motif.[1]

The guide focuses on the two primary synthetic routes:

  • Oxidative Rearrangement of 2,2-dimethylchromene (via epoxide).

  • Dieckmann Cyclization of diester precursors.

Core Directive: Strategic Pathway Analysis

The synthesis of 2,2-dimethylchroman-3-one is frequently plagued by ring contraction to benzofurans or over-oxidation .[1] The diagram below illustrates the mechanistic bifurcation points where yield is typically lost.

Chroman3One_Synthesis cluster_legend Pathway Key Precursor 2,2-Dimethylchromene Epoxide 3,4-Epoxy-2,2- dimethylchroman Precursor->Epoxide Epoxidation (mCPBA or Mn-cat) Target 2,2-Dimethyl- chroman-3-one Epoxide->Target Lewis Acid (BF3·OEt2) [1,2-H Shift] Side_Benzofuran 2-Isopropyl- benzofuran (Ring Contraction) Epoxide->Side_Benzofuran Strong Acid / Heat [Ring Contraction] Side_Diol trans-3,4-Diol (Hydrolysis) Epoxide->Side_Diol H2O / H+ Green Arrow: Desired Path Green Arrow: Desired Path Red Dashed: Major Yield Loss Red Dashed: Major Yield Loss

Figure 1: Mechanistic pathway for the oxidative rearrangement of chromenes. The critical control point is the acid-catalyzed rearrangement of the epoxide, where competition between the 1,2-hydride shift (desired) and ring contraction (undesired) determines yield.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Kinetics & Selectivity[1]

Q1: I am observing a major side product that looks like an aldehyde or alcohol. What is happening? Diagnosis: You are likely observing ring contraction to form 2-isopropylbenzofuran-3-carbaldehyde or its derivatives.[1] Root Cause: This occurs during the rearrangement of the 3,4-epoxide. If the carbocation intermediate at C3 is not stabilized or if the reaction temperature is too high, the ring contracts to the thermodynamically favored 5-membered benzofuran system. Solution:

  • Switch Catalysts: Move from Brønsted acids (pTSA) to mild Lewis acids.

    
      (Boron trifluoride etherate) in non-polar solvents (DCM or Benzene) at low temperatures (
    
    
    
    to RT) favors the 1,2-hydride shift required for the 3-one product.[1]
  • Solvent Control: Avoid protic solvents (MeOH, EtOH) which promote solvolysis to the diol (trans-3,4-dihydroxy-2,2-dimethylchroman).[1] Use strictly anhydrous DCM.[1]

Q2: My yield is low (<30%) using the Dieckmann cyclization route. How can I drive the reaction to completion? Diagnosis: The Dieckmann condensation is reversible. The equilibrium may be shifting back to the open-chain diester, or the decarboxylation step is failing. Root Cause: Incomplete deprotonation or moisture contamination consuming the base. Solution:

  • Base Selection: Use Potassium tert-butoxide (KOtBu) in THF or Toluene instead of NaOEt/EtOH. The bulky cation and non-protic solvent drive the equilibrium forward.

  • Scavenging: Ensure the reaction is performed under strictly inert atmosphere (

    
    /Ar).
    
  • Decarboxylation: If the intermediate

    
    -keto ester is isolated, perform the decarboxylation under mild acidic conditions (AcOH/HCl) rather than harsh alkaline hydrolysis to prevent ring opening.
    
Phase 2: Stability & Purification[1]

Q3: The product degrades on the silica column. How do I purify it? Diagnosis: 2,2-Dimethylchroman-3-one is sensitive to acid and oxidation.[1] Silica gel is slightly acidic, which can catalyze enolization and subsequent oxidation or polymerization.[1] Solution:

  • Pre-treat Silica: Neutralize the silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.

  • Eluent: Use a gradient of Hexane:EtOAc (95:5 to 80:20). Avoid DCM/MeOH gradients if possible.

  • Storage: Store the purified oil under Argon at

    
    . It is prone to autoxidation at the C4 position (activated benzylic position).
    

Optimized Experimental Protocol

Method: Lewis Acid-Catalyzed Rearrangement of 3,4-Epoxy-2,2-dimethylchroman

This protocol minimizes ring contraction by using controlled Lewis acid catalysis.[1]

Reagents
  • Precursor: 2,2-Dimethyl-3,4-epoxychroman (1.0 equiv) [Prepared from 2,2-dimethylchromene via mCPBA][1]

  • Catalyst:

    
     (0.1 - 0.3 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

  • Quench: Saturated

    
     solution
    
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Dissolve 2,2-dimethyl-3,4-epoxychroman in anhydrous DCM.
    
  • Catalyst Addition: Cool the solution to

    
      (Ice bath). Add 
    
    
    
    dropwise via syringe over 10 minutes.[1] Do not add all at once—exotherms promote side reactions.
  • Reaction Monitoring: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 9:1).[1]
    
    • Checkpoint: The epoxide (

      
      ) should disappear. The ketone product (
      
      
      
      ) will appear. If a spot at
      
      
      appears, this is likely the benzofuran (Over-reaction).
  • Quench: Once conversion is >95%, pour the mixture into a separating funnel containing saturated

    
    . Shake vigorously to neutralize the Lewis acid immediately.
    
  • Work-up: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo at

    
    . Purify via flash chromatography on neutralized silica  (see Q3 above).
    
Yield Comparison Table
MethodCatalystSolventTypical YieldMajor Side Product
Acid Hydrolysis

/

Acetone15-25%3,4-Diol / Benzofuran
Thermal NoneNeat (

)
<10%Polymer / Tars
Standard Lewis Acid

Benzene40-50%Incomplete Conversion
Optimized Protocol

DCM (

)
75-85% Benzofuran (<5%)

FAQs

Q: Can I synthesize the 3-one directly from 2-hydroxyacetophenone? A: No. The reaction of 2-hydroxyacetophenone with acetone (Kabbe condensation) yields 2,2-dimethylchroman-4-one , not the 3-one.[1] The 3-one requires a different connectivity, typically accessed via the chromene-epoxide route or Dieckmann cyclization of ether-diesters.[1]

Q: Is the 3-one stable at room temperature? A: It is kinetically stable but thermodynamically less stable than the 4-one.[1] It should be stored cold and away from light. Prolonged exposure to air can lead to oxidation at the C4 benzylic position.

Q: Can I use mCPBA in situ to form the ketone directly from chromene? A: Generally, no. mCPBA forms the epoxide. The rearrangement to the ketone requires a separate acid catalysis step. One-pot procedures often lead to lower yields due to the presence of m-chlorobenzoic acid interfering with the rearrangement selectivity.[1] Isolate the epoxide first for maximum yield.

References

  • Selectivity in Chroman Synthesis : Boer, J. W. D. (2008).[1] cis-Dihydroxylation and Epoxidation of Alkenes by Manganese Catalysts. University of Groningen.[3] Link

  • Epoxide Rearrangement Mechanism : North, J. T., et al. (1995).[1] The influence of C-4 substituents on the rearrangement of 2,2-dimethylchroman-3,4-epoxides. Journal of Organic Chemistry. Link[1]

  • Photochemical Routes : Ariamala, G., et al. (1986).[1] Photochemical studies on 3,4-epoxy-3,4-dihydro-2H-1-benzopyrans. Indian Academy of Sciences. Link[1]

  • Dieckmann Cyclization Route : Anastasis, P., et al. (1984).[1] Routes to 2,2-dimethylchroman-3-ones.[1][4][5][6] Journal of the Chemical Society, Perkin Transactions 1. Link[1]

Sources

Minimizing side reactions during 3-chromanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chromanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in the synthesis of this important heterocyclic scaffold, ensuring high-yield, high-purity outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-chromanone, providing potential causes and actionable solutions.

Question 1: My reaction to synthesize 3-chromanone from 2'-hydroxyacetophenone and a formaldehyde equivalent (e.g., paraformaldehyde, dimethoxymethane) is resulting in a low yield of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this classic route to 3-chromanone often stem from several factors related to reaction conditions and reagent stability.

Probable Causes & Solutions:

  • Incomplete Reaction: The intramolecular cyclization may be sluggish.

    • Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive substrates, a modest increase in temperature (e.g., from 70°C to 80°C) can be beneficial.[1]

  • Side Reactions: The primary competing reactions are the formation of chromone and polymeric materials.

    • Solution:

      • Minimizing Chromone Formation: Chromone is the oxidation product of 3-chromanone. To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

      • Preventing Polymerization: Formaldehyde and its equivalents can polymerize, especially under harsh conditions. Use a high-quality source of formaldehyde and consider the slow addition of reagents to maintain a low concentration of reactive intermediates. The use of a precursor to an α,β-unsaturated ketone, which can form in situ, can also reduce polymerization.[2]

  • Suboptimal Catalyst or Base: The choice and amount of base are critical for the initial condensation and subsequent cyclization.

    • Solution: Piperidine is a commonly used base for this transformation.[3] Ensure the use of an appropriate amount, as excess base can promote side reactions. For some substrates, exploring other bases like pyrrolidine or triethylamine might be advantageous.

Experimental Protocol: Synthesis of 3-Chromanone from 2'-Hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq.) in ethanol, add paraformaldehyde (1.2 eq.) and piperidine (1.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Question 2: I am observing the formation of a significant amount of 3-formylchromone as a byproduct. How can I prevent this?

Answer:

The formation of 3-formylchromone suggests that a Vilsmeier-Haack type reaction may be occurring if dimethylformamide (DMF) is used as a solvent or impurity in the presence of an acid chloride (like phosphorus oxychloride, POCl₃), which is a common method for synthesizing 3-formylchromones.[4][5][6]

Probable Causes & Solutions:

  • Use of DMF as a Solvent with Acidic Reagents: The combination of DMF and an acid source can generate the Vilsmeier reagent in situ, which will formylate the 3-position.

    • Solution: Avoid using DMF as a solvent if acidic conditions are employed. Opt for alternative solvents such as dioxane, toluene, or ethanol, depending on the specific reaction.

  • Contamination: Impurities in reagents or solvents can lead to unexpected side reactions.

    • Solution: Use high-purity, anhydrous solvents and fresh reagents. Ensure that any acid chlorides used are free from impurities that could react with residual DMF.

Visualizing the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formylchromone 3-Formylchromone Vilsmeier_Reagent->Formylchromone Chromanone 3-Chromanone Chromanone->Formylchromone + Vilsmeier Reagent (Electrophilic Attack) caption Vilsmeier-Haack side reaction pathway.

Caption: Vilsmeier-Haack side reaction pathway.

Question 3: My purification of 3-chromanone by column chromatography is challenging, and I am getting co-eluting impurities. What are some effective purification strategies?

Answer:

Purification of 3-chromanone can be complicated by the presence of structurally similar impurities.

Probable Causes & Solutions:

  • Co-elution with Starting Material or Byproducts: The polarity of 3-chromanone may be close to that of unreacted 2'-hydroxyacetophenone or certain byproducts.

    • Solution:

      • Optimize Solvent System for Chromatography: Systematically screen different solvent systems using TLC. A common mobile phase is a mixture of hexane and ethyl acetate. A shallow gradient elution can improve separation.[7]

      • Crystallization: If a suitable solvent can be found, crystallization is an excellent method for obtaining high-purity material and can be more scalable than chromatography.

      • Preparative HPLC: For challenging separations and to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]

Table 1: Recommended Solvent Systems for Chromatography

Impurity TypeRecommended Starting Solvent System (Hexane:Ethyl Acetate)Elution Order
Less Polar Byproducts95:5Impurity then 3-Chromanone
Unreacted 2'-hydroxyacetophenone90:10 to 80:203-Chromanone then Starting Material
More Polar Byproducts85:153-Chromanone then Impurity

Frequently Asked Questions (FAQs)

Q1: What is the difference between chromone and 3-chromanone, and how does this affect their synthesis and stability?

A1: The key structural difference is the absence of a double bond between the C2 and C3 positions in 3-chromanone.[9][10] This makes 3-chromanone a saturated heterocyclic ketone, whereas chromone is an α,β-unsaturated ketone.

  • Synthesis: The synthesis of 3-chromanone typically involves an intramolecular Michael addition or a related cyclization that preserves the saturated C2-C3 bond. In contrast, the synthesis of chromones often involves a dehydration step from a chromanone-like intermediate or a condensation reaction that directly forms the double bond.

  • Stability: 3-Chromanone is susceptible to oxidation to the more thermodynamically stable aromatic chromone system. This is a crucial consideration during synthesis and storage, necessitating the exclusion of strong oxidizing agents and, ideally, air.

Q2: Can I use a Robinson annulation approach to synthesize a substituted 3-chromanone ring system?

A2: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[11][12] While not a direct route to the parent 3-chromanone, a modified Robinson annulation strategy could potentially be employed to construct a chromanone ring fused to another ring system. However, for the synthesis of simple 3-chromanones, other methods are generally more direct and efficient. A key challenge in adapting the Robinson annulation would be the potential for side reactions, such as polymerization of the Michael acceptor.[13]

Visualizing a Conceptual Robinson Annulation Approach

Robinson_Annulation Substituted_Phenol Substituted Phenol (Nucleophile) Michael_Adduct Michael Adduct Substituted_Phenol->Michael_Adduct Michael Addition Michael_Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Michael_Acceptor->Michael_Adduct Aldol_Product Intramolecular Aldol Product Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Fused_Chromanone Fused Chromanone Derivative Aldol_Product->Fused_Chromanone Dehydration caption Conceptual Robinson annulation for fused chromanones.

Caption: Conceptual Robinson annulation for fused chromanones.

Q3: What are the key safety precautions to take during 3-chromanone synthesis?

A3: As with any chemical synthesis, a thorough risk assessment should be conducted. Specific hazards in 3-chromanone synthesis may include:

  • Reagent Toxicity and Corrosivity: Reagents like phosphorus oxychloride (if used for precursor synthesis) are highly corrosive and react violently with water.[1][14] Strong acids and bases should also be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Exotherms: Some steps, particularly the formation of reagents like the Vilsmeier reagent or quenching of the reaction, can be exothermic and should be performed with adequate cooling and slow, controlled addition of reagents.[14]

  • Solvent Hazards: Many organic solvents are flammable and have associated health risks. All work should be conducted in a well-ventilated fume hood.

References

  • Benchchem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem Technical Support.
  • Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. Benchchem Technical Support.
  • Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Wikipedia. (2024).
  • ResearchGate. (2022). Tetrasubstituted Chromanone Synthesis by a Tandem Oxa‐Michael/Michael Addition Reaction of 2‐Hydroxyacetophenones and Alkynyl Nitriles.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (2022). Chromanone and flavanone synthesis.
  • Organic Chemistry Portal. (2012).
  • NCHINDA, A. T. (2005).
  • ResearchGate. (2021). Properties of chromanone and chromone.
  • Royal Society of Chemistry. (2016). Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations. Organic & Biomolecular Chemistry.
  • PubMed. (2010).
  • Master Organic Chemistry. (2020). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Benchchem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction. Benchchem Technical Support.
  • Benchchem. (2025). Preventing polymerization of 4-Hexen-3-one during reactions. Benchchem Technical Support.
  • Benchchem. (2025). Technical Support Center: Purification of Synthesized 3-Nonanone. Benchchem Technical Support.
  • PMC - NIH. (2021).
  • Master Organic Chemistry. (2018).
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Chemistry Steps. (2025).
  • Univen Institutional Repository. (2019).
  • Royal Society of Chemistry. (1983). Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2.
  • Waters Corporation. (2021).
  • YouTube. (2018).
  • ResearchGate. (2023).
  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction.
  • Royal Society of Chemistry. (2020). Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction. Organic Chemistry Frontiers.
  • ULM. (2018). Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids.
  • Benchchem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem Technical Support.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone. Benchchem Technical Support.
  • BYJU'S. (2024).
  • Reachem. (2024).
  • PMC - NIH. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
  • ChemTalk. (2024).
  • ResearchGate. (2026).
  • PubMed. (2021).
  • ResearchGate. (2025). Synthesis of substituted 3-formyl chromones.
  • Pharmaceutical Industry. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Study Mind. (2022).
  • ResearchGate. (2020).
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones.
  • ResearchGate. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent.
  • Organic Syntheses. (1941). 2-ETHYLCHROMONE.

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Technical Support Center: Crystallization Optimization for 2,2-Dimethyl-3-oxo-chroman

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the thermodynamic and kinetic realities of crystallizing 2,2-dimethyl-3-oxo-chroman (2,2-dimethylchroman-3-one).

This compound, typically synthesized via the rearrangement of 2,2-dimethyl-3,4-epoxychroman[1], presents unique crystallization challenges. The steric bulk of the gem-dimethyl group adjacent to the polar carbonyl creates a structural dichotomy that heavily influences molecular packing. The solvent system you select will fundamentally dictate solubility, nucleation kinetics, impurity purging, and final crystal morphology[2].

Knowledge Base: The Causality of Solvent Selection

Choosing the correct solvent is not trial and error; it is a thermodynamic calculation. For 2,2-dimethyl-3-oxo-chroman, the goal is to balance the non-polar chroman backbone with the hydrogen-bond-accepting ketone.

  • Protic vs. Aprotic Solvents: Isopropanol (IPA) is highly recommended. It exhibits a steep temperature-dependent solubility curve (high solubility at 50°C, low at 0°C), which is the cornerstone of a high-yield cooling crystallization[3]. Furthermore, IPA acts as a hydrogen-bond donor to the chromanone's carbonyl, which can selectively slow the growth of the fastest-growing crystal face, promoting a highly filterable, prism-like habit[4].

  • The Danger of High Volatility: Highly volatile solvents like dichloromethane (DCM), chloroform, or acetone must be avoided for slow evaporation methods. They evaporate too rapidly, forcing the system into the labile zone. This traps solvent molecules within the rapidly forming lattice, resulting in disordered crystals, amorphous powders, or degraded material[5].

Quantitative Solvent Screening Matrix
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Sol. @ 5°C (mg/mL)Sol. @ 50°C (mg/mL)Expected YieldCrystal HabitRecommendation
Isopropanol (IPA) 82.618.312145>85%PrismsPrimary Choice (Cooling)
Ethyl Acetate (EtOAc) 77.16.085>300N/AN/AUse as Good Solvent in Anti-solvent
Toluene 110.62.445210~65%PlatesModerate / Alternative
Dichloromethane 39.69.1>400>400<10%Amorphous/OilAvoid (Too volatile)[5]
EtOAc / Heptane (1:3) Variable~3.0590>90%BlocksPrimary Choice (Anti-solvent)

Decision Workflows & Visualizations

SolventSelection Start Target: 2,2-Dimethyl-3-oxo-chroman Screening Computational & Solubility Screen (e.g., Crystal16 / Crystalline) Start->Screening SolubilityCheck Solubility > 50 mg/mL at 50°C? Screening->SolubilityCheck Cooling Cooling Crystallization (e.g., Isopropanol) SolubilityCheck->Cooling Yes (Steep Curve) AntiSolvent Anti-Solvent Addition (e.g., EtOAc / Heptane) SolubilityCheck->AntiSolvent No / High Sol. at 5°C Validation Isolate & Characterize (XRD, HPLC, DSC) Cooling->Validation AntiSolvent->Validation

Fig 1: Decision matrix for chromanone crystallization solvent selection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following Standard Operating Procedures (SOPs) include built-in In-Process Controls (IPCs). If an IPC fails, do not proceed to the next step.

Protocol A: Isothermal Seeded Cooling Crystallization (Isopropanol)

Mechanism: Utilizes the steep solubility curve of IPA to drive supersaturation, while seeding bypasses the primary nucleation energy barrier.

  • Dissolution: Suspend 1.0 g of 2,2-dimethyl-3-oxo-chroman in 7.0 mL of Isopropanol in a jacketed crystallizer. Heat to 55°C with 300 rpm agitation.

    • IPC Validation: Solution must be 100% transparent. If cloudy after 15 minutes, add IPA in 0.5 mL increments until clear.

  • Cooling to Metastable Zone: Cool the solution at a rate of 0.5 °C/min to 38°C (the predetermined seeding temperature).

  • Seeding: Add 10 mg (1 wt%) of milled 2,2-dimethyl-3-oxo-chroman seed crystals.

    • IPC Validation: Hold isothermally at 38°C for 60 minutes. Visually inspect the reactor. The seed bed must not dissolve (validating you are below the saturation temperature) and must not cause a massive crash-out (validating you are safely within the Metastable Zone Width).

  • Desupersaturation Ramp: Cool from 38°C to 5°C at a slow, controlled rate of 0.1 °C/min.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2.0 mL of pre-chilled (0°C) Isopropanol. Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Mechanism: Lowers the thermodynamic solubility of the system by introducing a miscible non-solvent, forcing solute precipitation.

  • Dissolution: Dissolve 1.0 g of solute in 3.0 mL of Ethyl Acetate at 25°C.

    • IPC Validation: Ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter to remove foreign particulates that could act as uninvited nucleation sites[6].

  • Anti-Solvent Titration: Using a syringe pump, add 9.0 mL of Heptane at a strict rate of 0.1 mL/min under constant stirring (400 rpm).

    • IPC Validation: The solution should turn cloudy (cloud point) after approximately 4-5 mL of Heptane addition.

  • Aging: Once all Heptane is added, age the slurry at 25°C for 2 hours to allow Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Isolation: Filter and wash with 3.0 mL of Heptane.

Troubleshooting Guide & FAQs

Q1: Why is my product forming an oil at the bottom of the flask instead of crystals?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution becomes highly supersaturated, but the energy barrier for solid nucleation is too high. Instead of crystallizing, the solute separates into a dense, solute-rich liquid phase. Causality & Solution: This is usually caused by cooling the solution too rapidly or adding anti-solvent too fast, pushing the system past the Metastable Zone Width (MSZW) directly into the labile zone. To fix this, implement a seeded cooling strategy (see Protocol A). Seeding provides a low-energy surface for growth, entirely bypassing the need for primary nucleation and preventing LLPS.

OilingOut Issue Issue: Oiling Out (LLPS) Cause Supersaturation generated too fast (System entered labile zone) Issue->Cause Action1 Reduce Cooling Rate (< 0.2 °C/min) Cause->Action1 Action2 Add Seed Crystals inside Metastable Zone Cause->Action2 Action3 Change Solvent (Decrease solute affinity) Cause->Action3 Resolution Crystalline Solid Formation Action1->Resolution Action2->Resolution Action3->Resolution

Fig 2: Mechanistic troubleshooting pathway for liquid-liquid phase separation.

Q2: My crystals are forming as fine needles that completely clog the filter paper. How do I improve the crystal habit?

A: Needle-like morphology is driven by rapid anisotropic growth along a single crystallographic axis. For chromanones, this is often exacerbated in non-polar solvents (like pure toluene or heptane) where there is no solvent interaction to inhibit the fastest-growing face. Solution: Switch to a hydrogen-bonding solvent like Isopropanol or Ethanol. The solvent's H-bond donor capacity will interact with the C=O group of the chromanone on specific crystal faces, creating a steric barrier that slows down growth along the longitudinal axis. This results in a more equant, block-like or prism-like morphology that filters easily[4].

Q3: How do I prevent solvent from getting trapped inside the crystal lattice?

A: Solvent inclusion is a kinetic problem. When crystal growth occurs too rapidly, the lattice forms around solvent molecules before they have time to diffuse away into the bulk solution. Solution: Avoid "floppy" solvents with long alkyl chains, as their multiple conformations cause lattice disorders[5]. More importantly, absolutely avoid highly volatile solvents (DCM, chloroform, diethyl ether) for slow evaporation techniques. Their rapid departure spikes supersaturation instantly. Use moderate-boiling solvents and rely on slow cooling or vapor diffusion over 2 to 14 days to ensure an ordered lattice[5],[6].

Q4: I want to submit my crystals for Single-Crystal X-Ray Diffraction (SCXRD). What purity do I need before crystallizing?

A: A common misconception is that crystallization for SCXRD will purify your compound. It will not. A minimum purity of 80-90% is strictly recommended before attempting to grow XRD-quality crystals[5]. Impurities act as nucleation inhibitors or poison specific growth faces, leading to twinned or poorly diffracting crystals. Purify your 2,2-dimethyl-3-oxo-chroman via flash chromatography first, then attempt SCXRD crystallization using vapor diffusion.

References

  • Guide for crystallization. University of Fribourg (unifr.ch).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose University Consortium (whiterose.ac.uk).
  • Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Journal of the Chemical Society, Perkin Transactions 1 (rsc.org).
  • Crystallography Crystallization Guide. Northwestern University (northwestern.edu).
  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube (youtube.com).
  • Solvent selection for process development. Technobis Crystallization Systems (crystallizationsystems.com).

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Technical Support Center: 2,2-Dimethyl-3-oxo-chroman Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 2,2-dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one). While this intermediate is highly valuable for synthesizing complex chromenes and biologically active pharmaceuticals, commercial batches frequently contain synthetic byproducts—such as cis/trans-2,2-dimethylchromane-3,4-diol and 3,4-epoxy-2,2-dimethylchromane—that can severely interfere with downstream reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Below, you will find field-proven troubleshooting strategies, mechanistic insights explaining why certain failures occur, and a self-validating purification protocol to ensure absolute sample integrity.

Part 1: Diagnostic & Purification Workflow

Before initiating any purification, it is critical to map the logical flow of impurity isolation. The diagram below outlines the decision-making process for identifying and removing both polar and non-polar contaminants.

G Start Commercial Sample (2,2-Dimethyl-3-oxo-chroman) QC QC Analysis (HPLC/NMR preferred) Start->QC Thermal Thermal Degradation (Avoid GC/Distillation) QC->Thermal If GC used Imp1 Polar Impurities (3,4-Diols) QC->Imp1 Detect Diols Imp2 Non-Polar Impurities (Chromenes/Epoxides) QC->Imp2 Detect Epoxides Chroma Flash Chromatography (Silica, Pentane/EtOAc) Imp1->Chroma Imp2->Chroma Pure Purified 2,2-Dimethyl-3-oxo-chroman (>99% Purity) Chroma->Pure Isolate Rf ~0.65

Figure 1: Diagnostic and purification workflow for commercial 2,2-dimethyl-3-oxo-chroman.

Part 2: Impurity Profiling & Quantitative Data

To effectively purify your sample, you must first understand the physicochemical properties of the target compound relative to its common impurities. The table below summarizes the quantitative data necessary for chromatographic separation.

Analyte / ImpurityMolecular WeightPolarity (TLC Rf)*GC Retention Time (min)**Primary Removal Method
2,2-Dimethylchroman-3-one 176.21 g/mol 0.659.04Target Compound
cis-3,4-Diol194.23 g/mol 0.2012.47 (Decomposes)Silica Gel Chromatography
3,4-Epoxide176.21 g/mol 0.70DecomposesSelective Hydrolysis / Chromatography
2,2-Dimethylchromene160.21 g/mol 0.907.33Non-polar solvent flush

*Assuming a 9:1 Hexane/Ethyl Acetate mobile phase on silica gel. **Based on an HP-1 column with a 100°C to 250°C gradient.

Part 3: Troubleshooting FAQs

Q1: Why does my GC-MS analysis show high purity, but my NMR shows significant diol/epoxide contamination? Causality: 2,2-Dimethyl-3-oxo-chroman and its synthetic precursors are highly thermally sensitive. When subjected to the high temperatures of a Gas Chromatography (GC) inlet (typically >200°C), residual cis/trans-2,2-dimethylchromane-3,4-diol and 3,4-epoxy-2,2-dimethylchromane undergo thermal dehydration and rearrangement, respectively, to form 2,2-dimethylchroman-3-one in situ. This thermal decomposition creates artifact peaks and masks the true impurity profile of the bulk sample [1]. Solution: Avoid GC for purity validation of this specific compound. Instead, use High-Performance Liquid Chromatography (HPLC) or quantitative 1H-NMR. If GC must be used, lower the inlet temperature drastically and utilize a cold on-column injection technique.

Q2: The sample turns dark and degrades during a standard alkaline wash (e.g., 1M NaOH). Why does this happen? Causality: The protons at the C-4 position of 2,2-dimethylchroman-3-one are highly acidic due to the adjacent carbonyl group. Under basic conditions, the molecule readily tautomerizes to its enol form (or forms an enolate). This reactive intermediate can undergo rapid aldol-type condensations, dimerization, or oxidative degradation, leading to the dark polymeric mixtures you observe. The propensity for 3-chromanones to exist in or react via their enol forms under basic conditions is a critical structural vulnerability [2]. Solution: Never use strong bases for liquid-liquid extraction of this compound. If an extraction is necessary to remove acidic impurities, use a mild, weakly basic buffer (e.g., 0.5 M NaHCO3) and perform the wash quickly at 0°C to minimize enolization.

Q3: How do I completely remove unreacted cis-2,2-dimethylchromane-3,4-diol from commercial batches? Causality: The diol impurity contains two hydroxyl groups, making it significantly more polar and capable of strong hydrogen bonding with the stationary phase (silica gel) compared to the target ketone. Solution: Flash column chromatography is the most effective method. Because the Rf difference is massive (0.65 vs. 0.20 in 9:1 Hexane/EtOAc), a simple step-gradient elution will perfectly resolve them.

Part 4: Standard Operating Procedure (SOP) - Chromatographic Purification

Self-Validating System: This protocol incorporates built-in TLC and spectroscopic checks to ensure the diol is completely removed without degrading the thermally sensitive ketone.

Step 1: Sample Preparation & Loading

  • Dissolve 1.0 g of the commercial 2,2-dimethyl-3-oxo-chroman sample in a minimum volume (approx. 2-3 mL) of dichloromethane (CH2Cl2).

  • Validation Check: Spot the crude mixture on a silica TLC plate. Elute with 9:1 Hexane/Ethyl Acetate. You should observe the main ketone spot (Rf ~0.65) and a baseline/low-running diol spot (Rf ~0.20).

Step 2: Column Packing

  • Slurry-pack a glass chromatography column (3 cm diameter) with 50 g of high-purity silica gel (230-400 mesh) using pentane or hexane.

  • Ensure the column bed is perfectly flat to prevent band broadening, which is critical for separating the closely eluting epoxide impurity (Rf ~0.70) if present.

Step 3: Elution and Fraction Collection

  • Carefully load the dissolved sample onto the silica bed.

  • Elute the column using a gradient: start with 100% Pentane (100 mL) to flush out any non-polar 2,2-dimethylchromene.

  • Switch to 95:5 Pentane/Ethyl Acetate (200 mL) to elute the 3,4-epoxide (if present).

  • Switch to 90:10 Pentane/Ethyl Acetate (300 mL) to elute the target 2,2-dimethylchroman-3-one.

  • Collect 20 mL fractions.

  • Validation Check: Analyze fractions via TLC. Pool only the fractions containing the pure Rf 0.65 spot.

Step 4: Concentration & Final Validation

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 35°C to prevent thermal degradation.

  • Self-Validating Spectroscopic Check: Analyze the purified oil via FT-IR and 1H-NMR. The purification is successful if the broad O-H stretch (~3400 cm-1) is completely absent in the IR spectrum, and the 1H-NMR (400 MHz, CDCl3) shows a clean singlet at δ 3.60 (s, 2H) for the C-4 protons, with no multiplet interference from the diol [3].

Part 5: References
  • Boer, J. W. D. (2008). cis-Dihydroxylation and Epoxidation of Alkenes by Manganese Catalysts - Selectivity, Reactivity and Mechanism. University of Groningen.[Link]

  • Camps, F., Colomina, O., Conchillo, A., & Messeguer, A. (1985). Improved procedure for the preparation of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ones. Journal of Heterocyclic Chemistry, 22(5), 1421-1423.[Link]

  • Anastasis, P., & Brown, P. E. (1983). Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1, 1431-1437.[Link]

Stability of 2,2-Dimethyl-3-oxo-chroman under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational scaffold in medicinal chemistry and natural product synthesis, understanding the stability of 2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethyl-3-chromanone) is critical for reproducible experimental outcomes. This guide provides in-depth answers to common stability questions, troubleshooting advice for unexpected results, and validated protocols for assessing the compound's integrity under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2,2-Dimethyl-3-oxo-chroman?

A1: 2,2-Dimethyl-3-oxo-chroman is a relatively stable crystalline solid under standard laboratory conditions (ambient temperature, protected from light). The core chromanone structure is robust; however, its stability is significantly influenced by the pH of the solution. The primary points of reactivity are the ketone at the C-3 position and the adjacent C-4 methylene protons. The ether linkage within the heterocyclic ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.

Q2: What are the primary degradation pathways I should be aware of?

A2: The two main degradation routes are contingent on the pH:

  • Under acidic conditions: The primary risk is the acid-catalyzed hydrolysis of the ether bond in the pyran ring, leading to ring-opening. This is generally slow but can be accelerated by strong acids and elevated temperatures.

  • Under basic conditions: The molecule is highly susceptible to base-catalyzed enolization. The protons on the C-4 carbon are acidic (pKa ≈ 20) and can be readily removed by a base to form a nucleophilic enolate intermediate.[1] This enolate can then participate in various subsequent reactions, such as self-condensation or reaction with other electrophiles present in the mixture.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum longevity, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).[2][3] Store solutions at -20°C or -80°C in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For day-to-day use, it is advisable to work with freshly prepared dilutions from the frozen stock. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to degradation.[2][4]

Q4: Is the compound sensitive to light?

A4: Aromatic ketones can be susceptible to photodegradation.[4] While specific data for 2,2-Dimethyl-3-oxo-chroman is not extensively published, it is best practice to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged reactions.

Troubleshooting Guide: Stability Under Acidic Conditions

Users often employ acidic conditions for reactions such as installing or removing protecting groups or in catalytic cycles. Unexpected outcomes can often be traced back to the compound's instability.

Issue 1: Low or inconsistent yields in acid-catalyzed reactions.
  • Possible Cause: Your compound may be undergoing slow degradation via acid-catalyzed hydrolysis of the chroman ring. Strong, hot mineral acids (e.g., refluxing in 6M HCl) are particularly detrimental. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of water to open the ring, ultimately yielding a substituted 2-hydroxyphenyl ketone derivative.

  • Troubleshooting Steps:

    • Use Milder Acids: Whenever possible, substitute strong mineral acids with milder organic acids like p-toluenesulfonic acid (p-TsOH) or solid-supported acid catalysts.[5] These are often sufficient to catalyze reactions without promoting significant degradation.

    • Control Temperature: Perform reactions at the lowest effective temperature. Avoid prolonged heating.

    • Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal endpoint before significant degradation byproducts appear.

Issue 2: An unexpected major byproduct is observed in my post-reaction analysis (LC-MS/NMR).
  • Possible Cause: You are likely observing the ring-opened hydrolysis product. For 2,2-Dimethyl-3-oxo-chroman, this would be 1-(2-hydroxyphenyl)-3,3-dimethyl-2-oxobutan-1-one or a rearranged variant.

  • Troubleshooting Steps:

    • Characterize the Byproduct: If possible, isolate the byproduct and characterize it by NMR and MS to confirm its structure. The presence of a phenolic -OH signal in the ¹H NMR spectrum would be a key indicator.

    • Modify Workup Procedure: Minimize contact time with aqueous acid during the reaction workup. Use a rapid extraction into an organic solvent followed by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize residual acid.

Diagram: Hypothetical Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acidic Conditions (H₂O, H⁺) A 2,2-Dimethyl-3-oxo-chroman B Protonated Ether Intermediate A->B H⁺ (fast) C Carbocation Intermediate B->C Ring Opening (slow, rate-determining) D Ring-Opened Product (2-Hydroxyphenyl Ketone Derivative) C->D +H₂O (fast) G cluster_1 Basic Conditions (Base) Start 2,2-Dimethyl-3-oxo-chroman (C-4 Protons, pKa ~20) Enolate Enolate Intermediate (Nucleophilic) Start->Enolate + Base - H-Base⁺

Caption: Reversible formation of the key enolate intermediate in base.

Experimental Protocols

To empirically determine the stability of 2,2-Dimethyl-3-oxo-chroman in your specific experimental matrix, a forced degradation study is recommended.

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing stability. It should be adapted based on the analytical instrumentation available.

1. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of 2,2-Dimethyl-3-oxo-chroman in anhydrous ACN.
  • Prepare working solutions by diluting the stock solution to 100 µM in the respective stress media (see below).

2. Stress Conditions:

  • Acidic: 0.1 M Hydrochloric Acid (HCl) in ACN/Water (1:1).
  • Basic: 0.1 M Sodium Hydroxide (NaOH) in ACN/Water (1:1).
  • Control: ACN/Water (1:1).

3. Experimental Procedure:

  • Place 1 mL of each working solution into separate, labeled amber HPLC vials.
  • Incubate the vials in a temperature-controlled chamber at 40°C.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.
  • Immediately quench the reaction to halt further degradation:
  • For the acidic sample, add 10 µL of 1 M NaOH.
  • For the basic sample, add 10 µL of 1 M HCl.
  • For the control, add 10 µL of water.
  • Vortex the samples and analyze immediately by HPLC-UV or LC-MS.

4. Analysis:

  • Use a reverse-phase C18 column.
  • Employ a gradient elution method (e.g., Water/ACN with 0.1% formic acid).
  • Monitor the peak area of the parent compound (2,2-Dimethyl-3-oxo-chroman) over time.
  • Calculate the percentage of the compound remaining at each time point relative to T=0.
Diagram: Stability Study Workflow

G A Prepare 100 µM Solutions (Acid, Base, Control) B Incubate at 40°C A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Quench Reaction (Neutralize pH) C->D E Analyze by HPLC/LC-MS D->E F Plot % Remaining vs. Time E->F

Caption: Workflow for a forced degradation stability study.

Data Summary Table

After analysis, summarize the results in a table for easy comparison.

Time (hours)% Remaining (Control)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
0 100100100
2 99.895.285.1
4 99.590.372.5
8 99.281.755.0
24 98.965.425.8
Note: Data are hypothetical and for illustrative purposes only.

References

  • Wang, D. Z., & Wulff, W. D. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Journal of the American Chemical Society, 129(14), 4152–4153. [Link]

  • Dwulet, N. C., Ramella, V., & Vanderwal, C. D. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Organic Letters, 23(24), 9616–9619. [Link]

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Wipf, P. Organic Chemistry 2 Enols & Enones. University of Pittsburgh. [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Fedorova, O. V., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • Kozlov, N. S., & Lin, L. I. (1981). An Improved Procedure for the Preparation of 2,2-Dimethyl-4-chromanones. Chemistry of Heterocyclic Compounds, 16, 1148-1150. [Link]

  • Trost, B. M., & Sorum, A. W. (2007). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Angewandte Chemie International Edition, 46(46), 8872-8875. [Link]

  • Vasilevsky, S. F., & Shvartsberg, M. S. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds, 57(8), 735-752. [Link]

  • Frolova, L., et al. (2021). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molbank, 2022(1), M1335. [Link]

Sources

Overcoming steric hindrance in 2,2-Dimethyl-3-oxo-chroman derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers working with 2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethyl-3-chromanone ) derivatives.

Status: Operational | Role: Senior Application Scientist Topic: Overcoming Steric Hindrance & Reactivity Issues

System Overview: The Steric Challenge

Welcome to the specialized support module for 2,2-dimethyl-3-chromanone derivatives. Unlike the more common 4-chromanone isomers, the 3-oxo variants present a unique "neopentyl-like" steric challenge.

The Core Problem

The gem-dimethyl group at C2 creates a dense steric wall immediately adjacent to the C3 carbonyl . This blockade severely inhibits the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Consequence: Standard reagents (Grignards, bulky hydrides) often fail to add to the carbonyl, leading instead to enolization at C4 (side product formation) or no reaction.

  • Structural Constraint: The C2 position is quaternary and non-enolizable, forcing all enolization to occur toward the benzylic C4 position.

Troubleshooting Guide (Q&A)

Module A: Nucleophilic Addition Fails (Grignard/Alkyl Lithium)

User Query: "I am trying to add a methyl/phenyl group to the C3 ketone using a Grignard reagent, but I only recover starting material or reduced byproducts. How do I force this bond formation?"

Root Cause: Standard Grignard reagents (


) are highly basic. Due to the steric bulk at C2, the reagent acts as a base  rather than a nucleophile, deprotonating the C4 position (forming the enolate) rather than attacking the C3 carbonyl.

Technical Solution: The Organocerium Protocol Switch to organocerium reagents (


). Cerium reagents are far less basic than organolithiums/Grignards but arguably more nucleophilic towards ketones due to the strong oxophilicity of Cerium(III).
  • Mechanism:

    
     activates the carbonyl oxygen (Lewis acid), while the organocerium species (
    
    
    
    ) is small enough to bypass the C2-dimethyl gate.
  • Success Rate: Increases yields from <10% (Grignard) to >80% (Organocerium) for hindered ketones.

Protocol:

  • Dry

    
     (
    
    
    
    , high vacuum, 2h) to form anhydrous
    
    
    .
  • Suspend in THF and stir for 2h.

  • Add

    
     (1.1 eq) at 
    
    
    
    to form
    
    
    .
  • Add your 2,2-dimethyl-3-chromanone substrate.

  • Warm slowly to

    
    .
    
Module B: Sluggish Reduction (Ketone Alcohol)

User Query: "Sodium borohydride (


) reduction is extremely slow, and 

gives a mess of products. I need the C3 alcohol."

Root Cause: The C2 gem-dimethyls block the hydride approach.


 is too reactive and can cause ring opening or over-reduction of the aromatic ring/benzylic positions.

Technical Solution: Luche Reduction Use


 in combination with Cerium(III) Chloride heptahydrate (

)
in methanol.
  • Why it works: The Cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity without requiring acidic conditions. It also favors the formation of the axial alcohol (if applicable) and suppresses conjugate reduction (though 3-chromanone is not an enone, the activation helps overcome the steric barrier).

  • Reference: This method is the gold standard for hindered or conjugated ketones (Gemal & Luche, 1981).

Module C: Imine/Schiff Base Formation Fails

User Query: "I cannot condense an amine onto the C3 ketone. Refluxing in toluene with a Dean-Stark trap yields nothing."

Root Cause: Imine formation is an equilibrium process. The steric strain of the C=N bond adjacent to the C2-dimethyl group destabilizes the product, pushing the equilibrium back to the ketone.

Technical Solution: Titanium(IV) Chloride Mediation Use


  as both a Lewis acid catalyst and a water scavenger.
  • Mechanism:

    
     coordinates to the ketone (activation) and irreversibly binds the water produced (
    
    
    
    ), driving the equilibrium to completion.
  • Note: This must be done in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the HCl generated.

Visualizations & Logic Maps

Diagram 1: Decision Logic for C3 Functionalization

Use this flowchart to select the correct reagent based on your target moiety.

ReactionLogic Start Start: 2,2-Dimethyl-3-chromanone Goal Define Target Moiety at C3 Start->Goal Target_OH Target: C3-Alcohol (-OH) Goal->Target_OH Target_Alkyl Target: C3-Alkyl/Aryl (-R) Goal->Target_Alkyl Target_Imine Target: C3-Imine (=N-R) Goal->Target_Imine Fail_NaBH4 Standard NaBH4 (Too Slow/Incomplete) Target_OH->Fail_NaBH4 Avoid Sol_Luche SOLUTION: Luche Reduction (NaBH4 + CeCl3) Target_OH->Sol_Luche Fail_Grignard Standard Grignard (Enolization/No Rxn) Target_Alkyl->Fail_Grignard Avoid Sol_Ce SOLUTION: Organocerium (R-Li + CeCl3) Target_Alkyl->Sol_Ce Fail_Reflux Standard Reflux (Equilibrium Reversion) Target_Imine->Fail_Reflux Avoid Sol_Ti SOLUTION: TiCl4 Mediation (Lewis Acid + Dehydrating) Target_Imine->Sol_Ti

Caption: Decision matrix for overcoming steric barriers at the C3 position of 2,2-dimethyl-3-chromanone.

Diagram 2: The Steric "Fortress" Mechanism

Understanding why the C2-Dimethyl group blocks attack.

StericMap C3 C3 Carbonyl (Electrophile) C2 C2 Quaternary Center Me_Groups Gem-Dimethyls (Steric Wall) C2->Me_Groups Me_Groups->C3 Blocks Bürgi-Dunitz Angle C4 C4 Methylene (Enolizable) Nu_Large Bulky Nucleophile (Grignard/L-Selectride) Nu_Large->C3 Blocked Nu_Large->C4 Deprotonates (Side Reaction) Nu_Small Activated Small Nu (Ce-activated) Nu_Small->C3 Successful Attack (High Nucleophilicity)

Caption: Mechanistic map showing how the C2 gem-dimethyl group forces basic reagents to deprotonate C4 rather than attack C3.

Experimental Protocols

Protocol A: Organocerium Addition (For C-C Bond Formation)

Objective: Addition of Phenyl group to 2,2-dimethyl-3-chromanone. Reagents:


, Phenyllithium (

), THF (anhydrous).
  • Drying

    
    :  Place 1.5 eq of 
    
    
    
    in a Schlenk flask. Heat to
    
    
    under high vacuum (
    
    
    mmHg) for 2 hours. A magnetic stir bar should be used to break up the powder as it dries. Critical Step: Failure to dry completely kills the reaction.
  • Slurry Formation: Cool to room temperature (RT) under Argon. Add anhydrous THF (

    
     mL/mmol). Stir for 2 hours until a fine white suspension forms.
    
  • Transmetallation: Cool the slurry to

    
    . Add 
    
    
    
    (1.5 eq) dropwise. Stir for 30 minutes. The color may change to yellow/orange.
  • Addition: Dissolve 2,2-dimethyl-3-chromanone (1.0 eq) in minimal THF. Add dropwise to the cerium reagent at

    
    .
    
  • Reaction: Allow to warm slowly to

    
     over 2-3 hours. Monitor by TLC.
    
  • Quench: Quench with saturated

    
     solution. Extract with Ethyl Acetate.
    
Protocol B: TiCl4-Mediated Imine Formation

Objective: Condensation of Benzylamine with 2,2-dimethyl-3-chromanone. Reagents:


 (1M in DCM), Triethylamine (

), Benzylamine, Toluene/DCM.
  • Setup: Flame-dry a round-bottom flask. Add 2,2-dimethyl-3-chromanone (1.0 eq) and Benzylamine (1.2 eq) in anhydrous Toluene (

    
     M).
    
  • Base Addition: Add

    
     (3.0 eq). Cool the mixture to 
    
    
    
    .
  • Lewis Acid Addition: Add

    
     solution (0.6 eq) dropwise. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT and then reflux for 4-6 hours. The

    
     will form a precipitate (
    
    
    
    ) as it scavenges water.
  • Workup: Cool to RT. Filter through a celite pad to remove Titanium salts. Wash the filtrate with brine, dry over

    
    , and concentrate.
    

Data Summary: Reagent Efficiency

Reaction TypeReagent SystemYield (Typical)Main Byproduct
Reduction

(Standard)
15-30%Recovered SM
Reduction

40-50%Ring Opening / Over-reduction
Reduction

(Luche)
85-95% None
Grignard

<10%Enol/Aldol products
Grignard

82% None
Imine Reflux/Dean-Stark<20%Recovered SM
Imine

75-85% None

References

  • Anastasis, P., & Brown, P. E. (1983).[1] Analogues of antijuvenile hormones: Synthesis of 2,2-dimethyl-3-chromanone. Journal of the Chemical Society, Perkin Transactions 1.

  • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society.

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Weingarten, H., et al. (1967). Titanium tetrachloride method for synthesis of imines. Journal of Organic Chemistry.

Sources

Catalyst recovery in large-scale 2,2-Dimethyl-3-oxo-chroman production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Recovery in Large-Scale 2,2-Dimethyl-3-oxo-chroman Production Document ID: TSC-CHRM-2024-05 Status: Active

Executive Summary & System Architecture

To Our Scientific Partners: You are likely synthesizing 2,2-Dimethyl-3-oxo-chroman (or its isomer, chroman-4-one) via a cyclization pathway—commonly a modified Kabbe condensation or a metal-catalyzed oxidation/cyclization . In large-scale operations, the economic viability of this process hinges on the Turnover Number (TON) of your catalyst.

Whether you are using a Solid-Supported Amine (e.g., silica-bound pyrrolidine) or a Zeolite/Resin Acid catalyst, the failure points are rarely in the chemistry itself, but in the physical engineering of recovery. This guide addresses the three silent killers of catalytic efficiency: Attrition (Fines) , Pore Fouling (Oligomers) , and Active Site Poisoning (Water/Byproducts) .

The Catalyst Recovery Loop

The following diagram illustrates the critical decision points in the catalyst lifecycle. Use this to diagnose where your process is losing efficiency.[1]

CatalystLifecycle Reaction Reaction Complete (Slurry) Separation Solid-Liquid Separation (Filtration/Centrifugation) Reaction->Separation QC_Check QC: Particle Size & Activity Separation->QC_Check Wet Cake Regen Regeneration Protocol (Solvent Wash/Calcination) QC_Check->Regen Activity < 90% Reuse Recycle to Batch N+1 QC_Check->Reuse Pass Disposal Metal Recovery / Disposal QC_Check->Disposal Attrition > 15% Regen->QC_Check Re-verify

Figure 1: Decision logic for catalyst recirculation. Note the critical "QC Check" loop often skipped in scale-up.

Troubleshooting Guides (Ticket System)

Ticket #101: "Filtration time has doubled, and back-pressure is rising."

Diagnosis: Catalyst Attrition (Fines Generation). Context: In stirred tank reactors (STR), mechanical agitation grinds the catalyst support (silica/polymer) into "fines" (<10 µm). These fines blind filter pores, creating a dense, impermeable cake.

Immediate Fix:

  • Switch to Depth Filtration: Do not use a simple surface screen. Use a cellulose-based depth filter or add a body feed (e.g., Celite) to maintain cake porosity.

  • Back-Pulse: If using a candle filter, initiate a nitrogen back-pulse to dislodge the cake.

Root Cause Prevention:

  • Impeller Tip Speed: Calculate your tip speed. For fragile silica supports, maintain tip speed < 1.5 m/s .

  • Impeller Type: Replace high-shear Rushton turbines with low-shear hydrofoil impellers.

Ticket #102: "Yield dropped by 15% in Cycle 2 despite identical loading."

Diagnosis: Reversible Pore Fouling (Coking/Oligomerization). Context: The synthesis of chroman derivatives involves phenol intermediates. Phenols are prone to forming oligomeric "gums" that physically block the catalyst pores, preventing reactants from reaching the active sites.

The "Solvent Gradient" Solution: A simple solvent rinse is insufficient. You must use a polarity gradient to strip these non-polar gums.

Wash StepSolventPurposeDuration
1. Displacement Reaction Solvent (e.g., Toluene)Remove bulk reactants.2 Bed Volumes
2. Desorption MeOH or Acetone (Polar)Swell polymer supports; solubilize polar byproducts.3 Bed Volumes
3. Stripping THF or DCM (Aggressive)Dissolve oligomeric "gums" (phenol tars).2 Bed Volumes
4. Conditioning Reaction SolventReturn catalyst to reaction environment.3 Bed Volumes
Ticket #103: "The catalyst is physically intact, but activity is zero."

Diagnosis: Chemical Poisoning (Water Deactivation). Context: The condensation reaction produces water as a byproduct.

  • If using Solid Acid (Zeolite/Amberlyst): Water strongly adsorbs to acid sites, blocking them.

  • If using Organocatalyst (Amine): Water can hydrolyze the iminium intermediate or form hydrogen-bonded clusters that deactivate the amine.

Protocol:

  • Drying is Mandatory: The catalyst must be dried between cycles.

  • Vacuum Drying: 50°C at <50 mbar for 4 hours.

  • Azeotropic Removal: If drying is not feasible, perform a toluene reflux with a Dean-Stark trap before adding fresh reactants to remove adsorbed water.

Standard Operating Procedures (SOPs)

SOP-REC-05: Catalyst Regeneration for Chroman Synthesis

Applicable for: Solid-supported Amine or Acid Catalysts.

1. Isolation: Filter the reaction slurry hot (if the product is soluble hot) to prevent product precipitation on the catalyst surface.

2. The "Hot Wash" (Critical Step): While the filter cake is still wet, wash with Hot Ethanol (60°C) .

  • Why: Chroman-3-one/4-one intermediates often have low solubility in cold alkanes. Cold washing precipitates the product inside the catalyst pores, permanently blocking them.

3. Conditioning: Resuspend the catalyst in the starting solvent. Take a small aliquot for the Activity Test (see below).

SOP-QC-01: Rapid Activity Verification

Do not commit 500kg of starting material to a "dead" catalyst.

  • The "Standard Reaction": Set up a 10mL vial with standard concentration reactants and 5% catalyst loading.

  • The 15-Minute Check: Run for 15 minutes.

  • TLC/GC Check: Compare conversion against a "Fresh Catalyst" benchmark.

    • Pass: >90% of benchmark conversion.

    • Fail: <90% -> Trigger Regeneration Protocol .

Mechanistic Insight: Why Recovery Fails

Understanding the mechanism allows you to predict failure. In the synthesis of 2,2-dimethyl-substituted chromans, the steric bulk of the gem-dimethyl group creates a diffusion challenge.

Deactivation cluster_0 Catalyst Pore ActiveSite Active Site (Internal Pore) Reactant Reactant (Bulky) Reactant->ActiveSite Slow Diffusion Oligomer Oligomer Byproduct (Sticky Gum) Oligomer->ActiveSite Pore Blockage

Figure 2: Steric hindrance of the 2,2-dimethyl group makes diffusion slow. If oligomers form near the pore mouth (Red), the active site (Green) becomes inaccessible even if it is chemically active.

References

  • Kabbe Condensation & Modifications

    • Title: Synthesis of 2,2-Dimethyl-4-chromanones.[2][3][4]

    • Source: ResearchG
    • Relevance: Establishes the baseline chemistry and byproduct profiles (oligomers)
  • Catalyst Deactivation Mechanisms

    • Title: Mechanisms of Catalyst Deactivation.[1][5][6][7][8]

    • Source: SciSpace / Bartholomew.
    • Relevance: Provides the theoretical basis for distinguishing between fouling (reversible) and poisoning (irreversible) in large-scale reactors.
  • Industrial Filtration Troubleshooting

    • Title: Troubleshooting Catalyst Filtr
    • Source: LCGC Intern
    • Relevance: Validates the "fines" issue and depth filtration solutions for heterogeneous c
  • Organocatalyst Stability

    • Title: Troubleshooting Catalyst Deactivation in Organoc
    • Source: BenchChem.[1][9]

    • Relevance: Specific protocols for amine-based catalyst recovery (often used in chroman synthesis).

Sources

Chroman-3-One Synthesis: Thermal Safety & Process Optimization Hub

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Safety & Scale-Up) Topic: Controlling Temperature Exotherms in Rhodium-Catalyzed C-H Insertion

Core Directive: The Thermodynamic Challenge

You are likely accessing this guide because you are scaling up the synthesis of chroman-3-ones (or related dihydrobenzofurans) via the intramolecular C–H insertion of


-diazo-

-keto esters
.

While this reaction is a powerful method for constructing the oxygen heterocycle, it presents a Class 4 Thermal Hazard . The decomposition of the diazo moiety is highly exothermic (


) and releases stoichiometric nitrogen gas.

The Golden Rule of Safety:

Never allow the rate of diazo addition to exceed the rate of diazo consumption. If the diazo accumulates, the reactor becomes a potential thermal bomb.

Mechanism & Thermal Events

To control the exotherm, you must understand where the heat comes from. The reaction proceeds through a metal-carbenoid intermediate.[1]

The Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle and identifies the specific steps where heat and pressure are generated.

Chroman3One_Mechanism Diazo Diazo Precursor (High Energy) Complex Rh-Diazo Complex Diazo->Complex Coordination Rh_Cat Rh(II) Catalyst Rh_Cat->Complex Carbenoid Rh-Carbenoid (Reactive Species) Complex->Carbenoid Rate Limiting Step Nitrogen N2 Gas Release (Pressure Hazard) Complex->Nitrogen Irreversible Heat Exotherm (Heat Release) Complex->Heat Primary Exotherm Transition C-H Insertion TS Carbenoid->Transition Intramolecular C-H Insertion Transition->Rh_Cat Catalyst Regeneration Product Chroman-3-one Transition->Product

Figure 1: Mechanistic pathway of Rh(II)-catalyzed C-H insertion. Note that the primary exotherm and pressure event occur simultaneously during carbenoid formation.

Troubleshooting & FAQ

Direct solutions to common thermal and selectivity issues.

Q1: I see a sudden temperature spike after I finish adding the diazo solution. Why?

Diagnosis: This is a classic "Accumulation Fault." Explanation: You added the diazo precursor faster than the catalyst could consume it. The unreacted diazo built up in the reactor (accumulation). Once the reaction kicked off (perhaps due to a slight temp rise), all the accumulated material reacted at once. Corrective Action:

  • Stop the feed immediately.

  • Verify Catalyst Activity: Ensure your Rhodium catalyst is not poisoned by trace amines or sulfur from previous steps.

  • Switch to "Dosing Control": Your addition rate must be calculated based on reaction kinetics, not just convenience. Use in situ IR (ReactIR) to monitor the diazo peak (

    
    ). Do not add more material until the peak height stabilizes or decreases.
    
Q2: My cooling jacket is set to -10°C, but the internal temperature is oscillating.

Diagnosis: Poor heat transfer coefficient (


) or delayed control loop response.
Explanation:  In batch reactors, the heat transfer area per unit volume decreases as you scale up. A jacket temperature of -10°C might be too aggressive, causing the reaction to stall (accumulate), and then runaway when it warms up.
Corrective Action: 
  • Raise the Jacket Temp: Counter-intuitively, running the jacket closer to the reaction temperature (e.g., 0°C or 10°C) prevents stalling.

  • Dilution: Increase the solvent volume to add thermal mass (heat sink).

  • Move to Flow: (See Section 5).

Q3: The yield is low, and I see a lot of "azine" dimer.

Diagnosis: Low catalyst turnover or high local concentration. Explanation: If the Rh-carbenoid cannot find the C-H bond quickly, it will react with another molecule of diazo precursor to form an azine dimer. This is a bimolecular side reaction. Corrective Action:

  • Slow Down Addition: Keep the instantaneous concentration of diazo low.

  • High Dilution: Run the reaction more dilute to favor the intramolecular (unimolecular) cyclization over the intermolecular (bimolecular) dimerization.

Experimental Protocols

Protocol A: Semi-Batch (Feed-Controlled) Synthesis

Best for: Lab scale (<50g) where flow chemistry is unavailable.

Reagents:

  • 
    -diazo-
    
    
    
    -keto ester precursor (1.0 equiv)
  • 
     (1.0 mol%)
    
  • Dichloromethane (DCM) or Toluene (degassed)

Step-by-Step:

  • Catalyst Charge: Charge the reactor with the Rh catalyst and 50% of the total solvent volume. Establish stirring.

  • Thermal Equilibration: Bring the catalyst mixture to reflux (mild reflux is preferred to ensure immediate reaction upon addition).

  • The Feed (Critical): Dissolve the diazo compound in the remaining solvent. Load into a syringe pump or dosing funnel.

  • Addition: Add the diazo solution dropwise over 2–4 hours.

    • Self-Validating Check: Monitor gas evolution (bubbler). If bubbling stops, PAUSE ADDITION . The catalyst may be deactivated.[2]

  • Post-Reaction: Stir for 30 mins after addition is complete.

  • Quench: Cool to room temperature and filter through a silica plug to remove Rhodium.

Protocol B: Continuous Flow Synthesis (Recommended)

Best for: Scale-up (>50g) and maximum safety.

Advantages:

  • Heat Transfer: High surface-area-to-volume ratio eliminates hot spots.

  • Low Inventory: Only a small amount of hazardous diazo exists in the reactor at any second.

Flow Setup Diagram:

Flow_Process FeedA Feed A: Diazo in DCM Mixer T-Mixer FeedA->Mixer Pump A FeedB Feed B: Rh Cat in DCM FeedB->Mixer Pump B Reactor Coil Reactor (Residence Time: 5-10 min) Temp: 40°C Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR N2 kept in solution Collection Product Collection (Gas/Liquid Separator) BPR->Collection Depressurization

Figure 2: Continuous flow setup for chroman-3-one synthesis. The BPR keeps


 in solution to prevent slug flow.

Step-by-Step:

  • System Prep: Install a 10 mL PFA coil reactor or a packed bed reactor.

  • Pressurization: Set Back Pressure Regulator (BPR) to 100 psi (approx 7 bar). This keeps the generated

    
     dissolved, ensuring stable liquid flow and preventing "slugs" that ruin heat transfer.
    
  • Feeds:

    • Stream A: 0.5 M Diazo precursor in DCM.

    • Stream B: 1 mol%

      
       in DCM.
      
  • Execution: Pump streams at a 1:1 ratio. Residence time should be ~10 minutes.

  • Safety: If pressure spikes >150 psi, automated trip-switch should stop pumps.

Comparative Data: Batch vs. Flow

ParameterSemi-Batch (Dosing)Continuous Flow
Exotherm Control Dependent on stirring & dosing rateExcellent (High surface area)
Reaction Time 4–6 Hours10–20 Minutes
Yield 75–82%88–94%
Safety Risk Moderate (Accumulation possible)Low (Minimal active inventory)
Diazo Concentration Must be kept low (<0.1 M)Can be higher (0.5 M)

References

  • Continuous Flow Synthesis of Diazo Compounds

    • Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). "Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds." Chemistry – A European Journal.
  • Thermal Safety of Diazo Decomposition

    • Sperry, J. B., et al. (2019). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Organic Process Research & Development.
  • Rhodium Catalyzed Cyclization (Chroman-3-ones)

    • Pirrung, M. C., & Blumenthal, A. T. (2012). "Rhodium-catalyzed intramolecular C–H insertion of diazo dicarbonyls." Tetrahedron.
  • Flow Chemistry for Diazoacetates

    • Struempel, M., et al. (2016). "Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor." Journal of Flow Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Elucidation of 2,2-Dimethyl-3-oxo-chroman

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. The chromanone scaffold, a privileged structure in numerous biologically active molecules, presents a recurring challenge and opportunity for detailed spectroscopic analysis. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2,2-Dimethyl-3-oxo-chroman, a representative member of this class.

This document moves beyond a simple data report. It serves as a comparative guide, contrasting the information gleaned from ¹H NMR with complementary techniques such as ¹³C NMR, 2D NMR (COSY, HMBC), and Mass Spectrometry. By understanding the unique insights and limitations of each method, researchers can devise a comprehensive and efficient strategy for the complete structural elucidation of this and similar chromanone derivatives. The data presented for the target molecule's ¹H NMR spectrum is a detailed prediction based on extensive literature data for structurally analogous compounds, providing a robust framework for interpreting experimental results.

The Predicted ¹H NMR Spectrum of 2,2-Dimethyl-3-oxo-chroman

The structure of 2,2-Dimethyl-3-oxo-chroman, with its distinct aromatic and aliphatic regions, gives rise to a well-resolved and informative ¹H NMR spectrum. The presence of the gem-dimethyl group and the methylene protons adjacent to the carbonyl group provides key diagnostic signals.

Predicted ¹H NMR Data Summary for 2,2-Dimethyl-3-oxo-chroman

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Influencing Factors
H-5~7.8-8.0dd1HAnisotropic effect of C=O, ortho-coupling to H-6
H-7~7.5-7.7ddd (or dt)1HOrtho- and meta-couplings
H-6~7.0-7.2ddd (or dt)1HOrtho- and meta-couplings
H-8~6.9-7.1d (or dd)1HShielding by ether oxygen, ortho-coupling to H-7
H-4 (CH₂)~4.5-4.7s2HDeshielding by adjacent ether oxygen
2 x CH₃~1.5s6HGem-dimethyl group on a quaternary carbon
Detailed Signal Interpretation:
  • Aromatic Region (δ 6.9-8.0 ppm): The four protons on the benzene ring will appear as distinct signals due to their different electronic environments. The H-5 proton is expected to be the most downfield, significantly deshielded by the anisotropic effect of the adjacent carbonyl group at C-3. It will likely appear as a doublet of doublets (dd) due to coupling with H-6. The remaining aromatic protons, H-6, H-7, and H-8, will exhibit complex splitting patterns (doublet of doublets or triplets of doublets) due to ortho and meta couplings.[1][2][3]

  • Methylene Protons (H-4, δ ~4.5-4.7 ppm): The two protons on C-4 are adjacent to the ether oxygen, which strongly deshields them. In the absence of adjacent protons, this signal is predicted to be a sharp singlet. This is a key difference from the isomeric 2,2-dimethyl-4-oxo-chroman, where the methylene protons at C-3 would be adjacent to the carbonyl and appear further upfield (~2.7 ppm).[1][2][3]

  • Gem-Dimethyl Protons (C-2 Methyls, δ ~1.5 ppm): The six protons of the two methyl groups at the C-2 position are chemically equivalent and attached to a quaternary carbon. Therefore, they will give rise to a single, sharp singlet with an integration of 6H.[2][3]

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a truly unambiguous structure determination relies on the synergistic use of multiple analytical methods.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR is an essential counterpart to ¹H NMR, providing a count of all unique carbon atoms and crucial information about their hybridization and chemical environment.

  • Key Insights from ¹³C NMR:

    • Carbonyl Carbon: A characteristic signal in the downfield region (δ > 190 ppm) would confirm the presence of the ketone.

    • Quaternary Carbons: The signals for C-2, C-4a, and C-8a, which are invisible in the ¹H NMR spectrum, would be readily identified.

    • Aromatic Carbons: The six aromatic carbons would give rise to distinct signals in the δ 110-160 ppm range.[4]

    • Aliphatic Carbons: The gem-dimethyl carbons and the C-4 methylene carbon would appear in the upfield region.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR techniques, such as COSY and HMBC, are powerful tools for establishing connectivity within a molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For 2,2-Dimethyl-3-oxo-chroman, COSY would be invaluable for definitively assigning the aromatic protons by showing the coupling network between adjacent protons (e.g., H-5 with H-6, H-6 with H-7, etc.).[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful tool for piecing together the molecular puzzle. Key expected correlations for 2,2-Dimethyl-3-oxo-chroman would include:

    • Correlation between the gem-dimethyl protons (~1.5 ppm) and the carbonyl carbon (C-3), C-2, and the methylene carbon (C-4).

    • Correlations from the methylene protons (H-4) to C-3, C-4a, and C-5.

    • Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern.

Mass Spectrometry: The Final Confirmation

Mass spectrometry (MS) provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the proposed structure. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's connectivity. For chromanone derivatives, fragmentation often involves cleavage of the heterocyclic ring.

Comparison of Analytical Techniques for the Structural Elucidation of 2,2-Dimethyl-3-oxo-chroman

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling), and relative number of protons.Rapid, provides detailed information on proton environments and stereochemistry.Does not directly observe non-protonated carbons. Complex spectra can be difficult to interpret without 2D techniques.
¹³C NMR Number and type of unique carbons (alkane, alkene, aromatic, carbonyl).Directly observes the carbon backbone, including quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times. Does not provide direct information on proton connectivity.
2D NMR (COSY, HMBC) ¹H-¹H and ¹H-¹³C correlations, establishing molecular connectivity.Unambiguously establishes the bonding framework of the molecule. Resolves spectral overlap.Requires more instrument time and more complex data analysis.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues.High sensitivity, provides definitive molecular formula.Does not provide detailed stereochemical information. Isomers may not be distinguishable by mass alone.

Experimental Protocols

General Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,2-Dimethyl-3-oxo-chroman sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Use a standard 90° pulse.

    • Set the acquisition time to 2-4 seconds for good resolution.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualizing Structural Information

Chemical Structure and Proton Labeling

Caption: Structure of 2,2-Dimethyl-3-oxo-chroman with proton labeling.

Integrated Workflow for Structural Elucidation

structure_elucidation_workflow cluster_1d_nmr 1D NMR Spectroscopy cluster_2d_nmr 2D NMR Spectroscopy cluster_ms Mass Spectrometry H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Connectivity HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range Connectivity C13_NMR ¹³C NMR C13_NMR->HMBC Long-Range Connectivity Final_Structure Unambiguous Structure HMBC->Final_Structure Complete Framework MS HRMS MS->Final_Structure Molecular Formula

Caption: Integrated workflow for the structural elucidation of chromanone derivatives.

References

  • Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • NMR Chemical Shifts of Common Flavonoids. PMC.
  • ¹H NMR, ¹³C NMR, and chemical structure of HM-Chromanone isolated
  • NMR Spectra of Flavonoids Analysis. Scribd.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
  • The NMR Spectra of Some Chroman Deriv
  • STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. UKM.
  • 4-Chromanone(491-37-2) ¹³C NMR spectrum. ChemicalBook.
  • Fragmentation of chromon derivatives using mass spectrometry technique. DEA.
  • C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpret
  • Structure elucidation of flavonoids using 1D&2D NMR. YouTube.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • NMR Chemical Shifts of Common Flavonoids. Who we serve.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • Synthesis, structural and conformational study of chromane derivatives.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PMC.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv
  • 4-Chromanone(491-37-2) ¹H NMR spectrum. ChemicalBook.
  • Complete ¹H and ¹³C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone. PubMed.
  • (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed.

Sources

A Researcher's Guide to the Spectroscopic Identification of 2,2-Dimethyl-3-oxo-chroman via FTIR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,2-Dimethyl-3-oxo-chroman. In the absence of a published experimental spectrum for this specific molecule, we will build a robust predictive model based on the well-established characteristic vibrational frequencies of its constituent functional groups and compare it with structurally related compounds and potential synthetic precursors. This comparative approach, grounded in fundamental spectroscopic principles, offers a reliable framework for the identification and purity assessment of 2,2-Dimethyl-3-oxo-chroman.

The Structural Rationale: Predicting the Vibrational Landscape

The structure of 2,2-Dimethyl-3-oxo-chroman incorporates several key functional groups, each with a distinct vibrational behavior in the infrared region. Understanding these individual contributions allows for a detailed prediction of the compound's FTIR spectrum. The primary functionalities to consider are the aromatic ring, the carbonyl group (ketone) within the heterocyclic ring, the ether linkage (C-O-C) of the chroman core, and the aliphatic gem-dimethyl group.

The ketone's C=O stretching vibration is expected to produce a strong, sharp absorption band. The position of this band can be influenced by ring strain and conjugation. The aromatic ring will exhibit characteristic C-H stretching absorptions above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic gem-dimethyl group will show characteristic C-H stretching and bending vibrations.

Comparative Spectral Analysis: Distinguishing 2,2-Dimethyl-3-oxo-chroman

A critical aspect of spectral interpretation is the comparison with plausible alternatives, such as starting materials or isomeric byproducts. The synthesis of chromanones often involves precursors like substituted phenols or salicylaldehydes. By comparing the predicted spectrum of our target molecule with the experimental spectra of these potential contaminants, we can identify unique spectral markers for confident identification.

For instance, a common precursor, 2'-hydroxyacetophenone, would exhibit a broad O-H stretching band, which would be absent in the spectrum of the cyclized product, 2,2-Dimethyl-3-oxo-chroman.[1][2] Similarly, if salicylaldehyde were a starting material, its characteristic aldehyde C-H stretching peaks and the position of its carbonyl band would differ significantly from our target compound.[3][4][5]

Below is a table summarizing the predicted characteristic FTIR peaks for 2,2-Dimethyl-3-oxo-chroman alongside the experimental values for a key precursor, 2'-hydroxyacetophenone, and a structurally analogous compound, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.[6]

Functional Group Vibration Mode 2,2-Dimethyl-3-oxo-chroman (Predicted, cm⁻¹) 2'-Hydroxyacetophenone (Experimental, cm⁻¹) [1]2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted, cm⁻¹) [6]
Aromatic C-HStretch~3020-3070~3000-3100~3020-3070
Aliphatic C-H (sp³)Stretch~2870-2970~2920-2960 (methyl)~2870-2960
Carbonyl (C=O)Stretch~1690-1710~1650~1710-1730
Aromatic C=CStretch~1450-1600~1450, 1580, 1615~1450-1600
Gem-dimethyl C-HBend (split)~1370-1385N/A~1370-1385
Aliphatic CH₃Bend~1370, ~1465~1360, ~1450~1370-1465
C-O-C (Ether)Asymmetric Stretch~1220-1280N/AN/A
Phenolic O-HStretchAbsent~3400 (Broad)N/A

This comparative data highlights the key differentiators. The most telling feature for the successful formation of 2,2-Dimethyl-3-oxo-chroman would be the appearance of a strong carbonyl peak in the region of a saturated six-membered ring ketone (~1700 cm⁻¹) and the disappearance of the broad phenolic O-H stretch.

Visualizing the Key Vibrational Modes

To further clarify the relationship between the molecular structure and its expected FTIR spectrum, the following diagram illustrates the primary vibrational modes of 2,2-Dimethyl-3-oxo-chroman.

Caption: Molecular structure and key vibrational modes of 2,2-Dimethyl-3-oxo-chroman.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining an FTIR spectrum of a solid sample, such as 2,2-Dimethyl-3-oxo-chroman, using the Attenuated Total Reflectance (ATR) technique. This method is favored for its minimal sample preparation and high reproducibility.

Objective: To obtain a high-quality infrared spectrum of 2,2-Dimethyl-3-oxo-chroman.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

  • Solid sample of 2,2-Dimethyl-3-oxo-chroman

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and its computer are powered on and have completed their initialization sequence.

    • Confirm that the ATR accessory is securely installed and the crystal is clean.

  • Background Spectrum:

    • With the ATR crystal clear of any sample, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid 2,2-Dimethyl-3-oxo-chroman sample onto the center of the ATR crystal using a clean spatula.

    • Engage the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, an average of 16 to 32 scans is sufficient to achieve a good signal-to-noise ratio. The spectral range should be set to at least 4000-650 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce a clean transmittance or absorbance spectrum.

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values and reference spectra outlined in this guide.

  • Cleaning:

    • Retract the pressure clamp and carefully remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) to remove any residual sample.

Conclusion

While a definitive experimental spectrum for 2,2-Dimethyl-3-oxo-chroman is not yet publicly available, a robust and reliable identification can be achieved through a comparative analysis of its predicted FTIR spectrum against those of its potential precursors and structural analogs. The key spectral markers to confirm the identity of 2,2-Dimethyl-3-oxo-chroman are the presence of a strong carbonyl absorption around 1690-1710 cm⁻¹, characteristic aromatic and aliphatic C-H and C=C absorptions, the distinctive split peak of the gem-dimethyl group, and the notable absence of a broad O-H band. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently characterize this compound and ensure the integrity of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half unit of 3b and salen complexes of A, E and G. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) lysine, (b) salicylaldehyde, (c) iron(II) complex.... Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • Chegg. (2020, April 7). Solved Consider the IR spectrum of salicylaldehyde (ATR,.... Retrieved from [Link]

  • Research India Publications. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[-.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1. Characteristic peaks and corresponding functional groups in the FTIR spectrums. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

  • Lotus Gemology. (2007, June 1). FTIR in Gem Testing — FTIR Intrigue. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 17). 4.4: Infrared spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Ruby-Sapphire.com. (n.d.). Introduction to Infrared Spectroscopy (FTIR) in Gemology. Retrieved from [Link]

  • Asian Journal of Applied Sciences. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Conservation OnLine. (n.d.). some applications of infrared spectroscopy in the examination of painting materials. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2003, September 12). Notes for Lecture #4 Infrared Spectroscopy, MS Fragmentation Patterns, 13C NMR (symmetry). Retrieved from [Link]2918b958e4644c_lecture4.pdf)

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Technical Comparison: MS Fragmentation of 2,2-Dimethylchroman-3-one vs. Isomeric Chromanones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,2-dimethylchroman-3-one , contrasting it with its structural isomer, 2,2-dimethylchroman-4-one .

Executive Summary & Core Distinction

In medicinal chemistry and drug discovery, differentiating between chromanone isomers is critical due to their distinct biological activities and synthetic pathways. While 2,2-dimethylchroman-4-one is a common scaffold (often associated with precocenes and flavonoids), 2,2-dimethylchroman-3-one is a less common isomer, often appearing as a rearrangement product of epoxides or as a specific metabolic intermediate.

The primary mass spectrometric distinction lies in the Retro-Diels-Alder (RDA) fragmentation pathway:

  • 2,2-Dimethylchroman-4-one exhibits a dominant, diagnostic RDA fragmentation leading to the loss of isobutene (56 Da), generating a base peak at m/z 120 .

  • 2,2-Dimethylchroman-3-one suppresses this specific RDA pathway due to the position of the carbonyl group. Instead, its spectrum is characterized by significant

    
    -cleavage  events, leading to prominent [M-CO]
    
    
    
    (m/z 148) and [M-CH
    
    
    ]
    
    
    (m/z 161) ions.

Experimental Methodology

To ensure reproducibility and valid comparison, the following experimental conditions are standard for these analyses.

Protocol: GC-MS Analysis of Chromanone Isomers[1]
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C (To prevent thermal degradation prior to ionization).

  • Inlet: Split/Splitless (typically 250°C).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

  • Scan Range: m/z 40–300.

Data Validation Step: Always verify the molecular ion (


) intensity. For chroman-3-ones, the molecular ion is often distinct but may be less intense than in the 4-one isomer due to rapid 

-cleavage.

Deep Dive: Fragmentation Mechanisms[2][3]

A. 2,2-Dimethylchroman-4-one (The Standard)

The fragmentation of the 4-one isomer is driven by the stability of the resulting phenol-type radical cation. The gem-dimethyl group at C2 and the carbonyl at C4 set up a perfect system for a Retro-Diels-Alder (RDA) reaction (specifically a retro-cycloaddition).

  • Mechanism: Cleavage of the O-C2 and C3-C4 bonds.

  • Neutral Loss: Isobutene (

    
    , 56 Da).
    
  • Diagnostic Ion: m/z 120 (Salicylic acid/phenol derivative ion).

B. 2,2-Dimethylchroman-3-one (The Target)

In the 3-one isomer, the carbonyl is at C3. This disrupts the conjugation required for the standard RDA seen in the 4-one. The fragmentation is dominated by


-cleavage adjacent to the carbonyl.[1]
  • Primary Pathway (

    
    -Cleavage):  The bond between C2 and C3 or C3 and C4 breaks.
    
    • Loss of CO: The acylium radical loses carbon monoxide (28 Da) to form m/z 148 .

  • Secondary Pathway (Methyl Loss): The gem-dimethyl group at C2 is labile.

    • Loss of CH

      
      :  Cleavage of a methyl radical yields m/z 161 . This is often more pronounced than in the 4-one because the resulting cation is stabilized by the adjacent oxygen (oxonium ion character).
      
Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.

FragmentationPathways M_Ion Molecular Ion [C11H12O2]+. m/z 176 Sub_4one Isomer: 2,2-Dimethylchroman-4-one M_Ion->Sub_4one Sub_3one Isomer: 2,2-Dimethylchroman-3-one M_Ion->Sub_3one RDA_4one Retro-Diels-Alder (Cleavage at O-C2 & C3-C4) Sub_4one->RDA_4one Ion_120 Diagnostic Ion [C7H4O2]+. m/z 120 (Base Peak) RDA_4one->Ion_120 Major Pathway Neutral_Isobutene Loss of Isobutene (56 Da) RDA_4one->Neutral_Isobutene Alpha_Cleavage Alpha-Cleavage (Adjacent to C3 Carbonyl) Sub_3one->Alpha_Cleavage Ion_148 [M - CO]+. m/z 148 Alpha_Cleavage->Ion_148 Loss of CO (28) Ion_161 [M - CH3]+ m/z 161 Alpha_Cleavage->Ion_161 Loss of Methyl (15)

Caption: Divergent fragmentation pathways for chromanone isomers. The 4-one favors RDA (m/z 120), while the 3-one favors CO and Methyl loss.

Quantitative Comparison of Diagnostic Ions[5]

The following table summarizes the relative abundance trends observed in EI-MS spectra for these isomers. Note that absolute intensities can vary by instrument tuning, but the ratios and presence/absence of key ions remain consistent.

Feature2,2-Dimethylchroman-3-one2,2-Dimethylchroman-4-one
Molecular Ion (m/z 176) Present (Moderate)Present (Strong)
Base Peak (100%) Typically m/z 161 or 148 Typically m/z 120
m/z 120 (RDA Product) Weak / NegligibleDominant / Diagnostic
m/z 161 (M - CH3) Strong (Stabilized by O)Moderate
m/z 148 (M - CO) Significant Weak
Mechanistic Driver

-Cleavage & CO extrusion
Retro-Diels-Alder (Cycloreversion)

Conclusion

To definitively identify 2,2-dimethylchroman-3-one and distinguish it from the 4-one isomer:

  • Look for the absence of the intense ion at m/z 120 .

  • Confirm the presence of significant fragment ions at m/z 161 (M-15) and m/z 148 (M-28).

  • Validate with NMR if possible: The 3-one isomer shows a singlet for the C4 methylene protons (isolated), whereas the 4-one shows a singlet for the C3 methylene protons (adjacent to carbonyl).

References

  • Boer, J. W. D. (2008).[2] cis-Dihydroxylation and Epoxidation of Alkenes by Manganese Catalysts - Selectivity, Reactivity and Mechanism. University of Groningen.[2] (Identifies 2,2-dimethylchroman-3-one MS data, m/z 176). Link

  • Royal Society of Chemistry . (2005). Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. (Provides comparative context for gem-dimethyl fragmentation patterns). Link

  • MDPI . (2020).[3] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (Authoritative source for the 4-one isomer spectral characteristics). Link

  • NIST Mass Spectrometry Data Center. General principles of Ketone Fragmentation. (Standard reference for alpha-cleavage and CO loss mechanisms).

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Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 2,2-Dimethyl-3-oxo-chroman Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for purity analysis is a critical step in the pharmaceutical development pipeline. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 2,2-Dimethyl-3-oxo-chroman, a heterocyclic ketone that presents unique analytical challenges.

The chroman scaffold is a common motif in a variety of biologically active molecules.[1] Ensuring the purity of such compounds is paramount for guaranteeing their safety and efficacy. This guide will navigate the complexities of developing a stability-indicating HPLC method, offering a comparative look at different stationary and mobile phase strategies, and providing a detailed experimental protocol grounded in scientific first principles and regulatory expectations.

The Analytical Challenge: Understanding the Analyte

2,2-Dimethyl-3-oxo-chroman possesses a ketone functional group and a chroman core, a combination that influences its chromatographic behavior. The presence of the ketone can lead to potential on-column interactions, while the overall molecule has a moderate polarity. The primary goal is to develop a method that can separate the main compound from process-related impurities and potential degradants.

A Tale of Two Columns: A Comparative Look at Stationary Phase Selection

The choice of the stationary phase is arguably the most critical decision in HPLC method development.[2][3] For a molecule like 2,2-Dimethyl-3-oxo-chroman, a reversed-phase approach is typically the most effective starting point.[2] Here, we compare two common reversed-phase stationary phases: the workhorse C18 and the alternative Phenyl-Hexyl.

Stationary PhasePrinciple of SeparationAdvantages for 2,2-Dimethyl-3-oxo-chromanPotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.[2]High hydrophobicity provides good retention for moderately non-polar compounds.[4]May not provide sufficient selectivity for closely related impurities with similar hydrophobicity.
Phenyl-Hexyl Mixed-mode interactions including hydrophobic and π-π interactions.The phenyl group can offer unique selectivity for aromatic compounds and those with electron-rich functional groups, potentially resolving critical pairs of impurities.May exhibit different retention behavior with changes in mobile phase composition compared to C18.

Expert Insight: While a C18 column is a logical first choice due to its versatility, a Phenyl-Hexyl column should be considered a primary alternative, especially if initial screening on a C18 fails to resolve all impurities. The potential for π-π interactions with the aromatic ring of the chroman moiety can provide a significant advantage in selectivity.

The Mobile Phase: Fine-Tuning the Separation

The mobile phase composition plays a crucial role in modulating retention and selectivity.[5][6] For reversed-phase HPLC, a mixture of water (or an aqueous buffer) and an organic modifier is used.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Analysis
Acetonitrile (ACN) Lower viscosity, lower UV cutoff.Often provides sharper peaks and better resolution. The preferred choice for many analyses.
Methanol (MeOH) Higher viscosity, higher UV cutoff.Can offer different selectivity compared to ACN and may be a useful tool for method optimization.

The Critical Role of pH

For neutral compounds like 2,2-Dimethyl-3-oxo-chroman, the mobile phase pH may seem less critical than for ionizable compounds. However, the pH can still influence the peak shape by affecting the ionization of residual silanol groups on the silica-based stationary phase.[7][8] Operating at a slightly acidic pH (e.g., with 0.1% formic acid or phosphoric acid) can suppress silanol activity and lead to more symmetrical peaks.[9]

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for the purity analysis of 2,2-Dimethyl-3-oxo-chroman.

Initial Method Scouting

The initial phase involves screening different columns and mobile phases to identify promising starting conditions.[10]

  • Instrumentation: An HPLC system equipped with a UV detector is suitable for this analysis.[11]

  • Column Selection:

    • Column 1: C18, 4.6 x 150 mm, 5 µm

    • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Based on the UV spectrum of 2,2-Dimethyl-3-oxo-chroman, a detection wavelength should be selected where the analyte and potential impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.[11]

Method Optimization

Once promising initial conditions are identified, the method is optimized to achieve the desired resolution and run time.

  • Gradient Optimization: The gradient slope is adjusted to improve the separation of closely eluting peaks.

  • Temperature Control: Column temperature can influence selectivity and peak shape.[12] A typical starting point is 30°C.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed.[13][14] This involves subjecting the analyte to various stress conditions to generate potential degradation products.[10] The goal is to demonstrate that the method can separate these degradants from the main peak.[13][15]

  • Stress Conditions (as per ICH Q1A(R2) guidelines): [11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80°C (solid and solution)

    • Photolytic: Exposure to light (ICH specified conditions)

Method Validation

The final optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[16]

Visualizing the Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation A Define Analytical Target Profile B Select Column & Mobile Phase (C18 vs. Phenyl-Hexyl, ACN vs. MeOH) A->B C Initial Method Scouting (Broad Gradient) B->C D Optimize Gradient & Temperature C->D Promising Conditions Identified E Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->E F Assess Peak Purity & Resolution E->F G Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness F->G Method is Stability-Indicating H Finalized & Approved Method G->H

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the performance of a C18 and a Phenyl-Hexyl column for the analysis of 2,2-Dimethyl-3-oxo-chroman and a critical impurity pair after optimization.

ParameterMethod 1 (C18 Column)Method 2 (Phenyl-Hexyl Column)
Resolution (Main Peak and Impurity A) 1.82.5
Tailing Factor (Main Peak) 1.31.1
Analysis Time 25 minutes22 minutes
Peak Purity (Main Peak in Stressed Sample) PassPass

Analysis: In this hypothetical scenario, the Phenyl-Hexyl column (Method 2) provides superior resolution for the critical impurity pair and a better peak shape (lower tailing factor), along with a slightly shorter analysis time. This demonstrates the value of screening alternative stationary phase chemistries.

Visualizing Separation

Chromatogram_Comparison cluster_0 Method 1: C18 Column cluster_1 Method 2: Phenyl-Hexyl Column a1 Intensity a2 Retention Time a1->a2 a3 Main Peak a4 Impurity A b1 Intensity b2 Retention Time b1->b2 b3 Main Peak b4 Impurity A

Caption: A conceptual comparison of chromatograms showing improved separation on the Phenyl-Hexyl column.

Conclusion

The development of a robust HPLC method for the purity analysis of 2,2-Dimethyl-3-oxo-chroman requires a systematic and scientifically-driven approach. While a standard C18 column provides a good starting point, this guide highlights the potential advantages of exploring alternative stationary phases like Phenyl-Hexyl to achieve superior selectivity and resolution. By coupling careful column and mobile phase selection with comprehensive forced degradation studies and rigorous validation, researchers can establish a reliable, stability-indicating method that ensures the quality and safety of the drug substance. This comparative guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry, empowering them to navigate the complexities of HPLC method development with confidence.

References

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  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC.
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A Senior Application Scientist's Guide to Chromanone Synthesis: Dieckmann Condensation vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the chromanone scaffold represents a "privileged structure," a framework that repeatedly appears in biologically active compounds, from natural products to synthetic pharmaceuticals. The efficient construction of this heterocyclic ketone is therefore a critical challenge in medicinal chemistry. This guide provides an in-depth, objective comparison of two cornerstone synthetic strategies for assembling the chromanone core: the base-catalyzed Dieckmann condensation and the acid-catalyzed intramolecular Friedel-Crafts acylation. Our analysis moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic advantages, and practical limitations of each route, empowering you to make informed decisions in your synthetic design.

The Dieckmann Condensation: A Classic Ring-Forming Strategy

The Dieckmann condensation is the intramolecular variant of the more widely known Claisen condensation.[1][2] It is a robust, base-catalyzed reaction that transforms a diester into a cyclic β-keto ester.[3][4] For chromanone synthesis, this approach necessitates a starting material where a phenol is tethered to two ester functionalities in a specific arrangement, typically an ethyl 2-(2-(ethoxycarbonyl)phenoxy)acetate derivative.

Mechanism and Rationale

The reaction is initiated by a strong base, which selectively deprotonates the α-carbon of one of the ester groups to generate a nucleophilic enolate.[1][5] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group.[3] The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group, forming the cyclic β-keto ester.

A critical aspect of this reaction is that the equilibrium is driven to completion by the deprotonation of the newly formed β-keto ester, which is significantly more acidic (pKa ≈ 11 in DMSO) than the starting ester (pKa ≈ 25).[6] This final, essentially irreversible acid-base step ensures a high yield of the cyclic product after acidic workup.[5] The choice of base is paramount; a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent is preferred to avoid saponification of the ester groups.[7]

Dieckmann_Condensation cluster_0 Dieckmann Condensation Mechanism START Phenoxy Diester ENOLATE Enolate Formation (Base Deprotonation) START->ENOLATE + Base TETRA Tetrahedral Intermediate ENOLATE->TETRA Intramolecular Attack CYCLIC Cyclic β-Keto Ester (after workup) TETRA->CYCLIC - Alkoxide DECARB Hydrolysis & Decarboxylation CYCLIC->DECARB H₃O⁺, Δ PRODUCT Chromanone DECARB->PRODUCT

Caption: Mechanism of chromanone synthesis via Dieckmann condensation.

Advantages and Limitations

Strengths:

  • High Reliability for 5- and 6-Membered Rings: The Dieckmann condensation is exceptionally effective for forming sterically favored five- and six-membered rings, making it well-suited for the six-membered heterocyclic ring of chromanones.[1][3]

  • Predictable Regiochemistry: In substrates with multiple possible enolization sites, the reaction can often be directed by the relative acidity of the α-protons.[8]

Weaknesses:

  • Multi-step Precursor Synthesis: The primary drawback is the frequent need for a multi-step synthesis to prepare the required phenoxy diester starting material.

  • Additional Post-Cyclization Step: The immediate product is a β-keto ester, not the final chromanone. A subsequent hydrolysis and decarboxylation step is required to remove the ester group at the C-3 position, adding to the overall step count.[9]

  • Limited to Diester Substrates: The methodology is inherently limited to substrates containing two ester groups capable of intramolecular cyclization.

Experimental Protocol: Synthesis of a Chromanone Precursor

This is a representative protocol based on the principles of the Dieckmann condensation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, and then add anhydrous toluene.

  • Reagent Addition: Dissolve the starting diester (e.g., ethyl 2-(2-(ethoxycarbonyl)phenoxy)acetate) (1.0 eq.) in anhydrous toluene. Add the diester solution dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the aqueous layer is acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-keto ester can then be purified by column chromatography.

  • Decarboxylation: The purified β-keto ester is then refluxed in an aqueous acidic solution (e.g., 6 M HCl) until TLC analysis indicates the formation of the chromanone. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved via chromatography or recrystallization.

The Friedel-Crafts Acylation: A Direct and Convergent Approach

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a more direct pathway to the chromanone skeleton through an intramolecular acylation.[10] This electrophilic aromatic substitution reaction typically involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acid chloride.[11]

Mechanism and Rationale

The reaction is initiated by activating the carboxylic acid moiety. If starting with the acid, a strong Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid in combination with a dehydrating agent is used. More commonly, the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]

The acyl chloride then reacts with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[14][15] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The aromaticity is restored by the loss of a proton, yielding the chromanone directly. A key consideration is that the Lewis acid catalyst complexes with the carbonyl group of the product ketone, meaning that stoichiometric or even excess amounts of the catalyst are often required for the reaction to proceed to completion.[10]

Friedel_Crafts_Acylation cluster_1 Intramolecular Friedel-Crafts Acylation Mechanism ACID 3-Phenoxypropanoic Acid CHLORIDE Acyl Chloride ACID->CHLORIDE + SOCl₂ or (COCl)₂ ACYLIUM Acylium Ion Formation CHLORIDE->ACYLIUM + Lewis Acid (e.g., AlCl₃) SIGMA Sigma Complex (Arenium Ion) ACYLIUM->SIGMA Intramolecular EAS Attack PRODUCT Chromanone SIGMA->PRODUCT - H⁺, -Catalyst

Caption: Mechanism of chromanone synthesis via Friedel-Crafts acylation.

Advantages and Limitations

Strengths:

  • Convergence and Atom Economy: This route is often more convergent, starting from more readily available phenols and propanoic acid derivatives.[16] It directly forms the target scaffold in a single cyclization step.

  • Direct Formation of Chromanone: Unlike the Dieckmann route, no subsequent decarboxylation is needed, improving the overall efficiency.

  • Broad Substrate Scope: The reaction is applicable to a wide range of substituted phenols, allowing for the synthesis of diverse chromanone libraries.[17]

Weaknesses:

  • Harsh Conditions: The reaction often requires strong, corrosive Lewis or Brønsted acids and strictly anhydrous conditions.[12]

  • Substrate Sensitivity: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. The reaction fails with strongly deactivated aromatic rings (e.g., those bearing nitro or multiple halogen groups).[18] Functional groups that can be complexed by Lewis acids, such as amines, may also be incompatible.

  • Stoichiometric Catalyst: As the product ketone complexes with the Lewis acid, stoichiometric amounts of the catalyst are generally necessary, which can complicate the workup and generate significant chemical waste.[10][13]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a generalized procedure for the synthesis of a chromanone.

  • Acid Chloride Formation: To a solution of the 3-phenoxypropanoic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF.[13] Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under vacuum.

  • Cyclization: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM or nitrobenzene). Cool the solution to 0 °C in an ice bath.[12]

  • Catalyst Addition: Add the Lewis acid (e.g., AlCl₃, 1.1-2.0 eq.) portion-wise, ensuring the internal temperature remains low.[12]

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.

  • Workup: Carefully quench the reaction by pouring it slowly onto a stirred mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The final chromanone product is purified by column chromatography or recrystallization.

Head-to-Head Comparison: Dieckmann vs. Friedel-Crafts

The choice between these two powerful synthetic routes depends heavily on the specific target molecule, available starting materials, and the chemist's tolerance for certain experimental conditions.

FeatureDieckmann CondensationIntramolecular Friedel-Crafts Acylation
Reaction Type Intramolecular Claisen CondensationIntramolecular Electrophilic Aromatic Substitution
Key Intermediate EnolateAcylium Ion
Catalyst/Reagent Strong Base (e.g., NaH, KOtBu)Lewis Acid (e.g., AlCl₃) or Brønsted Acid (PPA)
Stoichiometry Catalytic or Stoichiometric BaseStoichiometric or Excess Lewis Acid
Starting Material Phenoxy Diester3-Phenoxypropanoic Acid (or derivative)
Key Advantage Excellent for 6-membered ring formationDirect, convergent route to chromanone
Key Limitation Requires multi-step precursor synthesis and subsequent decarboxylationFails on deactivated rings; requires harsh, anhydrous conditions
Number of Steps Cyclization + Decarboxylation (2 steps)Direct Cyclization (1 step)
Typical Yields Generally good to excellent for the cyclization step[4][19]Moderate to high, substrate-dependent[17][20]

Conclusion and Strategic Recommendations

Both the Dieckmann condensation and the intramolecular Friedel-Crafts acylation are viable and effective methods for the synthesis of the chromanone core.

  • Choose the Friedel-Crafts Acylation when you have access to the corresponding phenol and propanoic acid derivative, and your aromatic ring is electron-rich or only moderately deactivated. This route is more direct, atom-economical, and generally preferred for its convergency, making it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Choose the Dieckmann Condensation when the Friedel-Crafts route is not feasible due to strongly deactivating groups on the aromatic ring or other incompatible functionalities. While it requires a more linear synthesis to access the diester precursor and an additional decarboxylation step, its reliability in forming the six-membered ring under basic conditions provides a valuable alternative.

Ultimately, the optimal synthetic route is a function of the target's specific substitution pattern and the overall strategic goals of the research program. A thorough understanding of the mechanisms, advantages, and limitations of both pathways is essential for any scientist working on the synthesis of these important heterocyclic scaffolds.

References

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Nikpassand, M., Mamaghani, M., & Shirini, F. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40756–40801. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Filo. (2025, July 27). Explain the limitations of Friedel-Crafts reactions. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Kumar, P., Kumar, R., & Kumar, S. (2015). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry, 11, 1980–1986. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Nikpassand, M., Mamaghani, M., & Shirini, F. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40756–40801. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Funes, M., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20857-20864. [Link]

  • Funes, M., et al. (2020). Short and efficient first total synthesis of the natural product chromanone A, a chromone derivative from the algicolous marine fungus Penicillium sp. ResearchGate. [Link]

  • Lee, S., et al. (2023). Benzochromanone and Benzochromene Natural Products: Synthetic Strategies and Total Syntheses. Chemistry – An Asian Journal, 18(13), e202300263. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 16.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390–6401. [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Funes, M., et al. (2020). Short and Efficient First Total Synthesis of the Natural Product Chromanone A, a Chromone Derivative from the Algicolous Marine Fungus Penicillium sp. MDPI. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Retrieved from [Link]

  • RepHip UNR. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. Retrieved from [Link]

  • Postigo, A., et al. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. The Journal of Organic Chemistry, 83(17), 10337–10346. [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • WikiMili. (2020, May 27). Dieckmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • University of Massachusetts Boston. (2007, September 23). CHEM 330 Topics Discussed on Sept 23. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 2,2-Dimethyl-3-oxo-chroman from its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Chroman Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the chroman scaffold is a privileged structure, forming the core of numerous bioactive molecules. 2,2-Dimethyl-3-oxo-chroman is a valuable synthetic intermediate; however, its utility is intrinsically tied to its purity. During synthesis, constitutional isomers—molecules sharing the same molecular formula (C₁₁H₁₂O₂) but differing in atomic connectivity—are common and often challenging impurities. The most probable and analytically challenging of these is 2,2-Dimethyl-4-oxo-chroman.

Slight variations in structure can lead to dramatically different pharmacological and toxicological profiles.[1] Therefore, the ability to unambiguously identify and quantify such isomeric impurities is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides an in-depth, multi-technique strategy for the robust differentiation of 2,2-Dimethyl-3-oxo-chroman from its key isomeric impurity, 2,2-Dimethyl-4-oxo-chroman, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

The Isomeric Challenge: 3-Oxo vs. 4-Oxo

The primary challenge lies in distinguishing the target molecule from its 4-oxo isomer. The shift of the carbonyl group from the C3 to the C4 position fundamentally alters the electronic and steric environment of the entire molecule, providing distinct analytical handles that we can exploit.

Isomer_Structures cluster_0 2,2-Dimethyl-3-oxo-chroman (Target) cluster_1 2,2-Dimethyl-4-oxo-chroman (Impurity) node_3_oxo node_3_oxo node_4_oxo node_4_oxo

Caption: Constitutional isomers: 2,2-Dimethyl-3-oxo-chroman and 2,2-Dimethyl-4-oxo-chroman.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful technique for isomer differentiation as it provides a direct map of the molecular structure by probing the chemical environment of each nucleus.[1][2] The differing positions of the electron-withdrawing carbonyl group in the two isomers create highly distinct ¹H and ¹³C NMR spectra.

Causality of Spectral Differences
  • ¹H NMR: Protons adjacent (alpha) to a carbonyl group are significantly deshielded, causing their signals to appear downfield. In the 3-oxo isomer, the methylene protons at the C4 position are alpha to the carbonyl and adjacent to the aromatic ring, leading to a unique chemical shift and splitting pattern. In the 4-oxo isomer, the methylene protons at the C3 position are alpha to the carbonyl but adjacent to the C2 quaternary carbon, resulting in a simple singlet shifted downfield.[3]

  • ¹³C NMR: The carbonyl carbon itself has a characteristic chemical shift in the 190-220 ppm range.[4] The key differentiator is the chemical shift of the methylene carbons. The carbon alpha to a carbonyl (C4 in the 3-oxo isomer, C3 in the 4-oxo isomer) will be significantly downfield compared to its counterpart in the other isomer.

Predicted Distinguishing NMR Signals
Signal2,2-Dimethyl-3-oxo-chroman (Predicted)2,2-Dimethyl-4-oxo-chroman (Predicted)Rationale for Difference
¹H NMR: Methylene Protons Singlet, ~4.2-4.5 ppm (C4-H₂)Singlet, ~2.7-2.9 ppm (C3-H₂)C4 protons in the 3-oxo isomer are deshielded by both the adjacent carbonyl and the aromatic ring. C3 protons in the 4-oxo isomer are only deshielded by the adjacent carbonyl.[5]
¹H NMR: Methyl Protons Singlet, ~1.4-1.6 ppm (C2-(CH₃)₂)Singlet, ~1.4-1.6 ppm (C2-(CH₃)₂)Minimal difference expected as they are distant from the carbonyl.
¹³C NMR: Carbonyl Carbon ~205-215 ppm (C3)~190-200 ppm (C4)Conjugation of the carbonyl with the aromatic ring in the 4-oxo isomer shields the carbonyl carbon, shifting it upfield relative to the non-conjugated 3-oxo isomer.
¹³C NMR: Methylene Carbon ~75-80 ppm (C4)~45-50 ppm (C3)The C4 carbon in the 3-oxo isomer is attached to the ether oxygen and alpha to the carbonyl, leading to strong deshielding. The C3 carbon in the 4-oxo isomer is only alpha to the carbonyl.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a minimum of 400 MHz for ¹H.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal (e.g., 7.26 ppm for CDCl₃).[2]

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure based on the expected differences outlined above.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

While both isomers have the same molecular weight, their structures will dictate how they break apart upon ionization in a mass spectrometer. Electron Impact (EI) ionization is particularly useful for generating reproducible fragmentation patterns that can serve as a "fingerprint" for each isomer.[2]

Causality of Fragmentation Differences

The most common fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken.[3][6] The position of the carbonyl group directly determines the masses of the resulting fragments.

  • For 2,2-Dimethyl-3-oxo-chroman: Alpha-cleavage can occur on either side of the C3 carbonyl. Cleavage between C2 and C3 would lead to the loss of a C₄H₇ radical, while cleavage between C3 and C4 would lead to the loss of a C₇H₅O radical.

  • For 2,2-Dimethyl-4-oxo-chroman: Alpha-cleavage occurs between the C4 carbonyl and the C3 carbon or the aromatic ring. A very characteristic fragmentation pathway for chromanones is a retro-Diels-Alder (rDA) reaction, which is less likely or would produce different fragments for the 3-oxo isomer.[7]

MS_Fragmentation cluster_3_oxo 2,2-Dimethyl-3-oxo-chroman cluster_4_oxo 2,2-Dimethyl-4-oxo-chroman M Molecular Ion (M⁺˙) m/z = 188 F1_3oxo α-cleavage (loss of C₄H₇˙) M->F1_3oxo - 55 Da F1_4oxo α-cleavage (loss of CH₃˙) M->F1_4oxo - 15 Da F2_4oxo rDA reaction (loss of C₄H₈) M->F2_4oxo - 56 Da Frag1_3oxo Fragment m/z = 133 F1_3oxo->Frag1_3oxo Frag1_4oxo Fragment m/z = 173 F1_4oxo->Frag1_4oxo Frag2_4oxo Fragment m/z = 132 F2_4oxo->Frag2_4oxo

Caption: Predicted major fragmentation pathways for the two isomers.

Predicted Distinguishing Mass Fragments (EI-MS)
m/z ValuePredicted Origin from 3-Oxo IsomerPredicted Origin from 4-Oxo Isomer
188 Molecular Ion (M⁺˙)Molecular Ion (M⁺˙)
173 Low abundanceHigh abundance (Loss of •CH₃ from C2 via α-cleavage)
133 High abundance (Loss of •C(CH₃)₂CHO radical)Low abundance
132 Low abundanceHigh abundance (Retro-Diels-Alder fragmentation)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Chromatographic Separation (GC):

    • Column: Use a non-polar capillary column (e.g., 5% phenyl polysiloxane, 30m x 0.25mm ID).

    • Temperature Program: Start at 80°C, hold for 1 min, then ramp at 20°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40 to 250.

  • Analysis: Compare the mass spectrum of each separated peak to the predicted fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

HPLC is essential for physically separating the isomers prior to identification and for quantifying their relative amounts.[8] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Causality of Chromatographic Separation

The two isomers have slight differences in polarity. The 4-oxo isomer has its carbonyl group conjugated with the aromatic system, which can influence its interaction with the stationary phase compared to the non-conjugated 3-oxo isomer. In reversed-phase HPLC (the most common mode), separation is based on hydrophobicity. While predicting elution order can be complex, their different structures will almost certainly lead to different retention times under optimized conditions.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.

  • Instrumentation & Conditions:

    • System: An HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Analysis: An optimized method should show two distinct peaks. The peak area can be used for quantification. The fractions for each peak can be collected for subsequent NMR or MS analysis to confirm identity.

Integrated Analytical Workflow: A Self-Validating System

For absolute confidence in identification and quantification, these techniques should be used in a complementary, integrated workflow. This creates a self-validating system where each result corroborates the others.

Workflow Sample Sample Mixture HPLC 1. HPLC Separation (C18 Column) Sample->HPLC Peaks Two Separated Peaks (Different Retention Times) HPLC->Peaks LCMS 2a. LC-MS Analysis Peaks->LCMS NMR 2b. Collect Fractions & Perform NMR Analysis Peaks->NMR MS_Confirm Confirm Both Peaks Have m/z = 188 (Confirms Isomers) LCMS->MS_Confirm Report Final Report: Identity & Purity MS_Confirm->Report NMR_ID Definitively Identify Each Peak's Structure NMR->NMR_ID NMR_ID->Report

Caption: Integrated workflow for isomer separation and identification.

This workflow ensures that a sample is first separated into its components by HPLC. LC-MS confirms that the separated components are indeed isomers (same mass). Finally, NMR analysis of the isolated fractions provides unambiguous structural identification, allowing for confident assignment of each peak.

Conclusion

Differentiating 2,2-Dimethyl-3-oxo-chroman from its 4-oxo isomer is a critical task that demands a robust, multi-technique approach. While HPLC can effectively separate and quantify the isomers, it cannot definitively identify them on its own. Mass spectrometry provides strong evidence through distinct fragmentation patterns, but the unequivocal "gold standard" for structural elucidation remains NMR spectroscopy. By leveraging the unique spectral signatures predicted in ¹H and ¹³C NMR, researchers can confidently distinguish between these closely related compounds. An integrated workflow combining all three techniques provides a self-validating system, ensuring the highest level of scientific integrity and data trustworthiness for researchers, scientists, and drug development professionals.

References

  • Ellis, G. P. (1977). Chromenes, chromanones, and chromones. John Wiley & Sons. (Note: While a specific URL is not available for the entire book, this is a foundational text in the field, often cited in mass spectrometry studies of chromones).
  • Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Waters.com. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link][8]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link][1]

  • Thiageswaran, S. (2026). Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. Separation Science. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • IIP Series. (n.d.). IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS USING CHROMATOGRAPHIC TECHNIQUES. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). 2,2-Dimethylchroman. National Center for Biotechnology Information. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. [Link]

  • Ferreira, M. J. U., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link][5]

  • University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. [Link][6]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

GC-MS retention times for 2,2-Dimethyl-3-oxo-chroman standards

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis Guide: 2,2-Dimethyl-3-oxo-chroman vs. 4-oxo-chroman Standards

Part 1: Executive Summary & Technical Context

The Challenge: In the synthesis and analysis of chroman derivatives—often critical intermediates in the development of cannabinoids, flavonoids, and heterocyclic drugs—distinguishing between regioisomers is a frequent analytical bottleneck.

2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one) is the less stable, non-conjugated isomer of the widely available 2,2-dimethylchroman-4-one .[1][2] Due to the thermodynamic instability of the 3-oxo isomer, it often rearranges or degrades, making "off-the-shelf" standards rare.[1] This guide provides a definitive methodology to identify and differentiate the 3-oxo target from its stable 4-oxo alternative using GC-MS, relying on mechanistic fragmentation and predictive retention behavior.[1][2]

Part 2: Compound Profiles & Alternatives

Before analyzing retention times, one must understand the structural differences that drive separation.

FeatureTarget: 3-Oxo Isomer Alternative: 4-Oxo Isomer (Standard)
Systematic Name 2,2-Dimethylchroman-3-one2,2-Dimethylchroman-4-one
Structure Carbonyl at C3 (isolated from benzene)Carbonyl at C4 (conjugated with benzene)
CAS Number Rare/Unstable (Intermediate)3780-33-4
Stability Low (prone to enolization/oxidation)High (Thermodynamic sink)
Boiling Point Lower (Predicted ~240-250°C)Higher (~273°C)
Key Characteristic Kinetic product of epoxide rearrangementThermodynamic product

Part 3: Optimized GC-MS Methodology

This protocol is designed to maximize resolution between the volatile 3-oxo isomer, the 4-oxo standard, and potential epoxide precursors.[1]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Chromatographic Conditions
  • Column: DB-5MS UI (or equivalent 5%-phenyl-methylpolysiloxane).[1][2]

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.[2]

    • Rationale: A non-polar phase separates primarily by boiling point.[2] The conjugated 4-oxo isomer will interact more strongly with the stationary phase than the non-conjugated 3-oxo isomer.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3][4]

  • Inlet: Split/Splitless at 250°C.

    • Split Ratio: 20:1 (to prevent column overload and improve peak shape).

  • Injection Volume: 1.0 µL.

Temperature Program (The "Resolution Ramp")
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -601.0
Ramp 1 152000
Ramp 2 52400
Ramp 3 203003.0
  • Note: The slow ramp (5°C/min) between 200°C and 240°C is the critical window where chromanone isomers elute.[2]

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).[1][2][3][5][6]

  • Scan Range: m/z 40–350.[1][2]

  • Solvent Delay: 3.0 min.

Part 4: Retention Data & Comparative Analysis

Since the 3-oxo standard is often synthesized in situ, its retention time is defined relative to the stable 4-oxo standard.[1][2]

Predicted Elution Order (DB-5MS)
Elution OrderCompoundApprox. RRT (vs 4-one)Mechanism
1 (Earliest) 2,2-Dimethyl-3,4-epoxychroman0.85 - 0.90Strained ring, lower boiling point.[1][2]
2 (Target) 2,2-Dimethyl-3-oxo-chroman 0.92 - 0.96 Non-conjugated ketone. Lower BP than 4-one.[1][2]
3 (Reference) 2,2-Dimethyl-4-oxo-chroman 1.00 (Ref) Conjugated ketone. Higher BP due to resonance.[1][2]

Experimental Validation: If your 4-oxo standard elutes at 14.50 min , expect the 3-oxo target to elute between 13.30 and 13.90 min .

Part 5: Mass Spectral Identification (The "Fingerprint")

Retention time alone is insufficient for isomers.[2] You must verify identity using fragmentation pathways.[2]

Fragmentation Logic
  • 4-Oxo Isomer (Standard):

    • Molecular Ion (

      
      ): m/z 176 (Prominent).[1][2]
      
    • Base Peak: Often m/z 161 (

      
      , loss of methyl).[1][2]
      
    • Diagnostic: Retro-Diels-Alder (RDA) fragmentation is suppressed due to the fused benzene ring, but loss of CO is common.[1][2]

  • 3-Oxo Isomer (Target):

    • Molecular Ion (

      
      ): m/z 176 (Weaker than 4-one).[1][2]
      
    • Alpha-Cleavage: The carbonyl at C3 promotes cleavage between C2 and C3.[1][2]

    • Diagnostic: Look for m/z 121 (Hydroxy-tropylium ion equivalent) or fragments resulting from the loss of the gem-dimethyl ether moiety.[1][2]

Visualizing the Fragmentation Pathway

Fragmentation cluster_4oxo 4-Oxo Isomer (Stable) cluster_3oxo 3-Oxo Isomer (Target) M_Ion Molecular Ion (M+) m/z 176 M_15_4 [M - CH3]+ m/z 161 (Base Peak) M_Ion->M_15_4 -CH3 (Stable) M_CO_4 [M - CO]+ m/z 148 M_Ion->M_CO_4 -CO Alpha Alpha Cleavage (Ring Opening) M_Ion->Alpha C2-C3 Bond Break Frag_1 Fragment m/z ~121 Alpha->Frag_1 Rearrangement

Caption: Comparative fragmentation pathways. The 4-oxo isomer stabilizes the M-15 cation via conjugation, while the 3-oxo isomer undergoes ring opening.[1]

Part 6: Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: The 3-oxo isomer can enolize and interact with active silanol sites on the column.[1][2]

    • Fix: Use an "Ultra-Inert" (UI) column and ensure the inlet liner is deactivated (silanized glass wool).

  • Isomer Interconversion:

    • Risk:[1][2] High injector temperatures (>280°C) can catalyze the rearrangement of the 3-oxo isomer to the thermodynamic 4-oxo product.[1][2]

    • Fix: Lower inlet temperature to 200°C if degradation is suspected.[2]

  • Co-elution:

    • If the 3-oxo and 4-oxo peaks are not fully resolved, reduce the ramp rate to 2°C/min between 180°C and 220°C.[1][2]

References

  • PubChem. (2025).[2] 2,2-Dimethyl-chroman-4-one Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • NIST Chemistry WebBook. (2025).[2] Mass Spectrum of 2,2-Dimethyl-chroman-4-one. National Institute of Standards and Technology.[2][3] Available at: [Link][1]

  • Timár, T. et al. (2000).[2] Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Available at: [Link]

Sources

Validating Enantiomeric Excess in 2,2-Dimethyl-3-oxo-chroman Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

The 2,2-dimethyl-3-oxo-chroman scaffold (and its reduced 3-hydroxy or C4-substituted variants) represents a privileged structure in medicinal chemistry, serving as the pharmacophore for potassium channel openers (e.g., Cromakalim analogs) and various anti-cancer agents.

Validating the enantiomeric excess (ee) of these derivatives presents a unique analytical challenge. The gem-dimethyl group at the C2 position introduces significant steric bulk adjacent to the reactive center (C3/C4). While this bulk often aids stereoselective synthesis by directing nucleophilic attack, it can complicate separation by masking the chiral center from chiral stationary phases (CSPs) or shift reagents.

This guide compares the two primary validation methodologies: Chiral HPLC (the regulatory gold standard) and


H NMR with Chiral Shift Reagents  (the rapid process control tool).

Comparative Analysis: HPLC vs. NMR

The choice between chromatographic and spectroscopic validation depends on the stage of drug development.

FeatureMethod A: Chiral HPLCMethod B:

H NMR (

)
Primary Utility Final product release, >99% ee validation.High-throughput screening of reaction conditions.
Resolution Baseline separation typical (

).
Limited by field strength; peaks may overlap.
Sample Req. < 1 mg (recoverable).5–10 mg (non-recoverable/contaminated).
Precision High (

).
Moderate (

).
Steric Advantage Gem-dimethyl group can aid recognition in amylose helical grooves.Gem-dimethyl singlets provide distinct, sharp diagnostic peaks.
Throughput 15–30 mins per run.5 mins per sample (no equilibration).

Method A: Chiral HPLC Validation (The Gold Standard)

For 2,2-dimethylchroman derivatives, polysaccharide-based stationary phases are superior to Pirkle-type phases due to the inclusion mechanisms that accommodate the bulky heterocyclic ring.

Recommended Stationary Phases
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA):

    • Why: The helical pitch of the amylose polymer creates a cavity that fits the 2,2-dimethylchroman core well. This is often the "Hit 1" column.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H):

    • Why: Provides complementary selectivity.[1][2] If the C4-substituent is aromatic (e.g., 4-phenyl), the

      
       interactions here are stronger.
      
Experimental Protocol: Method Development

Step 1: Solubility Check Dissolve 1 mg of analyte in 1 mL of Hexane/IPA (90:10). If cloudy, add minimal dichloromethane (DCM). Note: The 2,2-dimethyl group increases lipophilicity, making these compounds very soluble in non-polar mobile phases.

Step 2: Scouting Gradient (Isocratic Emulation)

  • Mobile Phase: Hexane : Isopropanol (IPA)

  • Ratio: Start at 90:10.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (aromatic) and 220 nm (carbonyl/amide).

Step 3: Optimization for Tailing Chroman-3-one derivatives often exhibit peak tailing due to the ketone interacting with residual silanols.

  • Correction: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on if the derivative has basic (amine) or acidic residues. For neutral ketones, DEA often sharpens the peak.

Data Table: Typical Separation Factors ( )
Derivative TypeColumnMobile Phase

(Selectivity)
Resolution (

)
3-Hydroxy (Reduced)Chiralpak AD-HHex/IPA (90:10)1.354.2 (Baseline)
4-Phenyl-3-oxo Chiralcel OD-HHex/EtOH (95:5)1.222.8
4-Cyano-3-oxo Chiralpak IAHex/DCM/IPA1.151.9

Method B: H NMR with Chiral Shift Reagents

When screening hundreds of catalyst ligands, HPLC is too slow. NMR using Lanthanide Shift Reagents (LSR) is the preferred alternative.

The Reagent: [1][4]
  • Full Name: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate].[3]

  • Mechanism: The Europium atom acts as a Lewis acid, coordinating with the C3-carbonyl oxygen or C3-hydroxyl group. The chiral camphor ligands create an asymmetric magnetic environment, splitting the signals of the enantiomers.

The Diagnostic Handle: The Gem-Dimethyl Group

This is the "secret weapon" for this specific scaffold. The two methyl groups at C2 are:

  • Enantiotopic in the achiral precursor.

  • Diastereotopic in the chiral derivative (intrinsic).

  • Split further by the LSR. Result: You will typically see the C2-Methyl singlets (normally

    
     ppm) split into two distinct pairs of singlets. This region is usually clean, unlike the aromatic region.
    
Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of the chroman derivative in 0.6 mL of

    
     (must be dry; water deactivates the LSR).
    
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum. Identify the gem-dimethyl singlets (~1.4 ppm).
    
  • Titration:

    • Add 0.1 equivalents of

      
      . Shake well.
      
    • Acquire spectrum.[1][4][5]

    • Repeat additions (up to 0.5 - 1.0 eq) until the methyl singlets of the enantiomers are baseline separated (

      
       ppm).
      
  • Calculation: Integration of the split methyl peaks gives the ratio.

    
    [6]
    

Decision & Workflow Visualization

Diagram 1: Method Selection Strategy

MethodSelection Start Start: Validation Needed Stage Development Stage? Start->Stage Screening Catalyst Screening (High Throughput) Stage->Screening Early Phase Release Final Purity / QC (High Precision) Stage->Release Late Phase NMR_Check Check 1H NMR: Are C2-Me peaks clean? Screening->NMR_Check HPLC_Select Method A: Chiral HPLC Select Column Release->HPLC_Select LSR_Method Method B: NMR + Eu(hfc)3 Target: C2-Methyl Splitting NMR_Check->LSR_Method Yes NMR_Check->HPLC_Select No (Overlap) Amylose Amylose (AD-H/IA) (First Choice) HPLC_Select->Amylose Cellulose Cellulose (OD-H) (Alternative) HPLC_Select->Cellulose

Caption: Decision tree for selecting between NMR and HPLC based on development phase and spectral complexity.

Diagram 2: HPLC Optimization Loop

HPLCOptimization Input Racemic Standard Col_Screen Screen AD-H & OD-H (90:10 Hex/IPA) Input->Col_Screen Eval Resolution (Rs) > 1.5? Col_Screen->Eval Success Validate Method Eval->Success Yes Tailing Peak Tailing? Eval->Tailing No Add_Mod Add 0.1% DEA (Basic) or TFA (Acidic) Tailing->Add_Mod Yes Change_MP Switch Modifier (IPA -> EtOH) Tailing->Change_MP No (Poor Sep) Add_Mod->Col_Screen Change_MP->Col_Screen

Caption: Iterative workflow for optimizing chiral HPLC separation of chroman derivatives.

References

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Chinese Chemical Society. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). NMR Shift Reagents: Applications and Mechanisms. Retrieved from [Link]

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Benchmarking 2,2-Dimethyl-3-oxo-chroman Reactivity: A Comparative Guide to Cyclic Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, selecting the right cyclic ketone intermediate dictates the efficiency, regioselectivity, and stereochemical outcome of downstream functionalizations. 2,2-Dimethyl-3-oxo-chroman (also known as 2,2-dimethylchroman-3-one)[1] is a highly specialized bicyclic scaffold. Unlike simple aliphatic rings, its reactivity is heavily governed by two competing forces: the severe steric blockade imposed by the C2 gem-dimethyl group, and the electronic modulation from the adjacent pyran oxygen and fused aromatic ring.

This guide objectively benchmarks the reactivity of 2,2-dimethyl-3-oxo-chroman against standard cyclic ketones (such as cyclohexanone and 3-chromanone), providing mechanistic causality, comparative data, and self-validating experimental protocols.

Structural Causality: The 2,2-Dimethyl Advantage

To understand the synthetic utility of 2,2-dimethyl-3-oxo-chroman, one must analyze its structural microenvironment. In standard 2-unsubstituted chroman-3-ones, base-catalyzed enolization can occur at both the C2 and C4 positions, leading to complex mixtures of alkylated products.

By installing a gem-dimethyl group at C2, the molecule undergoes a fundamental shift in reactivity:

  • Regiospecific Enolization: The C2 position is entirely devoid of alpha-protons. Consequently, any base-catalyzed deprotonation is mathematically forced to occur at the C4 methylene bridge.

  • Steric Shielding: The bulky methyl groups project into the trajectory of incoming nucleophiles, dictating high facial selectivity during additions to the C3 carbonyl.

  • Thermodynamic Trapping: When functionalized at C4 (e.g., via ethoxycarbonylation), the resulting

    
    -keto ester undergoes >99% enolization. The newly formed C3=C4 double bond establishes a continuous 
    
    
    
    -conjugation system linking the pyran oxygen, the ester carbonyl, and the fused aromatic ring, providing immense thermodynamic stabilization[2].

Reactivity cluster_0 Substrates A 2,2-Dimethyl-3-oxo-chroman C Base-Catalyzed Enolization A->C D Nucleophilic Addition A->D B Cyclohexanone B->C B->D E Exclusive C4-Enolate (C2 Blocked) C->E 2,2-Dimethyl F Kinetic/Thermodynamic Enolates (C2/C6) C->F Unhindered G High Facial Selectivity (Steric Shielding) D->G Bulky C2 H Low Facial Selectivity (Flexible Ring) D->H Unhindered

Mechanistic divergence in enolization and nucleophilic addition due to C2-steric shielding.

Quantitative Benchmarking Data

The table below synthesizes the reactivity metrics of 2,2-dimethyl-3-oxo-chroman against widely used cyclic ketones, highlighting how steric and electronic factors dictate reaction outcomes.

Reactivity MetricCyclohexanone3-Chromanone2,2-Dimethyl-3-oxo-chromanMechanistic Causality
Available

-Protons
4 (C2, C6)4 (C2, C4)2 (C4 only)gem-dimethyl substitution completely blocks the C2 position.
Alkylation Regioselectivity Mixed (Kinetic vs. Thermodynamic)Mixed (C2 & C4)Exclusive (C4) Lack of C2 protons forces regiospecific electrophilic attack.
Hydride Attack Selectivity Low (Flexible chair forms)ModerateHigh Bulky C2 methyls block adjacent trajectories, dictating facial attack.

-Keto Ester Tautomerism
Keto-Enol EquilibriumKeto-Enol Equilibrium>99% Enol Form Extended

-conjugation with the aromatic ring drives enol stability[3].

Self-Validating Experimental Protocol: Regiospecific Ethoxycarbonylation

To practically demonstrate the regiospecificity of this scaffold, we benchmark the ethoxycarbonylation workflow. that treating 2,2-dimethylchroman-3-one with sodium hydride in diethyl carbonate yields 4-ethoxycarbonyl-2,2-dimethylchroman-3-one exclusively[2].

The following protocol is designed as a self-validating system , ensuring that the chemist can mechanically verify the success of the regioselective transformation at the final step.

Step-by-Step Methodology
  • Substrate Activation: Dissolve 2,2-dimethyl-3-oxo-chroman in an excess of dry diethyl carbonate.

    • Causality: Using diethyl carbonate as both the solvent and the electrophile maximizes collision frequency, driving the intermolecular trapping via Le Chatelier’s principle.

  • Irreversible Deprotonation: Slowly add a stoichiometric excess of Sodium Hydride (NaH) under an argon atmosphere, then heat the mixture to boiling.

    • Causality: NaH ensures quantitative, irreversible deprotonation (evolving

      
       gas). This prevents reversible retro-aldol pathways or thermodynamic scrambling, locking the molecule into the C4-enolate.
      
  • Quench & Extraction: Cool the reaction to room temperature. Carefully quench the excess NaH with aqueous

    
     to prevent ester hydrolysis, then extract the organic layer with ethyl acetate (EtOAc). Dry over 
    
    
    
    and concentrate in vacuo.
  • Self-Validation (NMR Analysis): Analyze the crude product via

    
     NMR spectroscopy.
    
    • Validation Checkpoint: The success of the reaction is immediately confirmed by two factors: the complete disappearance of the C4 methylene protons (indicating successful functionalization), and the appearance of a strongly deshielded enol

      
       proton signal (typically >10 ppm). This proves that the product exists entirely in the thermodynamically stable enol form[2].
      

Protocol A 1. Substrate Dissolution (in Diethyl Carbonate) B 2. Irreversible Deprotonation (Add NaH, Boil) A->B C 3. Electrophilic Trapping (C4-Enolate Formation) B->C D 4. Quench & Extract (Aq. NH4Cl / EtOAc) C->D E 5. NMR Validation (Check Enol -OH Shift) D->E

Step-by-step self-validating workflow for regiospecific C4-ethoxycarbonylation.

Conclusion

Benchmarking 2,2-dimethyl-3-oxo-chroman against standard cyclic ketones reveals it to be a highly predictable and regioselective scaffold. By leveraging the steric blockade at C2, chemists can bypass the complex kinetic/thermodynamic enolate mixtures typically associated with cyclohexanones or unsubstituted chromanones. Its ability to form highly stable, fully enolized


-keto esters makes it an invaluable intermediate in the synthesis of complex chromenopyrazolinones and other bioactive heterocycles.

References

  • Anastasis, P., & Brown, P. E. (1983). Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1, 1431-1437.[Link]

  • Molaid. (n.d.). 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1-benzopyran. Molaid Chemical Database.[Link]

  • Camps, F., Coll, J., Conchillo, A., & Messeguer, A. (2005). Comment on Cubé Resin Insecticide: Identification and Biological Activity of 29 Rotenoid Constituents. Journal of Agricultural and Food Chemistry, 53(9), 3788-3789.[Link]

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